molecular formula C42H78NO10P B12818498 Dioleyl phosphatidylserine

Dioleyl phosphatidylserine

Numéro de catalogue: B12818498
Poids moléculaire: 788.0 g/mol
Clé InChI: WTBFLCSPLLEDEM-JXSVLSOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dioleyl phosphatidylserine is a useful research compound. Its molecular formula is C42H78NO10P and its molecular weight is 788.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H78NO10P

Poids moléculaire

788.0 g/mol

Nom IUPAC

(2S)-2-amino-3-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38?,39-/m0/s1

Clé InChI

WTBFLCSPLLEDEM-JXSVLSOPSA-N

SMILES isomérique

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES canonique

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Charge and pKa of Dioleyl Phosphatidylserine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrostatic properties of dioleyl phosphatidylserine (B164497) (DOPS), a critical phospholipid in cellular membranes and a key component in drug delivery systems. Understanding the charge and pKa of DOPS is fundamental to elucidating its role in biological processes and for the rational design of lipid-based therapeutics.

The Charge Profile of Dioleyl Phosphatidylserine

This compound is an anionic phospholipid under physiological conditions. Its headgroup contains three ionizable groups: a phosphate (B84403) group, a carboxyl group, and an amino group. The net charge of a DOPS molecule is therefore dependent on the pH of its surrounding environment.

The overall charge of phosphatidylserine is -1 at physiological pH. This is because the carboxyl and amino groups of the serine residue have pKa values of approximately 2.21 and 9.15, respectively, leading to a negatively charged carboxyl group and a positively charged amino group at neutral pH. The phosphate group also carries a negative charge.[1]

The table below summarizes the ionization state and net charge of the functional groups of DOPS across a range of pH values.

pH RangePhosphate Group (pKa ≈ 1-2)Carboxyl Group (pKa ≈ 3.6)Amino Group (pKa ≈ 9.8)Net Charge of DOPS
< 2 Neutral (PO4H)Neutral (COOH)Cationic (NH3+)+1
2 - 3.6 Anionic (PO4-)Neutral (COOH)Cationic (NH3+)0
3.6 - 9.8 Anionic (PO4-)Anionic (COO-)Cationic (NH3+)-1
> 9.8 Anionic (PO4-)Anionic (COO-)Neutral (NH2)-2

Note: The exact pKa values can be influenced by the lipid environment, ionic strength, and temperature.

The pKa of this compound's Functional Groups

The intrinsic pKa values of the carboxyl and amino groups of phosphatidylserine embedded in a phosphatidylcholine bilayer have been determined experimentally. These values are crucial for predicting the charge state of DOPS-containing membranes at a given pH.

Functional GroupIntrinsic pKa
Carboxyl Group3.6 ± 0.1
Amino Group9.8 ± 0.1

Data from Tsui, F. C., Ojcius, D. M., & Hubbell, W. L. (1986). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine (B1630911) in phosphatidylcholine host bilayers. Biophysical journal, 49(2), 459-468.

Experimental Determination of pKa

The pKa values of the ionizable groups of phosphatidylserine are typically determined using potentiometric titration and surface potential measurements of lipid vesicles or monolayers.

Experimental Protocol: Potentiometric Titration of DOPS Vesicles

This protocol outlines the determination of the pKa of the carboxyl and amino groups of DOPS in a large unilamellar vesicle (LUV) formulation.

Materials:

  • This compound (DOPS)

  • Egg phosphatidylcholine (Egg PC) (or other zwitterionic lipid)

  • Chloroform

  • Nitrogen gas stream

  • High-vacuum pump

  • Buffer solutions of varying pH (e.g., citrate, phosphate, borate)

  • Standardized HCl and NaOH solutions (e.g., 0.1 M)

  • pH meter with a micro-combination electrode

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Stirred, temperature-controlled titration vessel

Methodology:

  • Vesicle Preparation:

    • Co-dissolve DOPS and Egg PC (e.g., at a 1:9 molar ratio) in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a low-ionic-strength buffer (e.g., 10 mM NaCl) by vortexing, to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form LUVs.

  • Potentiometric Titration:

    • Place a known volume of the LUV suspension into the temperature-controlled titration vessel.

    • Equilibrate the suspension to the desired temperature (e.g., 25°C) under gentle stirring.

    • Immerse the calibrated pH electrode into the vesicle suspension.

    • To determine the carboxyl group pKa, start at a high pH (e.g., pH 11) and titrate by adding small, precise aliquots of standardized HCl. Record the pH after each addition, allowing the reading to stabilize.

    • To determine the amino group pKa, start at a low pH (e.g., pH 2) and titrate with standardized NaOH. Record the pH after each addition.

    • Continue the titration well past the expected pKa values.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The pKa is determined as the pH at the midpoint of the steepest part of the titration curve, which corresponds to the point of half-ionization. This can be more accurately determined from the peak of the first derivative of the titration curve.

Experimental Workflow: Surface Potential Measurement

Surface potential measurements provide a complementary method to determine the surface charge density and infer the pKa of lipid monolayers.

G Workflow for pKa Determination by Surface Potential Measurement cluster_0 Monolayer Preparation cluster_1 Measurement cluster_2 Data Analysis prep_lipid Prepare DOPS solution in volatile solvent spread_mono Spread lipid solution on aqueous subphase prep_lipid->spread_mono solvent_evap Allow solvent to evaporate spread_mono->solvent_evap setup_langmuir Use Langmuir trough with vibrating plate electrode solvent_evap->setup_langmuir measure_sp Measure surface potential (ΔV) as a function of subphase pH setup_langmuir->measure_sp vary_ph Vary subphase pH using acid/base additions measure_sp->vary_ph vary_ph->measure_sp plot_data Plot ΔV vs. pH vary_ph->plot_data fit_model Fit data to Gouy-Chapman theory to determine surface charge density (σ) plot_data->fit_model calc_pka Determine pKa from the pH at half-maximal change in σ fit_model->calc_pka

Workflow for pKa Determination by Surface Potential Measurement

Role of this compound in Signaling Pathways

The exposure of DOPS on the outer leaflet of the plasma membrane is a critical signal in several biological processes, most notably apoptosis and the activation of certain protein kinases.

Phosphatidylserine Exposure in Apoptosis

In healthy cells, DOPS is actively maintained on the inner leaflet of the plasma membrane by flippase enzymes. During apoptosis, this asymmetry is lost, leading to the exposure of DOPS on the cell surface, which acts as an "eat-me" signal for phagocytes.

G Phosphatidylserine Exposure in Apoptosis apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation (e.g., Caspase-3) apoptotic_stimulus->caspase_activation flippase_inactivation Flippase Inactivation caspase_activation->flippase_inactivation scramblase_activation Scramblase Activation caspase_activation->scramblase_activation ps_exposure DOPS Exposure on Outer Leaflet flippase_inactivation->ps_exposure scramblase_activation->ps_exposure phagocyte_recognition Phagocyte Recognition (e.g., by macrophages) ps_exposure->phagocyte_recognition

Phosphatidylserine Exposure in Apoptosis
Activation of Protein Kinase C (PKC)

DOPS plays a crucial role as a cofactor in the activation of conventional and novel isoforms of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction cascades.

G Role of DOPS in Protein Kinase C (PKC) Activation receptor_activation Receptor Activation (e.g., GPCR) plc_activation Phospholipase C (PLC) Activation receptor_activation->plc_activation pip2_hydrolysis PIP2 Hydrolysis plc_activation->pip2_hydrolysis dag_production Diacylglycerol (DAG) Production pip2_hydrolysis->dag_production ip3_production IP3 Production pip2_hydrolysis->ip3_production pkc_translocation PKC Translocation to Plasma Membrane dag_production->pkc_translocation ca_release Ca2+ Release from ER ip3_production->ca_release ca_release->pkc_translocation pkc_activation PKC Activation pkc_translocation->pkc_activation dops DOPS (in inner leaflet) dops->pkc_translocation

Role of DOPS in Protein Kinase C (PKC) Activation

Conclusion

The charge and pKa of this compound are fundamental properties that govern its behavior in biological membranes and its utility in pharmaceutical formulations. A thorough understanding of these characteristics, coupled with robust experimental methodologies for their determination, is essential for advancing research in cell biology and drug delivery. The signaling pathways involving DOPS highlight its active role in cellular communication, making it a molecule of significant interest to researchers and drug development professionals.

References

The Pivotal Role of Dioleyl Phosphatidylserine in Cell Membrane Dynamics and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleyl phosphatidylserine (B164497) (DOPS), a ubiquitous anionic phospholipid, is a critical component of eukaryotic cell membranes, playing a multifaceted role in maintaining membrane integrity, modulating fluidity, and orchestrating a variety of crucial cellular signaling events. While predominantly sequestered in the inner leaflet of the plasma membrane in healthy cells, its exposure on the outer leaflet serves as a potent signal for critical physiological processes, most notably apoptosis and the subsequent phagocytic clearance of dying cells. This technical guide provides an in-depth exploration of the functions of DOPS in cell membranes, presenting key biophysical data, detailed experimental methodologies, and visual representations of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of DOPS in their work.

Introduction

Phosphatidylserine (PS) is a major class of acidic phospholipids (B1166683), constituting a significant fraction of the phospholipids in the human cerebral cortex.[1] Its structure consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine headgroup.[1] The specific stereoisomer found in nature is 1,2-diacyl-sn-glycero-3-phospho-L-serine.[2] Dioleyl phosphatidylserine (DOPS) is a species of PS where both fatty acid chains are the monounsaturated oleic acid. This specific composition confers unique biophysical properties to the membranes it inhabits.

In healthy cells, the distribution of PS is asymmetric, with the vast majority residing in the inner leaflet of the plasma membrane.[1] This asymmetry is actively maintained by ATP-dependent enzymes called flippases. The externalization of PS to the outer leaflet is a hallmark of early apoptosis and serves as an "eat-me" signal for phagocytes, initiating a process of silent and efficient clearance of apoptotic cells, thereby preventing inflammation.[3] Beyond this well-established role, DOPS is also a critical cofactor for various membrane-associated proteins, most notably Protein Kinase C (PKC), and plays a significant role in blood coagulation.

This guide will delve into the specific functions of DOPS, presenting quantitative data on its biophysical properties, providing detailed protocols for its study, and illustrating its role in key signaling pathways.

Biophysical Properties of DOPS-Containing Membranes

The presence of DOPS significantly influences the physical characteristics of a lipid bilayer. The two oleic acid chains, with their cis-double bonds, introduce kinks that disrupt tight packing of the lipid tails, thereby affecting membrane fluidity and other mechanical properties.

Quantitative Data on Biophysical Properties

The following table summarizes key biophysical parameters of DOPS and its effect on lipid bilayers.

PropertyValueExperimental Conditions/NotesSource(s)
Phase Transition Temperature (Tm) -11 °CPure DOPS[4][5]
Area per Lipid 64.1 - 65.3 ŲFluid phase (30°C), X-ray diffraction[6]
Bending Rigidity (κ) Increase of ~7 kBT in SOPC:DOPS (20%) membranesFluctuation spectroscopy of giant unilamellar vesicles (GUVs)[7]
Bending Rigidity of DOPC/DOPS mixtures Increases with DOPS concentrationMicropipette-aspiration on GUVs[8]
Effect on Membrane Fluidity Increases fluidity (decreases order)Inferred from the low Tm and unsaturated acyl chains[9]

Role of DOPS in Cellular Signaling

DOPS is a key player in several critical signaling pathways, primarily through its exposure on the cell surface during apoptosis and its function as a cofactor for intracellular signaling proteins.

Apoptosis and Phagocytosis (Efferocytosis)

The externalization of PS is a conserved and crucial step in the process of programmed cell death, or apoptosis. This exposed PS acts as a primary "eat-me" signal, triggering the recognition and engulfment of the apoptotic cell by phagocytes in a process known as efferocytosis. This process is essential for tissue homeostasis and preventing inflammation.[10][11]

The signaling cascade of efferocytosis is complex and involves a series of steps:

  • "Find-me" signals: Apoptotic cells release soluble signals like lysophosphatidylcholine (B164491) (LPC) and sphingosine-1-phosphate (S1P) that attract phagocytes.[10][12]

  • "Eat-me" signal exposure: Caspase activation during apoptosis leads to the inactivation of flippases and activation of scramblases, resulting in the rapid translocation of PS to the outer leaflet of the plasma membrane.[10]

  • Recognition by Phagocyte Receptors: Exposed PS is recognized directly by receptors on the phagocyte surface, such as T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) and Stabilin-2, or indirectly via bridging molecules like Gas6 and Protein S that bind to PS and then to phagocyte receptors like the TAM receptors (Tyro3, Axl, Mer).[13][14]

  • Downstream Signaling and Cytoskeletal Rearrangement: Engagement of these receptors activates intracellular signaling cascades involving Rac1 and the ELMO1/DOCK180 complex, leading to the rearrangement of the actin cytoskeleton to form a phagocytic cup that engulfs the apoptotic cell.[15][16]

  • Phagosome Maturation and Degradation: The engulfed apoptotic cell is enclosed in a phagosome, which then matures into a phagolysosome where the cellular debris is degraded.[17]

Efferocytosis_Pathway cluster_apoptotic_cell Apoptotic Cell cluster_phagocyte Phagocyte Apoptosis Apoptosis Induction Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Find_Me_Signals Release of "Find-me" Signals (LPC, S1P) Apoptosis->Find_Me_Signals Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PS_Exposure PS Exposure ("Eat-me" Signal) Flippase_Inactivation->PS_Exposure Scramblase_Activation->PS_Exposure PS_Receptor PS Receptors (e.g., TIM-4, Stabilin-2) PS_Exposure->PS_Receptor Bridging_Molecules Bridging Molecules (Gas6, Protein S) PS_Exposure->Bridging_Molecules Chemotaxis Chemotaxis Find_Me_Signals->Chemotaxis Signaling_Complex Signaling Complex (ELMO1/DOCK180) PS_Receptor->Signaling_Complex TAM_Receptor TAM Receptors (MerTK, Axl) Bridging_Molecules->TAM_Receptor TAM_Receptor->Signaling_Complex Rac1_Activation Rac1 Activation Signaling_Complex->Rac1_Activation Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac1_Activation->Actin_Rearrangement Phagocytic_Cup Phagocytic Cup Formation Actin_Rearrangement->Phagocytic_Cup Engulfment Engulfment Phagocytic_Cup->Engulfment Phagosome Phagosome Engulfment->Phagosome Phagolysosome Phagolysosome (Degradation) Phagosome->Phagolysosome

Caption: Signaling pathway of efferocytosis initiated by PS exposure.

Activation of Protein Kinase C (PKC)

DOPS plays a crucial role as a cofactor in the activation of conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional PKCs is a multi-step process that involves both calcium and diacylglycerol (DAG).

  • Calcium Binding: An increase in intracellular calcium concentration leads to the binding of Ca²⁺ to the C2 domain of PKC.

  • Membrane Translocation: The Ca²⁺-bound C2 domain targets the PKC to the plasma membrane through electrostatic interactions with anionic phospholipids, primarily PS.

  • DAG Binding and Full Activation: At the membrane, the C1 domain of PKC can then bind to diacylglycerol (DAG), a second messenger. This dual engagement with both PS and DAG leads to a conformational change in PKC, relieving autoinhibition and resulting in its full activation.

PKC_Activation cluster_cytosol Cytosol cluster_membrane Plasma Membrane (Inner Leaflet) PKC_inactive Inactive PKC PKC_Ca PKC-Ca²⁺ Complex PKC_inactive->PKC_Ca Binds Ca²⁺ Ca_increase ↑ [Ca²⁺]i Ca_increase->PKC_inactive PKC_membrane Membrane-associated PKC PKC_Ca->PKC_membrane Translocates to membrane DOPS DOPS DAG Diacylglycerol (DAG) PKC_membrane->DOPS interacts with PKC_active Active PKC PKC_membrane->PKC_active Binds DAG PKC_active->DAG interacts with Substrate_P Phosphorylated Substrate PKC_active->Substrate_P Phosphorylates substrate Signal External Signal PLC Phospholipase C (PLC) Signal->PLC PIP2 PIP₂ PLC->PIP2 PIP2->DAG IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER ER->Ca_increase Ca²⁺ release

Caption: Activation cascade of conventional Protein Kinase C.

Experimental Protocols

Studying the function of DOPS in cell membranes requires a variety of experimental techniques. This section provides detailed methodologies for key experiments.

Preparation of DOPS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing DOPS, which can be used for various in vitro assays.[13][15]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (or other desired lipids)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired amounts of DOPS and other lipids (e.g., DOPC) from their chloroform stocks to achieve the desired molar ratio.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a gentle stream of nitrogen or argon gas for at least 30 minutes to remove any residual solvent.

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature should be above the phase transition temperature of all lipids in the mixture (for DOPS, this is -11°C, so room temperature is sufficient).[4][5]

  • Vesicle Formation: Gently swirl the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs). To facilitate hydration, the mixture can be incubated at a temperature above the highest Tm of the lipids for 30-60 minutes with occasional vortexing.

  • Size Reduction (Optional but Recommended):

    • Sonication: For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Extrusion: For large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This is the preferred method for generating vesicles with a uniform size distribution.

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be frozen, but this may affect vesicle integrity.

Liposome_Preparation Start Start Lipid_Mix 1. Mix Lipid Solutions (DOPS, DOPC in Chloroform) Start->Lipid_Mix Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation & N₂/Ar Drying) Lipid_Mix->Film_Formation Hydration 3. Hydrate Film with Buffer (Forms Multilamellar Vesicles - MLVs) Film_Formation->Hydration Size_Reduction 4. Size Reduction (Optional) Hydration->Size_Reduction Sonication Sonication (SUVs) Size_Reduction->Sonication Extrusion Extrusion (LUVs) Size_Reduction->Extrusion Final_Product Unilamellar Liposomes Sonication->Final_Product Extrusion->Final_Product End End Final_Product->End

Caption: Workflow for preparing unilamellar liposomes via thin-film hydration.

Detection of Apoptosis using Annexin V Staining

This protocol details the use of fluorescently labeled Annexin V to detect the exposure of PS on the surface of apoptotic cells via flow cytometry or fluorescence microscopy.[2][4][18]

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

  • FITC-conjugated Annexin V (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer (containing CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Preparation:

    • Induce apoptosis in your target cells using the desired method. Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).

    • Harvest the cells. For adherent cells, use gentle trypsinization or a cell scraper.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution to each tube.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer as soon as possible.

      • Healthy cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters for the chosen fluorophores.

      • Early apoptotic cells will show green fluorescence on the plasma membrane.

      • Late apoptotic/necrotic cells will show green fluorescence on the plasma membrane and red fluorescence in the nucleus.

Conclusion

This compound is far more than a simple structural component of cell membranes. Its unique biophysical properties, conferred by its dioleoyl acyl chains, and its dynamic localization within the lipid bilayer position it as a critical regulator of cellular function. From modulating membrane fluidity and serving as a docking site for signaling proteins to its pivotal role as the primary "eat-me" signal in the clearance of apoptotic cells, the functions of DOPS are integral to cellular health and tissue homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this vital phospholipid. A deeper understanding of DOPS function holds significant promise for the development of novel therapeutic strategies targeting a range of diseases, from cancer to autoimmune disorders, and for the design of more effective drug delivery systems.

References

A Technical Guide to the Role of Dioleyl Phosphatidylserine in Apoptosis Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the role of phosphatidylserine (B164497) (PS), with a focus on the dioleyl species (DOPS), in the intricate signaling cascades of apoptosis. The document outlines the molecular mechanisms of PS externalization, its recognition by phagocytes, and the subsequent signaling pathways that ensure the efficient and immunologically silent clearance of apoptotic cells.

Introduction: Phosphatidylserine as a Hallmark of Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process for tissue homeostasis and development. A key hallmark of apoptosis is the translocation of the phospholipid phosphatidylserine from the inner leaflet of the plasma membrane to the outer leaflet.[1][2] In healthy cells, PS is actively sequestered to the cytosolic side.[3] Its appearance on the cell surface serves as a critical "eat-me" signal, flagging the dying cell for removal by professional and non-professional phagocytes.[3][4] This process, known as efferocytosis, is vital for preventing the release of intracellular contents that could trigger inflammation and autoimmune responses.[4][5]

Dioleyl phosphatidylserine (DOPS) is a specific molecular species of PS featuring two unsaturated oleyl (18:1) fatty acid chains. While much of the literature discusses PS in general terms, DOPS is frequently used in experimental models, such as liposomes, to study the biophysical and signaling properties of PS exposure due to its defined chemical structure.

The Mechanism of PS Externalization

The asymmetric distribution of PS in the plasma membrane of healthy cells is maintained by the activity of ATP-dependent "flippases" that actively transport PS to the inner leaflet.[3][6] During apoptosis, this asymmetry is rapidly lost through a coordinated, caspase-dependent process involving two key events:

  • Inactivation of Flippases: Effector caspases, such as caspase-3, cleave and inactivate aminophospholipid flippases like ATP11C.[3][7] This halts the inward transport of PS.

  • Activation of Scramblases: Simultaneously, caspases cleave and activate phospholipid scramblases, such as Xkr8.[3][7] This activation facilitates the rapid, bidirectional, and non-specific movement of phospholipids (B1166683) between the two leaflets, leading to the exposure of PS on the cell surface.[7][8]

The externalization of PS is therefore a downstream event of the activation of the caspase cascade during apoptosis.[9][10]

PS_Externalization inner_leaflet Inner Leaflet (Cytosol) Scramblase_inactive Scramblase (e.g., Xkr8) Inactive outer_leaflet Outer Leaflet (Extracellular) Flippase Flippase (e.g., ATP11C) Flippase_inactive Flippase Inactive Flippase->Flippase_inactive PS_inner PS Flippase->PS_inner Scramblase_active Scramblase Active Scramblase_inactive->Scramblase_active PS_outer PS Scramblase_active->PS_outer Apoptosis Apoptotic Stimulus Caspases Caspase Activation Apoptosis->Caspases Caspases->Flippase Cleavage & Inactivation Caspases->Scramblase_inactive Cleavage & Activation PS_inner->Scramblase_active Bidirectional scrambling PS_outer->Flippase

Caption: Mechanism of PS Externalization in Apoptosis.

Signaling Pathways for Apoptotic Cell Recognition

The clearance of apoptotic cells, or efferocytosis, is initiated when phagocytes recognize the exposed PS on the cell surface.[11] This recognition can occur through direct interaction with receptors on the phagocyte or indirectly via soluble bridging molecules that opsonize the apoptotic cell.[4][12]

Direct Recognition

Several receptors expressed on the surface of phagocytes can bind directly to PS. These include:

  • T-cell immunoglobulin and mucin domain (TIM) family: TIM-1 and TIM-4 are known to bind directly to PS.[4][13]

  • Stabilin-2: This receptor has also been shown to mediate the uptake of apoptotic cells through PS recognition.[4]

  • Brain-specific angiogenesis inhibitor 1 (BAI1): BAI1 is another receptor implicated in the direct binding of PS.[4][11]

Indirect Recognition via Bridging Molecules

More commonly, soluble proteins act as bridging molecules. They bind to PS on the apoptotic cell with their N-terminal domains and simultaneously engage receptors on the phagocyte with their C-terminal domains.[14][15]

Key bridging molecules include:

  • Growth Arrest-Specific 6 (Gas6): A vitamin K-dependent protein that binds PS via its N-terminal gamma-carboxyglutamic acid (Gla) domain.[14][16]

  • Protein S (ProS1): Another Gla-domain-containing protein that functions similarly to Gas6.[14][17]

These bridging molecules link the apoptotic cell to the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases on the phagocyte surface.[18][19] The binding of Gas6 or Protein S to TAM receptors is a critical step in initiating the engulfment process.[20]

Downstream Signaling: The Efferocytosis Cascade

The engagement of phagocytic receptors, particularly the TAM receptors, initiates a robust intracellular signaling cascade that drives the cytoskeletal rearrangements necessary for engulfment.

  • TAM Receptor Activation: Ligand binding (e.g., Gas6) promotes the dimerization and autophosphorylation of TAM receptors like MerTK and Axl.[19]

  • Activation of Rac1: This phosphorylation leads to the activation of the small GTPase Rac1, a master regulator of actin polymerization.[12][19] This signaling cascade often involves adaptor proteins and guanine (B1146940) nucleotide exchange factors (GEFs) like Vav1.[19]

  • Cytoskeletal Rearrangement: Activated Rac1 orchestrates the reorganization of the actin cytoskeleton, leading to the formation of a phagocytic cup that extends around and ultimately internalizes the apoptotic cell.[19][21]

This entire process is designed to be immunologically silent, and TAM receptor signaling actively suppresses inflammatory responses by inhibiting pathways like TLR-driven NF-κB activation.[22]

Efferocytosis_Signaling cluster_apoptotic Apoptotic Cell cluster_phagocyte Phagocyte (e.g., Macrophage) Apoptotic_Membrane Plasma Membrane DOPS Exposed DOPS Gas6 Bridging Molecule (Gas6 / Protein S) DOPS->Gas6 Binds via Gla domain Phagocyte_Membrane Plasma Membrane TAM_Receptor TAM Receptor (Axl/MerTK) Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP Rac1-GTP (Active) Engulfment Cytoskeletal Rearrangement & Engulfment TAM_Receptor->Rac1_GDP Phosphorylation Cascade (Vav1) Rac1_GDP->Rac1_GTP GEF Activity Rac1_GTP->Engulfment Actin Polymerization Gas6->TAM_Receptor Binds & Dimerizes Receptor

Caption: Efferocytosis Signaling via TAM Receptors.

Quantitative Data on Receptor-Ligand Interactions

LigandReceptorRelative Binding AffinityCitation(s)
Gas6 AxlStrongest[23]
Tyro3Intermediate[23]
MerTKLower[23]
Protein S AxlDoes not bind[14][23]
Tyro3Stronger[23]
MerTKWeaker than Tyro3[23]

Table 1: Relative binding affinities of TAM receptor ligands. This highlights the specificity within the indirect recognition pathway.

Key Experimental Protocols & Methodologies

The study of DOPS and apoptosis relies on a set of core experimental techniques. While detailed, step-by-step protocols are specific to each laboratory, the principles and general workflows are standardized.

Annexin V / Propidium Iodide (PI) Assay for PS Externalization

This is the most common method to detect and quantify apoptosis.

  • Principle: The protein Annexin V has a high, calcium-dependent affinity for PS.[24] When conjugated to a fluorophore (e.g., FITC), it can label cells that have externalized PS. This is often combined with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (i.e., late apoptotic or necrotic cells).[24][25]

  • General Workflow:

    • Induce apoptosis in the cell population of interest.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in a calcium-containing Annexin V Binding Buffer.

    • Add fluorophore-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for approximately 15 minutes.

    • Analyze immediately by flow cytometry.

  • Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

AnnexinV_Workflow cluster_results Flow Cytometry Quadrants start 1. Induce Apoptosis in Cell Culture harvest 2. Harvest Cells (Adherent + Floating) start->harvest wash 3. Wash with PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate 15 min (in dark) stain->incubate analyze 7. Analyze via Flow Cytometry incubate->analyze q1 Q1: Necrotic (AV+/PI+) analyze->q1 Interpret q2 Q2: Viable (AV-/PI-) analyze->q2 q3 Q3: Early Apoptotic (AV+/PI-) analyze->q3 q4 Q4: Debris/Other (AV-/PI+)

Caption: Experimental Workflow for Annexin V / PI Assay.
Caspase Activity Assay

  • Principle: These assays use a specific peptide substrate for an effector caspase (e.g., DEVD for Caspase-3) conjugated to a reporter molecule (a fluorophore or chromophore). When the caspase becomes active during apoptosis, it cleaves the substrate, releasing the reporter and generating a measurable signal proportional to caspase activity.

  • General Workflow: Cells are treated to induce apoptosis, then lysed. The lysate is incubated with the caspase substrate, and the resulting colorimetric or fluorescent signal is measured using a plate reader.

In Vitro Efferocytosis (Phagocytosis) Assay
  • Principle: This assay quantifies the ability of phagocytes to engulf apoptotic cells.

  • General Workflow:

    • Target Cell Preparation: A target cell population (e.g., Jurkat T-cells) is induced to undergo apoptosis. These cells are labeled with a stable fluorescent dye (e.g., pHrodo, which fluoresces brightly in the acidic environment of the phagolysosome).

    • Co-culture: The labeled apoptotic target cells are added to a culture of phagocytes (e.g., macrophages).

    • Incubation: The co-culture is incubated for a period (e.g., 1-2 hours) to allow for phagocytosis.

    • Washing & Quenching: Non-engulfed target cells are washed away. In some protocols, an additional quenching dye (like trypan blue) is added to extinguish the fluorescence of any remaining surface-bound, non-internalized cells.

    • Quantification: The percentage of phagocytes that have engulfed fluorescent target cells is quantified by flow cytometry or fluorescence microscopy.

Conclusion

This compound, as a representative species of PS, plays an indispensable role in apoptosis. Its caspase-mediated externalization acts as the primary signal for the removal of dying cells. The recognition of exposed PS by phagocytes, either directly or through bridging molecules like Gas6, triggers a sophisticated and well-regulated efferocytosis signaling cascade centered on TAM receptors and Rac1 activation. This process is fundamental to maintaining tissue homeostasis and preventing inflammation. The experimental methodologies outlined herein provide robust tools for researchers to investigate this critical pathway and its implications in health and disease, offering potential targets for therapeutic intervention in fields such as oncology, immunology, and neurodegenerative disease.

References

An In-depth Technical Guide to the Physical Properties of DOPS Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) lipid bilayers, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental processes.

Quantitative Physical Properties of DOPS Lipid Bilayers

The physical characteristics of DOPS bilayers are fundamental to their biological function, influencing membrane fluidity, protein interactions, and cell signaling. The following tables summarize key quantitative properties of DOPS and, for comparative context, the well-studied 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

Structural Properties
PropertyDOPSDOPC (for comparison)Experimental ConditionsReference
Area per Lipid (A) 65.3 Ų72.5 Ų30°C[1]
56 nm² (in cholesterol-free bilayer)0.69 nm² (in cholesterol-free bilayer)Not specified[2]
Bilayer Thickness (DHH) Larger than DOPC~38.5 Å30°C[1][3]
Molecular Volume (VL) 1254 ų1304 ų30°C[4]
Headgroup Volume (VH) 275 ųNot specified30°C[4]
Mechanical Properties
PropertyDOPSDOPC (for comparison)Experimental ConditionsReference
Bending Modulus (KC) Larger than DOPC~20 x 10⁻²⁰ JNot specified[1]
Area Compressibility Modulus (KA) Not explicitly found for pure DOPS~246 mN/mNot specified[5]
Thermotropic Properties
PropertyDOPSDOPC (for comparison)Experimental ConditionsReference
Main Phase Transition Temperature (Tm) -11°C to -12°C-16.5°C to -20°CNot specified[6]

Experimental Protocols for Characterizing DOPS Lipid Bilayers

Accurate characterization of DOPS lipid bilayer properties relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)

This protocol outlines the vesicle fusion method for forming a DOPS SLB on a mica substrate, a common procedure for AFM imaging and force spectroscopy.

Materials:

  • DOPS lipids in chloroform

  • Chloroform

  • Argon or Nitrogen gas stream

  • Vacuum desiccator

  • Buffer solution (e.g., 10 mM Sodium Phosphate, pH 7.4)

  • Mica substrates

  • Sonicator

  • Heating bath or block

Procedure:

  • Lipid Film Formation: In a clean glass vial, dissolve the desired amount of DOPS in chloroform. Evaporate the solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.

  • Vesicle Formation: Hydrate (B1144303) the lipid film with the chosen buffer solution to a final lipid concentration of 0.5 mg/mL. Vortex the solution to create multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension in a bath sonicator for 30-40 minutes at a temperature above the Tm of DOPS (room temperature is sufficient) until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).[7]

  • Substrate Preparation: Cleave a mica disc to expose a fresh, atomically flat surface.

  • Vesicle Fusion: Pipette approximately 150 µL of the SUV suspension onto the freshly cleaved mica surface.

  • Incubation: Incubate the sample at a temperature above the Tm of DOPS (e.g., 60°C) for 1 hour.[7] This promotes vesicle rupture and fusion into a continuous bilayer.

  • Rinsing: After incubation, gently rinse the surface with excess buffer to remove unfused vesicles.

  • AFM Imaging: The SLB is now ready for imaging and force spectroscopy analysis under buffer.

X-Ray Diffraction for Structural Analysis

X-ray diffraction on oriented multibilayer stacks provides detailed information about the bilayer structure, including thickness and electron density profiles.

Materials:

  • DOPS lipid

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Substrate (e.g., silicon wafer or glass slide)

  • Hydration chamber with controlled humidity and temperature

  • X-ray diffractometer

Procedure:

  • Sample Preparation: Dissolve DOPS in an organic solvent. Deposit the solution onto a clean, flat substrate.

  • Solvent Evaporation: Slowly evaporate the solvent to form an oriented lipid film. The "rock and roll" method, which involves gentle rocking of the substrate during evaporation, can improve the alignment of the lipid bilayers.[8]

  • Hydration: Place the sample in a sealed chamber with controlled humidity to fully hydrate the lipid film. The level of hydration can be controlled by using saturated salt solutions.

  • Data Collection: Mount the sample in an X-ray beam. Collect the diffraction pattern, which will consist of a series of Bragg peaks for a well-ordered multibilayer sample.

  • Data Analysis: The positions of the Bragg peaks are used to calculate the lamellar repeat spacing (D), which is the thickness of one lipid bilayer plus the adjacent water layer. The intensities of the peaks are used to reconstruct the electron density profile of the bilayer, providing information about the location of different molecular groups (headgroups, acyl chains).[1]

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes associated with the phase transitions of lipid bilayers.

Materials:

  • DOPS liposome (B1194612) suspension

  • DSC instrument with appropriate sample pans

  • Reference buffer

Procedure:

  • Sample Preparation: Prepare a suspension of DOPS liposomes (MLVs are typically used) at a known concentration in the desired buffer.

  • Loading the DSC: Accurately pipette a small volume of the liposome suspension into a DSC sample pan. Place an equal volume of the reference buffer into the reference pan. Seal both pans.

  • Thermal Scan: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm of DOPS.

  • Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 1-5°C/min) through the phase transition temperature. An endothermic peak will be observed at the Tm. Multiple heating and cooling cycles can be performed to check for reproducibility.[9][10]

  • Data Analysis: The temperature at the peak of the endotherm corresponds to the main phase transition temperature (Tm). The area under the peak is related to the enthalpy of the transition (ΔH).

Visualizing DOPS-Related Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving phosphatidylserine (B164497) and a general experimental workflow for bilayer characterization.

Phosphatidylserine-Mediated Intracellular Signaling

Phosphatidylserine on the inner leaflet of the plasma membrane acts as a docking site for several important signaling proteins, including Protein Kinase C (PKC), Akt (Protein Kinase B), and Raf-1.[11][12][13]

Phosphatidylserine_Signaling cluster_membrane Plasma Membrane (Inner Leaflet) DOPS DOPS PKC Protein Kinase C (PKC) DOPS->PKC Recruitment & Activation Akt Akt / PKB DOPS->Akt Recruitment & Activation Raf1 Raf-1 DOPS->Raf1 Recruitment & Activation downstream_PKC Downstream Targets (Cell Growth, Differentiation) PKC->downstream_PKC downstream_Akt Downstream Targets (Cell Survival, Proliferation) Akt->downstream_Akt downstream_Raf1 Downstream Targets (MAPK Pathway) Raf1->downstream_Raf1

Caption: Intracellular signaling pathways activated by DOPS.

Phosphatidylserine Exposure in Apoptosis

During apoptosis, DOPS is translocated from the inner to the outer leaflet of the plasma membrane, where it acts as an "eat-me" signal for phagocytes.[14]

Apoptosis_PS_Exposure cluster_membrane Plasma Membrane Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PS_Translocation DOPS Translocation Scramblase_Activation->PS_Translocation Inner_Leaflet Inner Leaflet (High DOPS) Inner_Leaflet->PS_Translocation DOPS moves to Outer Leaflet Outer_Leaflet Outer Leaflet (Low DOPS) Phagocyte_Recognition Phagocyte Recognition ('Eat-me' Signal) Outer_Leaflet->Phagocyte_Recognition PS_Translocation->Outer_Leaflet

Caption: Role of DOPS externalization in apoptosis.

Experimental Workflow for Supported Lipid Bilayer (SLB) Characterization

This diagram illustrates a typical workflow for preparing and analyzing DOPS SLBs using common laboratory techniques.

SLB_Workflow cluster_analysis Biophysical Analysis start Start: DOPS in Organic Solvent Lipid_Film Lipid Film Formation start->Lipid_Film Hydration Hydration (Buffer) Lipid_Film->Hydration Vesicle_Formation Vesicle Formation (Sonication/Extrusion) Hydration->Vesicle_Formation SLB_Formation SLB Formation on Substrate (Vesicle Fusion) Vesicle_Formation->SLB_Formation AFM AFM: Topography, Mechanical Properties SLB_Formation->AFM Fluorescence Fluorescence Microscopy: Fluidity, Domain Imaging SLB_Formation->Fluorescence QCM_D QCM-D: Mass Adsorption, Viscoelasticity SLB_Formation->QCM_D

Caption: Workflow for SLB preparation and analysis.

References

dioleyl phosphatidylserine mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Dioleyl Phosphatidylserine (B164497) in Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylserine (PS) is a pivotal anionic phospholipid, comprising 13–15% of the phospholipids (B1166683) in the human cerebral cortex, and is integral to a multitude of neuronal functions.[1][2] Dioleyl phosphatidylserine (DOPS), a specific molecular species of PS, features two oleoyl (B10858665) (18:1) fatty acid chains. Within neurons, PS is predominantly localized to the inner leaflet of the plasma membrane, where its negatively charged headgroup serves as a critical docking site for numerous signaling proteins.[1][2][3] This guide elucidates the core mechanisms of action of PS in neurons, focusing on its role in activating key intracellular signaling cascades, modulating neurotransmitter release, and mediating interactions with glial cells. The content presented herein synthesizes current knowledge to provide a comprehensive technical overview for research and development applications.

Core Mechanisms of Action in Neuronal Signaling

The function of phosphatidylserine in neurons is not merely structural; it is an active participant in signal transduction. Unlike other phospholipids, PS typically exerts its influence not through enzymatic cleavage into second messengers, but by acting as a membrane-bound scaffold and allosteric activator for key signaling proteins.[2]

Activation of Intracellular Signaling Pathways

The high concentration of negatively charged PS on the cytoplasmic face of the neuronal plasma membrane creates an electrostatic environment that recruits and activates essential cytosolic proteins. This mechanism is fundamental to neuronal survival, differentiation, and synaptogenesis.[2][4]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a cornerstone of neuronal survival and growth. PS is essential for the localization and subsequent activation of Akt (also known as Protein Kinase B) at the plasma membrane, forming a necessary protein docking site.[1][2][4] Activation of this pathway helps to suppress apoptotic signals.[5]

  • Protein Kinase C (PKC) Pathway: Members of the PKC family of serine/threonine kinases are critical for processes involved in memory and learning. Many PKC isoforms contain a C2 domain that directly binds to PS in a calcium-dependent manner, leading to their recruitment to the membrane and subsequent activation.[2][4][6][7]

  • Raf/MEK/ERK Pathway: The Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) cascade that regulates cell proliferation and differentiation, is also activated through its interaction with PS at the inner plasma membrane.[2][4]

  • Other Kinases: The negative surface charge provided by PS also facilitates non-specific, charge-based interactions that help recruit and activate other signaling proteins, such as Src, Rac1, and K-Ras, and their downstream effectors.[4][6]

G PI3K PI3K Akt Akt PI3K->Akt PS PS PI3K->PS Survival Survival Akt->Survival Growth Growth Akt->Growth Synaptogenesis Synaptogenesis Akt->Synaptogenesis PKC PKC PKC->PS PKC->Synaptogenesis Memory Memory PKC->Memory Raf1 Raf1 Raf1->PS Raf1->Survival Raf1->Growth

Modulation of Neurotransmitter Release

PS is a critical component of the machinery governing synaptic vesicle exocytosis, the fundamental process of neurotransmitter release.

  • Synaptic Vesicle Fusion: PS is present in the membrane of synaptic vesicles and plays a direct role in the calcium-triggered fusion of these vesicles with the presynaptic plasma membrane.[2][4][6]

  • Interaction with Synaptotagmin I: The protein Synaptotagmin I is the primary calcium sensor for exocytosis. It contains two C2 domains that bind to phospholipids in a Ca²⁺-dependent manner. The binding of Ca²⁺ enhances the interaction of Synaptotagmin I with the negatively charged PS in the plasma membrane, which is a crucial step for triggering the fusion of the vesicle, mediated by the SNARE complex.[2][6]

G Ca_ion Ca²⁺ Influx Syt1 Syt1 Ca_ion->Syt1 Binds Release Neurotransmitter Release Membrane_PS Membrane_PS Syt1->Membrane_PS Interacts with SNARE SNARE Syt1->SNARE Triggers SNARE->Release Mediates Fusion

Regulation of Neuronal Receptors

Emerging evidence indicates that PS can modulate the function of key neurotransmitter receptors involved in synaptic plasticity. Studies have shown that PS can alter the activity of AMPA glutamate (B1630785) receptors.[2] Furthermore, treatment with brain cortex-derived PS was found to potentiate synaptic efficacy in hippocampal slices, an effect that was blocked by the NMDA receptor antagonist MK-801, suggesting PS enhances NMDA receptor-channel function.[8]

Role in Apoptosis and Microglial Phagocytosis

In healthy neurons, PS is strictly sequestered to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized to the cell surface.[9][10]

  • "Eat-Me" Signal: Exposed PS acts as a potent "eat-me" signal, flagging the apoptotic neuron for recognition and engulfment by microglia, the resident immune cells of the brain.[4][9] This process is vital for preventing the release of intracellular contents from dying cells and limiting inflammation.

  • Microglial Receptors for PS: Microglia express a suite of receptors that recognize externalized PS. This recognition can be direct or indirect:

    • Direct Receptors: Brain-abundant scavenger receptor (BAI1), T-cell immunoglobulin and mucin domain-containing protein 4 (TIM4), Receptor for Advanced Glycation Endproducts (RAGE), and Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[4][6]

    • Indirect Receptors: TAM family receptors (Tyro3, Axl, Mer) recognize PS via soluble bridging proteins, Growth arrest-specific 6 (Gas6) and Protein S (ProS1), which bind to PS with their Gla-domains.[4][6]

  • Anti-inflammatory Signaling: The interaction between exposed PS and microglial receptors not only triggers phagocytosis but also induces an anti-inflammatory phenotype in the microglia, promoting the release of immunomodulatory molecules.[9]

G cluster_neuron Apoptotic Neuron cluster_microglia Microglia PS_ext Externalized PS ('Eat-Me' Signal) PS_Receptor PS Receptors (e.g., BAI1, TAM) PS_ext->PS_Receptor Recognized by Outcome Phagocytosis & Anti-inflammatory Response PS_Receptor->Outcome Triggers

Quantitative Data and Clinical Observations

While detailed biophysical data such as binding affinities are typically found in primary literature, clinical and in-vitro studies provide valuable concentration-dependent context.

ParameterValue/DosageContextReference
Clinical Dosage 300 mg/day (BC-PS)6-month treatment for elderly patients with cognitive decline.[4]
Clinical Dosage 100 mg, 3x/day (PS)12-week treatment for Alzheimer's disease patients.[4]
Effective Range (Exogenous) 300-800 mg/dayGeneral range for supporting cognitive functions.[11]
In-Vitro Concentration 10 µM (BC-PS)Potentiation of synaptic transmission in rat hippocampal slices.[8]
In-Vitro Concentration 20 µM (DHA)Used to enrich neuronal cells, leading to an increase in total PS levels.[12][13]

Key Experimental Protocols and Methodologies

The mechanisms described above have been elucidated through a variety of experimental techniques. While full, detailed protocols are publication-specific, the core methodologies are summarized below.

Annexin V Binding Assay for Apoptosis Detection
  • Principle: This is a standard flow cytometry or fluorescence microscopy method to detect the externalization of PS, an early hallmark of apoptosis.[10]

  • Methodology:

    • Induce apoptosis in neuronal cell cultures (e.g., PC12 cells) using an agent like staurosporine (B1682477) or through serum deprivation.[5][9]

    • Incubate intact cells with fluorescently-labeled Annexin V (e.g., FITC-Annexin V). Annexin V is a protein with a high affinity for PS.

    • In the presence of Ca²⁺, Annexin V binds specifically to the exposed PS on the outer leaflet of the plasma membrane of apoptotic cells.

    • Cells are co-stained with a viability dye like propidium (B1200493) iodide (PI) to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

    • Quantify the fluorescent signal using a flow cytometer or visualize it with a fluorescence microscope.[10]

G Start Neuronal Cell Culture Induce Induce Apoptosis (e.g., Staurosporine) Start->Induce Stain Incubate with FITC-Annexin V + PI Induce->Stain Analyze Analyze via Flow Cytometry or Microscopy Stain->Analyze Result Quantify Apoptotic Cells Analyze->Result

Electrophysiology on Brain Slices
  • Principle: To assess the effect of DOPS on synaptic transmission and plasticity, extracellular field potentials are recorded from acute brain slices (e.g., hippocampus).[8]

  • Methodology:

    • Prepare acute hippocampal slices (e.g., 400 µm thickness) from rodents.

    • Maintain slices in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

    • Place a stimulating electrode on an afferent pathway (e.g., the perforant path) and a recording electrode in a target neuronal layer (e.g., the dentate gyrus granule cell layer).

    • Deliver low-frequency stimulation to evoke baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs).

    • Perfuse the slice with a solution containing DOPS or other PS formulations (e.g., 10 µM BC-PS) and continue recording.[8]

    • Analyze changes in the amplitude and/or slope of the fEPSP to determine if PS potentiates or depresses synaptic efficacy.

    • Co-administer receptor antagonists (e.g., MK-801 for NMDA receptors) to probe the underlying receptor mechanisms.[8]

Conclusion and Future Directions

This compound and other PS species are not merely structural lipids but are dynamic regulators of fundamental neuronal processes. Their mechanism of action is centered on their unique localization and charge, which enables the recruitment and activation of critical signaling pathways governing neuronal survival, neurotransmission, and synaptic plasticity. Furthermore, the externalization of PS serves as a key signal in the central nervous system for the safe removal of apoptotic cells and the modulation of neuroinflammation. For drug development professionals, understanding these pathways is crucial for harnessing the therapeutic potential of PS supplementation for age-related cognitive decline and neurodegenerative diseases. Future research should focus on elucidating the specific roles of different PS molecular species (like DOPS) and developing targeted delivery systems to enhance their bioavailability and efficacy in the brain.

References

A Technical Guide to 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as a Cancer Cell Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant externalization of phosphatidylserine (B164497) (PS) on the plasma membrane of viable cancer cells represents a fundamental deviation from the cellular physiology of healthy cells. In normal states, PS is strictly sequestered to the inner leaflet of the plasma membrane, a process maintained by ATP-dependent enzymes.[1] Its appearance on the cell surface is a well-established hallmark of apoptosis, serving as a signal for phagocytic clearance.[1][2] However, many cancer cells constitutively expose PS on their outer leaflet while remaining viable, creating a unique tumor-specific biomarker.[3][4] This phenomenon not only distinguishes cancer cells from their healthy counterparts but also plays a critical role in tumor progression and immune evasion.[1][5][6]

This guide provides a comprehensive technical overview of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a specific phosphatidylserine species, and the broader role of externalized PS as a cancer biomarker. We will delve into the molecular machinery governing its externalization, the signaling pathways it triggers, and its application in the development of targeted cancer therapies. Detailed experimental protocols for its detection and quantification are provided, alongside structured data tables and visual diagrams to facilitate understanding and application in a research and development context.

The Molecular Machinery of PS Externalization in Cancer

The asymmetric distribution of PS in healthy cells is dynamically maintained by a trio of transmembrane lipid transporters: flippases, floppases, and scramblases. The dysregulation of these enzymes is central to the constitutive surface exposure of PS in viable cancer cells.[1][5]

  • Flippases: These P4-type ATPases are ATP-dependent enzymes that actively transport aminophospholipids, primarily PS and phosphatidylethanolamine (B1630911) (PE), from the outer (exoplasmic) leaflet to the inner (cytosolic) leaflet of the plasma membrane.[3][5] Studies have revealed an inverse correlation between flippase activity and the level of constitutive PS externalization in cancer cells.[3][4]

  • Floppases: These are ATP-binding cassette (ABC) transporters that move phospholipids (B1166683) in the opposite direction, from the inner to the outer leaflet.

  • Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and, when activated, facilitate the rapid, bidirectional, and non-specific movement of phospholipids across the membrane leaflets, leading to a collapse of lipid asymmetry.[2][5]

In cancer cells, high levels of surface PS are often a result of a combination of inhibited flippase activity and activated scramblase activity.[3][5] This state can be triggered by various factors within the tumor microenvironment, including increased intracellular calcium levels and oxidative stress.[3][5][7] High intracellular calcium, in particular, is known to inhibit flippase activity, thus contributing significantly to the net surface exposure of PS.[3][4]

G cluster_0 Normal Cell cluster_1 Cancer Cell Flippase_N High Flippase Activity (ATP-dependent) PS_Inner_N PS Sequestered in Inner Leaflet Flippase_N->PS_Inner_N In Scramblase_N Inactive Scramblase Membrane_N Asymmetric Plasma Membrane Scramblase_N->Membrane_N PS_Inner_N->Membrane_N Membrane_C Symmetric Plasma Membrane Flippase_C Low Flippase Activity PS_Outer_C PS Exposed on Outer Leaflet Flippase_C->PS_Outer_C Scramblase_C Active Scramblase (Ca²⁺-dependent) Scramblase_C->PS_Outer_C Out PS_Outer_C->Membrane_C TME Tumor Microenvironment (High Ca²⁺, Oxidative Stress) TME->Flippase_C Inhibits TME->Scramblase_C Activates

Caption: Dysregulation of lipid transporters in cancer cells.

Signaling Pathways and Therapeutic Implications

The exposure of PS on the surface of viable cancer cells is not a passive event; it actively modulates the tumor microenvironment and presents a unique target for therapeutic intervention.

Immune Evasion

While PS on apoptotic cells is an "eat-me" signal for phagocytes, on viable tumor cells, it creates a potent immunosuppressive shield.[1][6] Receptors on immune cells, such as macrophages and dendritic cells, recognize surface PS, triggering signaling cascades that lead to the secretion of anti-inflammatory cytokines (e.g., TGF-β, IL-10) and the suppression of a robust anti-tumor immune response. This allows the cancer cells to evade immune destruction.

A Target for SapC-DOPS Nanovesicles

The consistent and selective expression of PS on cancer cells has been exploited for targeted therapy.[8][9] A promising example is SapC-DOPS, a nanovesicle composed of the lysosomal protein Saposin C (SapC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS).[8][9][10]

  • Mechanism of Action: SapC-DOPS nanovesicles selectively target and fuse with the plasma membranes of cancer cells that expose PS.[8] This interaction is thought to be facilitated by the acidic conditions often found in the tumor microenvironment, which protonates SapC and promotes its fusogenic activity. Following fusion, SapC-DOPS is believed to induce apoptosis through pathways involving the elevation of intracellular ceramide, lysosomal membrane permeabilization, and caspase activation.[8][10]

  • Selectivity: Healthy cells, which do not expose significant levels of PS, are largely unaffected by SapC-DOPS, leading to a highly selective anti-cancer effect with a strong safety profile observed in early clinical trials.[8][9]

G SapC_DOPS SapC-DOPS Nanovesicle PS Externalized PS SapC_DOPS->PS Binds MembraneFusion Membrane Fusion SapC_DOPS->MembraneFusion Induces HealthyCell Healthy Cell (No Surface PS) SapC_DOPS->HealthyCell No Binding CancerCell Cancer Cell PS->CancerCell MembraneFusion->CancerCell Ceramide ↑ Intracellular Ceramide MembraneFusion->Ceramide Lysosome Lysosomal Membrane Permeabilization Ceramide->Lysosome Caspase Caspase Activation Lysosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Therapeutic mechanism of SapC-DOPS nanovesicles.

Quantitative Data Presentation

The level of PS surface exposure varies among different cancer cell lines, which correlates with their underlying molecular machinery. Data from various studies indicate a clear distinction between cancer and normal cells, as well as heterogeneity within cancer subtypes.

Cell Line CategoryExample Cell LinesRelative Surface PS LevelCorrelated Flippase ActivityCorrelated Intracellular Ca²⁺Reference
High PS Cancer Gli36, U373 (Glioblastoma)HighLowHigh[3]
Moderate PS Cancer MDA-MB-231-Luc-D3H2LN (Breast)ModerateIntermediateIntermediate[3]
Low PS Cancer H4 (Glioma), MCF7 (Breast)LowHighLow[3]
Normal/Healthy Fibroblasts, Epithelial CellsVery Low / UndetectableHighLow[9][11]

Table 1: Relative comparison of surface PS exposure and associated enzymatic activity in various cell types. The levels are generalized from published findings.

Key Experimental Protocols

Accurate detection and quantification of externalized PS are crucial for both basic research and the development of PS-targeting diagnostics and therapeutics. The Annexin V binding assay is the gold standard method.

Protocol: Detection of Externalized PS using Annexin V Staining and Flow Cytometry

Principle: Annexin V is a cellular protein that has a high, calcium-dependent affinity for phosphatidylserine. When conjugated to a fluorophore (e.g., FITC, PE, or APC), it can be used to label cells with exposed PS. Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation between viable cells with surface PS, early apoptotic cells, and late apoptotic/necrotic cells.

Materials:

  • FITC-conjugated Annexin V (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution (or 7-AAD)

  • 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell culture reagents

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For adherent cells, gently detach using a non-enzymatic cell dissociation buffer or brief trypsinization. For suspension cells, collect by centrifugation.

    • Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Cell Staining:

    • Count the cells and resuspend the pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

    • Add 5 µL of PI solution to the cell suspension.

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Set up appropriate controls: unstained cells, cells stained with FITC-Annexin V only, and cells stained with PI only.

    • Acquire data, gating on the main cell population to exclude debris.

    • Analyze the dot plot of FITC-Annexin V versus PI. The population of interest for viable, PS-exposing cancer cells will be FITC-Annexin V positive and PI negative (lower right quadrant).

G start Start: Adherent or Suspension Cells harvest 1. Harvest and Wash Cells (Cold PBS) start->harvest resuspend 2. Resuspend in 1X Annexin Binding Buffer harvest->resuspend stain_annexin 3. Add FITC-Annexin V Incubate 15 min (Dark) resuspend->stain_annexin stain_pi 4. Add Propidium Iodide (PI) stain_annexin->stain_pi analyze 5. Analyze via Flow Cytometry stain_pi->analyze end End: Quantify Cell Populations analyze->end quadrants Interpret Quadrants: Q1 (PI+): Necrotic Q2 (Annexin+/PI+): Late Apoptotic Q3 (Annexin-/PI-): Live Q4 (Annexin+/PI-): Early Apoptotic / PS+ Cancer analyze->quadrants

Caption: Experimental workflow for Annexin V/PI staining.

Conclusion and Future Outlook

The constitutive externalization of phosphatidylserine on viable cancer cells is a robust and clinically relevant biomarker that distinguishes malignant cells from healthy ones. The underlying mechanisms, rooted in the dysregulation of lipid transporters like flippases and scramblases, offer potential nodes for therapeutic intervention.[3][5] The development of PS-targeting agents, such as SapC-DOPS, has demonstrated the profound potential of leveraging this biomarker for selective cancer therapy.[8][9]

Future research should focus on a deeper elucidation of the signaling networks that control PS exposure across different cancer types. A more granular understanding could lead to the development of novel strategies to induce or enhance PS expression on tumor cells, thereby sensitizing them to PS-targeted therapies. Furthermore, harnessing this biomarker for diagnostic and imaging applications remains a promising avenue for improving early cancer detection and monitoring therapeutic response. The continued exploration of DOPS and the broader phenomenon of PS externalization will undoubtedly pave the way for the next generation of precision oncology therapeutics.

References

The Gatekeeper of the Inner Sanctum: A Technical Guide to Dioleyl Phosphatidylserine in the Plasma Membrane's Inner Leaflet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleyl phosphatidylserine (B164497) (DOPS), a key anionic phospholipid, is a critical component of the inner leaflet of the eukaryotic plasma membrane. Its asymmetric distribution is not a passive structural feature but a tightly regulated and dynamic element crucial for a multitude of cellular processes. This in-depth technical guide explores the multifaceted roles of DOPS, from its function as a signaling hub to its critical involvement in apoptosis. We provide a comprehensive overview of its biophysical properties, interactions with membrane proteins, and the signaling pathways it modulates. Detailed experimental protocols for studying DOPS in its native environment and in model systems are presented, alongside quantitative data on its distribution. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows through Graphviz diagrams, providing a practical resource for researchers in cellular biology and drug development.

Introduction: The Asymmetric World of the Plasma Membrane

The plasma membrane is a highly organized and dynamic barrier, with a distinct and asymmetric distribution of phospholipids (B1166683) between its inner and outer leaflets.[1][2][3] The choline-containing phospholipids, phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are predominantly found in the outer leaflet, while the inner leaflet is enriched in aminophospholipids, primarily phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS).[2][3] Among the various molecular species of PS, dioleyl phosphatidylserine (DOPS), with its two unsaturated oleic acid chains, plays a significant role in maintaining membrane fluidity and function.[1]

This strict asymmetry is established and maintained by the coordinated action of ATP-dependent "flippases," which actively transport PS and PE to the inner leaflet, and "floppases" that move lipids in the opposite direction. "Scramblases" can, upon specific cellular signals, rapidly and non-selectively randomize this distribution.[4] The precise control of DOPS localization is paramount, as its exposure on the outer leaflet is a potent signal for critical physiological events, most notably apoptosis.[2]

Quantitative Distribution of Phosphatidylserine

While the precise concentration of the DOPS species can vary between cell types and physiological conditions, lipidomics studies have provided valuable insights into the general composition of the inner plasma membrane leaflet. The following tables summarize the typical distribution of major phospholipid classes in the human erythrocyte membrane, which serves as a well-characterized model for plasma membrane asymmetry.

Phospholipid ClassPercentage in Inner LeafletPercentage in Outer Leaflet
Phosphatidylcholine (PC)~30%~70%
Phosphatidylethanolamine (PE)~80%~20%
Phosphatidylserine (PS) ~100% ~0% (in healthy cells)
Sphingomyelin (SM)~20%~80%

Table 1: Asymmetric Distribution of Major Phospholipids in the Human Erythrocyte Plasma Membrane.

Phosphatidylserine SpeciesApproximate Percentage of Total PS
16:0-18:1 (Palmitoyl-oleoyl-PS)Major species
18:0-18:1 (Stearoyl-oleoyl-PS)Major species
18:1-18:1 (Dioleyl-PS - DOPS) Significant species
Other species (e.g., with arachidonic acid)Present in smaller amounts

Table 2: Common Molecular Species of Phosphatidylserine in Mammalian Cells. Note: The exact percentages can vary significantly between different cell types and tissues.

Functional Roles of Inner Leaflet DOPS

The localization of DOPS to the inner leaflet is not merely for structural maintenance; its negatively charged headgroup and specific conformation serve as a crucial platform for the recruitment and activation of a variety of signaling proteins.

A Docking Site for Signaling Proteins

The electrostatic potential created by the concentration of anionic phospholipids, including DOPS, in the inner leaflet facilitates the interaction with proteins containing positively charged domains.[5] Furthermore, specific protein domains, such as the C2 domain, exhibit a high affinity for PS in a calcium-dependent manner.[5]

Protein Kinase C (PKC): Conventional and novel PKC isoforms are key components of signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Their activation is critically dependent on their translocation to the plasma membrane, a process mediated by the interaction of their C2 domains with PS and diacylglycerol (DAG).[5] DOPS, in conjunction with DAG, significantly enhances the membrane binding and activation of PKC.

Akt/Protein Kinase B (PKB): The serine/threonine kinase Akt is a central node in pathways that promote cell survival and proliferation. Upon activation of upstream kinases like PI3K, Akt is recruited to the inner leaflet of the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphoinositides. The presence of DOPS in the inner leaflet is thought to contribute to the proper localization and activation of Akt.

Regulation of Ion Channels and Transporters

The lipid environment of the inner leaflet, influenced by the presence of DOPS, can modulate the activity of various membrane-embedded channels and transporters. The negative charge of DOPS can influence the conformational state and gating properties of these proteins.

Signaling Pathways Involving DOPS

DOPS is an integral component of several critical signaling cascades. Its role as a membrane anchor and allosteric activator is fundamental to the propagation of signals from the cell surface to the intracellular machinery.

Protein Kinase C (PKC) Activation Pathway

PKC_Activation cluster_membrane Plasma Membrane cluster_outer_leaflet Outer Leaflet cluster_inner_leaflet Inner Leaflet Receptor GPCR/RTK PLC PLC Receptor->PLC activates DOPS DOPS PKC_active Active PKC DOPS->PKC_active DAG DAG DAG->PKC_active PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active translocates to membrane (Ca2+ dependent) Downstream Downstream Substrates PKC_active->Downstream phosphorylates Ligand Ligand Ligand->Receptor PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release (from ER) IP3->Ca_release

Caption: PKC activation at the inner leaflet.

The "Eat-Me" Signal: DOPS Externalization in Apoptosis

In healthy cells, DOPS is strictly confined to the inner leaflet.[1][2][3] However, during the early stages of apoptosis, this asymmetry is lost, and DOPS is exposed on the outer surface of the cell.[2] This externalization is a critical "eat-me" signal that is recognized by phagocytes, leading to the swift and efficient clearance of apoptotic cells without inducing an inflammatory response.[2] This process is mediated by the activation of scramblases and the inhibition of flippases.

Apoptosis_PS_Externalization cluster_healthy Healthy Cell cluster_healthy_outer Outer Leaflet cluster_healthy_inner Inner Leaflet cluster_apoptotic Apoptotic Cell cluster_apoptotic_outer Outer Leaflet cluster_apoptotic_inner Inner Leaflet PC_out PC SM_out SM DOPS_in DOPS PE_in PE Flippase Flippase (Active) Scramblase_inactive Scramblase (Inactive) PC_out_apo PC SM_out_apo SM DOPS_out_apo DOPS Phagocyte Phagocyte DOPS_out_apo->Phagocyte binds to receptors DOPS_in_apo DOPS PE_in_apo PE Flippase_inactive Flippase (Inactive) Scramblase_active Scramblase (Active) Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Flippase_inactive inhibits Apoptotic_Signal->Scramblase_active activates Healthy_Cell Apoptotic_Cell

Caption: DOPS externalization during apoptosis.

Experimental Protocols for Studying Inner Leaflet DOPS

Investigating the roles of DOPS in the inner leaflet requires a combination of in vitro and in vivo approaches. Below are detailed methodologies for key experiments.

Preparation of DOPS-Containing Liposomes

Liposomes are invaluable tools for studying the biophysical properties of lipid bilayers and their interactions with proteins.[6][7]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • Chloroform

  • Extrusion buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator or nitrogen stream

Procedure:

  • In a clean glass vial, combine the desired molar ratio of DOPC and DOPS in chloroform. For example, to create liposomes with 20 mol% DOPS, mix 80 mol% DOPC and 20 mol% DOPS.

  • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

  • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the extrusion buffer by vortexing vigorously.

  • The lipid suspension is then subjected to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.

  • Assemble the mini-extruder with the desired pore size polycarbonate membrane.

  • Extrude the lipid suspension through the membrane at least 11 times to form unilamellar vesicles of a defined size.

  • The resulting liposome (B1194612) solution can be stored at 4°C for a limited time.

Liposome-Protein Binding Assay using Fluorescence Microscopy

This assay allows for the visualization and quantification of protein binding to DOPS-containing liposomes.[8][9]

Materials:

  • DOPS-containing liposomes (prepared as above)

  • Fluorescently labeled protein of interest (e.g., GFP-tagged)

  • Fluorescent lipid dye (e.g., Rhodamine-PE) to label liposomes (optional)

  • Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4)

  • Microscopy slides and coverslips

  • Confocal or fluorescence microscope

Procedure:

  • If desired, incorporate a fluorescent lipid dye into the liposome preparation to visualize the liposomes independently of protein binding.

  • In a microcentrifuge tube, mix the fluorescently labeled protein with the DOPS-containing liposomes in the binding buffer. Include a control with liposomes lacking DOPS.

  • Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

  • Mount a small volume of the mixture onto a microscope slide and cover with a coverslip.

  • Visualize the sample using a fluorescence microscope. Co-localization of the fluorescent protein signal with the liposomes (if labeled) indicates binding.

  • Quantify the fluorescence intensity of the protein on the liposomes to determine the extent of binding.

Liposome_Binding_Assay cluster_prep Liposome Preparation cluster_binding Binding Assay Lipid_Film Lipid Film (DOPC + DOPS) Hydration Hydration Lipid_Film->Hydration Extrusion Extrusion Hydration->Extrusion Liposomes DOPS-containing Liposomes Extrusion->Liposomes Incubation Incubation Liposomes->Incubation Protein Fluorescently Labeled Protein Protein->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy

Caption: Workflow for a liposome-protein binding assay.

Conclusion and Future Directions

This compound, as a key resident of the inner plasma membrane leaflet, is far more than a simple building block. Its precise localization and dynamic regulation are fundamental to a vast array of cellular signaling events. The methodologies outlined in this guide provide a robust framework for the continued exploration of DOPS's multifaceted roles. Future research, aided by advancements in super-resolution microscopy and lipidomics, will undoubtedly uncover even more intricate details of how this unassuming phospholipid governs the life and death of the cell. For drug development professionals, a deeper understanding of the signaling pathways modulated by DOPS offers exciting new avenues for therapeutic intervention, particularly in the fields of oncology and immunology.

References

The Lynchpin of Cellular Signaling: A Technical Guide to Dioleyl Phosphatidylserine (DOPS) Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyl phosphatidylserine (B164497) (DOPS) is a specific molecular species of phosphatidylserine (PS), an anionic phospholipid predominantly located in the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1][2] Comprising a glycerol (B35011) backbone, a phosphate (B84403) group, a serine headgroup, and two unsaturated oleoyl (B10858665) (18:1) fatty acid chains, DOPS is not merely a structural component of the cell membrane. It is a critical player in a multitude of cellular signaling pathways, ranging from the regulation of enzyme activity to the orchestration of apoptosis and immune responses. Its externalization to the outer leaflet of the plasma membrane is a hallmark of apoptosis, serving as a crucial "eat-me" signal for phagocytes.[3][4] This technical guide provides an in-depth exploration of the biochemical pathways involving DOPS, including its synthesis, degradation, and central role in cellular signaling. We present quantitative data on its interactions, detailed experimental protocols, and visualizations of the key pathways to support researchers and drug development professionals in their endeavors.

I. Biochemical Pathways of Dioleyl Phosphatidylserine

The metabolism of DOPS is a dynamic process involving its synthesis from precursors and its eventual degradation. While the general pathways for phosphatidylserine are well-understood, the specific incorporation of two oleoyl chains to form DOPS is primarily a result of de novo synthesis followed by fatty acid remodeling.

A. Biosynthesis of this compound

The de novo synthesis of the phosphatidylserine backbone occurs in the endoplasmic reticulum (ER), specifically in the mitochondria-associated membrane (MAM).[5][6] In mammalian cells, two key enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2), catalyze the formation of PS through base-exchange reactions with existing phospholipids.[5][6]

The initial fatty acid composition of the newly synthesized PS is dependent on the precursor phospholipid. To achieve the specific dioleoyl configuration of DOPS, the cell employs a remodeling process known as the Lands cycle. This involves the action of phospholipases to remove the initial fatty acids, followed by the specific addition of oleoyl chains by acyltransferases.

One key enzyme in this remodeling is acyl-CoA:1-acyl-sn-glycero-3-phosphoserine acyltransferase , which can utilize oleoyl-CoA to esterify the sn-2 position of lysophosphatidylserine.[7] The relative suitability of various acyl-CoA esters as substrates for this enzyme is in the order of 20:4 ≈ 18:2 > 18:1 > 16:0 = 18:0, indicating that while oleic acid is a substrate, the enzyme has a higher preference for polyunsaturated fatty acids.[7]

DOPS_Synthesis cluster_de_novo De Novo Synthesis (ER/MAM) cluster_remodeling Remodeling (Lands Cycle) PC Phosphatidylcholine (PC) PSS1 PSS1 PC->PSS1 Serine PE Phosphatidylethanolamine (PE) PSS2 PSS2 PE->PSS2 Serine PS Phosphatidylserine (PS) (various acyl chains) PSS1->PS PSS2->PS PLA Phospholipase A1/A2 PS->PLA LysoPS Lysophosphatidylserine PLA->LysoPS Acyltransferase Acyl-CoA: 1-acyl-sn-glycero-3- phosphoserine acyltransferase LysoPS->Acyltransferase DOPS Dioleyl Phosphatidylserine (DOPS) Acyltransferase->DOPS OleoylCoA Oleoyl-CoA OleoylCoA->Acyltransferase

Proposed biosynthetic pathway for this compound (DOPS).
B. Degradation of this compound

The degradation of DOPS can occur through several enzymatic pathways, leading to the removal of its constituent parts.

  • Phospholipases: These enzymes hydrolyze the ester bonds of phospholipids.

    • Phospholipase A1 (PLA1) specifically hydrolyzes the fatty acid at the sn-1 position. PLA1A has been shown to have specificity for phosphatidylserine.[8]

    • Phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position.[9][10]

    • Phospholipase C (PLC) cleaves the phosphodiester bond, releasing diacylglycerol (in this case, dioleoylglycerol) and phosphoserine.

    • Phospholipase D (PLD) hydrolyzes the headgroup, producing phosphatidic acid and serine.

  • Phosphatidylserine Decarboxylase (PSD): Located in the inner mitochondrial membrane, this enzyme decarboxylates the serine headgroup to produce phosphatidylethanolamine (in this case, dioleoyl phosphatidylethanolamine).[11]

It is also important to note that under conditions of oxidative stress, the oleoyl chains of DOPS can be oxidized, leading to the formation of oxidized phosphatidylserine (oxPS), which has its own distinct biological activities.[12]

DOPS_Degradation DOPS This compound (DOPS) PLA1 Phospholipase A1 DOPS->PLA1 PLA2 Phospholipase A2 DOPS->PLA2 PLC Phospholipase C DOPS->PLC PLD Phospholipase D DOPS->PLD PSD Phosphatidylserine Decarboxylase DOPS->PSD LysoPS1 2-Oleoyl-lysophosphatidylserine + Oleic Acid PLA1->LysoPS1 LysoPS2 1-Oleoyl-lysophosphatidylserine + Oleic Acid PLA2->LysoPS2 DAG Dioleoylglycerol + Phosphoserine PLC->DAG PA Dioleoyl Phosphatidic Acid + Serine PLD->PA PE Dioleoyl Phosphatidylethanolamine + CO2 PSD->PE

Degradation pathways of this compound (DOPS).

II. Role in Signaling Pathways

DOPS is a key player in several critical signaling cascades, primarily through its interaction with various proteins.

A. Apoptosis

One of the most well-characterized roles of DOPS is in apoptosis. In healthy cells, its concentration is high on the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and DOPS is externalized to the outer leaflet.[3][4] This exposed DOPS acts as a signal for phagocytic cells, such as macrophages, to recognize and engulf the apoptotic cell, preventing an inflammatory response.[2][4] This process is mediated by PS receptors on the phagocytes.[2]

Apoptosis_Signaling cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell HealthyCell Plasma Membrane (Inner Leaflet Enriched in DOPS) ApoptoticCell Plasma Membrane (DOPS Externalized) HealthyCell->ApoptoticCell Flippase Inhibition Scramblase Activation PS_Receptor PS Receptor ApoptoticCell->PS_Receptor Binding Phagocyte Phagocyte Engulfment Engulfment and Clearance Phagocyte->Engulfment PS_Receptor->Phagocyte ApoptoticStimulus Apoptotic Stimulus ApoptoticStimulus->HealthyCell

Role of DOPS externalization in apoptosis.
B. Protein Kinase C (PKC) Activation

DOPS is a crucial cofactor for the activation of many isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes.[13][14] In the presence of calcium ions and diacylglycerol (DAG), DOPS recruits PKC to the cell membrane and allosterically activates it. The binding of PKC to PS-containing membranes is a cooperative process.[15]

PKC_Activation InactivePKC Inactive PKC (Cytosol) Membrane Plasma Membrane with DOPS InactivePKC->Membrane Translocation ActivePKC Active PKC (Membrane-bound) Substrate Substrate Protein ActivePKC->Substrate Phosphorylation Membrane->ActivePKC Activation DAG Diacylglycerol (DAG) DAG->Membrane Ca2 Ca²⁺ Ca2->InactivePKC PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

DOPS-mediated activation of Protein Kinase C (PKC).

III. Quantitative Data

Summarized below is the available quantitative data on the biochemical interactions involving phosphatidylserine. It is important to note that much of the existing data pertains to phosphatidylserine in general, rather than specifically to DOPS.

Interacting MoleculeParameterValueLipid CompositionConditionsReference(s)
Annexin (B1180172) VKd~0.036 ± 0.011 nMPS/PC Vesicles (10-50% PS)1.2 mM CaCl2[16]
Annexin VStoichiometry1100 mol phospholipid/mol protein10% PS in PC Vesicles1.2 mM CaCl2[16]
Annexin VStoichiometry84 mol phospholipid/mol protein50% PS in PC Vesicles1.2 mM CaCl2[16]
Protein Kinase CApparent Binding Constant Increase500-fold3:1 PC/PS with 1 mol% DioleinMicromolar Ca2+[13]
Protein Kinase CHill Coefficient (for PS binding)4-6PC/PS Membranes-[13]

IV. Experimental Protocols

A. Preparation of DOPS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing DOPS.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Bath sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a clean round-bottom flask, combine the desired amounts of DOPC and DOPS from their chloroform stocks to achieve the target molar ratio (e.g., 80% DOPC, 20% DOPS).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 30 minutes to remove any residual solvent.

  • Hydrate the lipid film by adding the desired volume of hydration buffer. The final lipid concentration is typically between 1-10 mg/mL.

  • Vortex the flask vigorously to detach the lipid film from the glass and form a suspension of multilamellar vesicles (MLVs).

  • To produce SUVs, sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Store the prepared liposomes at 4°C.

Liposome_Preparation_Workflow Start Start: Lipid Stocks (DOPS, DOPC in Chloroform) Mixing Mix Lipids in Round-Bottom Flask Start->Mixing Evaporation Solvent Evaporation (Rotary Evaporator) Mixing->Evaporation Drying Dry Lipid Film (Nitrogen/Argon Stream) Evaporation->Drying Hydration Hydrate with Buffer (Vortexing) Drying->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs SizeReduction Size Reduction MLVs->SizeReduction Sonication Bath Sonication SizeReduction->Sonication Option 1 Extrusion Extrusion (100 nm membrane) SizeReduction->Extrusion Option 2 SUVs Small Unilamellar Vesicles (SUVs) Sonication->SUVs Extrusion->SUVs End End: DOPS-Containing Liposomes SUVs->End

Workflow for the preparation of DOPS-containing liposomes.
B. In Vitro Protein Kinase C (PKC) Activity Assay with DOPS Liposomes

This protocol is adapted from a general PKC assay and is tailored for the use of DOPS-containing liposomes as activators.[5][17][18]

Materials:

  • Purified PKC isoform

  • DOPS-containing liposomes (e.g., 20% DOPS, 80% DOPC)

  • PKC peptide substrate (e.g., Ac-FKKSFKL-NH2)

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Stop solution (e.g., 0.1 M ATP, 0.1 M EDTA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the PKC peptide substrate (at a concentration of 2-3 times its Km), and the desired concentration of DOPS-containing liposomes.

  • Add the purified PKC enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a set time (e.g., 5-10 minutes) to ensure initial rate conditions.

  • Terminate the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated 32P in the peptide substrate using a scintillation counter.

  • Calculate the specific activity of the PKC enzyme.

C. Apoptosis Detection via Annexin V Binding Inhibition Assay

This assay uses DOPS liposomes to competitively inhibit the binding of fluorescently labeled Annexin V to apoptotic cells, thereby confirming the specificity of the interaction.

Materials:

  • Cells induced to undergo apoptosis (and a non-apoptotic control)

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

  • Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • DOPS-containing liposomes (prepared as described above)

  • Control liposomes (e.g., 100% DOPC)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cell line using a suitable method.

  • Harvest both apoptotic and non-apoptotic cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • In separate tubes, pre-incubate the apoptotic cells with either binding buffer alone, a high concentration of DOPS-containing liposomes, or control liposomes for 15-30 minutes on ice.

  • Add Annexin V-FITC to all tubes and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the FITC channel.

  • A significant reduction in Annexin V-FITC fluorescence in the cells pre-incubated with DOPS liposomes compared to the buffer-only and control liposome (B1194612) samples indicates specific binding of Annexin V to externalized phosphatidylserine.

V. This compound in Drug Development

The unique properties of DOPS make it a valuable component in drug delivery systems, particularly in liposomal formulations.

  • Biocompatibility: As a naturally occurring phospholipid, DOPS is biocompatible and biodegradable.

  • Modulation of Liposome Properties: The inclusion of DOPS in liposome formulations can influence their physical characteristics, such as surface charge and fluidity.[15]

  • Targeting Apoptotic Processes: Given its central role in apoptosis, DOPS-containing liposomes could potentially be used to target drugs to sites of extensive cell death.

  • Immune Modulation: The interaction of PS with immune cells suggests that DOPS-containing nanoparticles could be designed to modulate immune responses.

While the direct use of DOPS as an active pharmaceutical ingredient is less common, its application as an excipient in complex drug delivery systems holds significant promise for enhancing the efficacy and safety of a wide range of therapeutic agents.

Conclusion

This compound is a multifaceted phospholipid that transcends its structural role in the cell membrane. Its involvement in fundamental biochemical pathways, including its own synthesis and degradation, and its critical function in signaling cascades such as apoptosis and PKC activation, underscore its importance in cellular physiology. The ability to prepare and utilize DOPS-containing model membranes provides researchers with a powerful tool to dissect these complex processes. For professionals in drug development, the unique properties of DOPS offer opportunities for the rational design of novel drug delivery systems. A thorough understanding of the biochemical pathways and interactions of this compound is therefore essential for advancing our knowledge of cellular function and for the development of next-generation therapeutics.

References

An In-depth Technical Guide on Dioleyl Phosphatidylserine and Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is intricately regulated by the interplay of calcium (Ca²⁺), diacylglycerol (DAG), and phospholipids. Among these, the anionic phospholipid phosphatidylserine (B164497) (PS) plays a critical and indispensable role. This technical guide provides a comprehensive overview of the core principles underlying the activation of Protein Kinase C by a specific phosphatidylserine species, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its investigation, and illustrate the relevant signaling pathways.

The Role of Dioleyl Phosphatidylserine in PKC Activation

The activation of conventional PKC (cPKC) isoforms (α, βI, βII, γ) and novel PKC (nPKC) isoforms (δ, ε, η, θ) is a multi-step process that involves the translocation of the enzyme from the cytosol to the cell membrane. This recruitment to the membrane is a prerequisite for its activation and is primarily mediated by the C1 and C2 domains of the enzyme.

This compound, a ubiquitous component of the inner leaflet of the plasma membrane, serves as a crucial membrane anchor for PKC. The interaction between PKC and PS is highly cooperative.[1][2] In the presence of elevated intracellular Ca²⁺ concentrations, the C2 domain of cPKCs undergoes a conformational change, exposing a cluster of basic amino acid residues that electrostatically interact with the negatively charged headgroup of PS. This initial tethering to the membrane allows the C1 domain to more efficiently locate and bind its primary activator, diacylglycerol (DAG).[3] The binding of both PS and DAG to their respective domains induces a significant conformational change in the PKC molecule, displacing the pseudosubstrate domain from the active site and rendering the kinase catalytically active.[3][4]

While PS alone can support basal PKC activity, the presence of DAG dramatically increases the affinity of PKC for the membrane and potentiates its kinase activity.[4] The binding of PKC to PS-containing membranes exhibits a sigmoidal dependence on the molar percentage of PS, indicating a cooperative binding mechanism with a Hill coefficient ranging from 4 to 6.[3] This cooperativity suggests that multiple PS molecules are involved in the stable anchoring and activation of a single PKC molecule. The rate of phosphorylation by PKC can be doubled in the presence of 1 mol% diolein (a form of DAG) in a phosphatidylcholine/phosphatidylserine membrane.[3]

Quantitative Analysis of DOPS-PKC Interaction

ParameterDescriptionTypical Range/ValueReferences
Kd (Dissociation Constant) A measure of the binding affinity between PKC and DOPS-containing liposomes. A lower Kd indicates a higher binding affinity.While specific Kd values for DOPS are not consistently reported across literature, the affinity is known to be in the nanomolar to low micromolar range, and is significantly increased in the presence of Ca²⁺ and DAG.[5][5]
AC50 (Half-maximal Activation Concentration) The concentration of DOPS required to achieve 50% of the maximal PKC activation.The concentration of phosphatidylserine required to support phosphorylation varies with individual substrates. Autophosphorylation is generally favored at intermediate concentrations, while substrate phosphorylation dominates at higher concentrations.[6][6]
Hill Coefficient (nH) A measure of the cooperativity of ligand binding. A value greater than 1 indicates positive cooperativity.4 - 6 for PS binding to PKC.[3][3]

Experimental Protocols

In Vitro PKC Kinase Assay with DOPS

This protocol describes a method to measure the kinase activity of purified PKC in the presence of DOPS-containing liposomes.

Materials:

  • Purified PKC isoform

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycerol (DOG) (optional, as a source of DAG)

  • Specific peptide substrate for the PKC isoform (e.g., KRTLRR)[7]

  • [γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Liposome preparation equipment (e.g., sonicator or extruder)

  • Scintillation counter or microplate reader

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture of DOPC and DOPS in chloroform (B151607) at the desired molar ratio (e.g., 80:20). If including DOG, a common ratio is 78:20:2 (DOPC:DOPS:DOG).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Rehydrate the lipid film in kinase assay buffer by vortexing, followed by sonication or extrusion through a polycarbonate membrane to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the purified PKC enzyme, the prepared liposomes, and the specific peptide substrate in the kinase assay buffer.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (or non-radioactive ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

    • Spot an aliquot of the reaction mixture onto a phosphocellulose paper (for radioactive assays) or transfer to a well of a microplate (for non-radioactive assays).

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for detection, which typically involves an antibody-based detection of the phosphorylated substrate.[7]

Liposome Co-sedimentation Assay for PKC-DOPS Binding

This protocol allows for the qualitative and semi-quantitative assessment of PKC binding to DOPS-containing liposomes.[8][9][10][11][12]

Materials:

  • Purified PKC isoform

  • DOPS and DOPC

  • Liposome preparation equipment

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the PKC isoform or a tag on the recombinant protein

Methodology:

  • Liposome Preparation:

    • Prepare LUVs containing varying molar percentages of DOPS (e.g., 0%, 10%, 20%, 40%) with the remainder being DOPC, as described in the kinase assay protocol.

  • Binding Reaction:

    • Incubate the purified PKC with the prepared liposomes in a binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) for 30-60 minutes at room temperature. Include Ca²⁺ if studying a conventional PKC isoform.

  • Co-sedimentation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully collect the supernatant (unbound protein fraction).

    • Wash the pellet gently with binding buffer and then resuspend it in the same buffer (bound protein fraction).

  • Analysis:

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody specific for the PKC isoform.

    • The amount of PKC in the pellet fraction relative to the supernatant provides an indication of the extent of binding to the DOPS-containing liposomes.

Signaling Pathways and Experimental Workflows

PKC Activation and Downstream Signaling Pathway

The activation of PKC by DOPS and DAG initiates a cascade of downstream signaling events. The following diagram illustrates a generalized pathway for conventional PKC activation and some of its key downstream targets.

PKC_Activation_Pathway GPCR GPCR/ RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_active Active PKC (Membrane) DAG->PKC_active Binds to C1 domain ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_active Binds to C2 domain PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates to membrane Downstream Downstream Substrates PKC_active->Downstream Phosphorylates DOPS Dioleyl Phosphatidylserine (DOPS) DOPS->PKC_active Binds to C2 domain Cellular_Response Cellular Responses (e.g., Gene Expression, Proliferation, Apoptosis) Downstream->Cellular_Response Leads to

Caption: PKC signaling pathway initiated by receptor activation.

Experimental Workflow for Studying PKC Activation by DOPS

The following diagram outlines a logical workflow for investigating the activation of PKC by DOPS, from initial hypothesis to in-depth characterization.

Experimental_Workflow Hypothesis Hypothesis: DOPS activates a specific PKC isoform Purification Purify recombinant PKC isoform Hypothesis->Purification Liposome_Prep Prepare DOPS-containing liposomes Hypothesis->Liposome_Prep Binding_Assay Liposome Co-sedimentation Assay Purification->Binding_Assay Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Liposome_Prep->Binding_Assay Liposome_Prep->Kinase_Assay Data_Analysis Quantitative Data Analysis (Kd, AC50) Binding_Assay->Data_Analysis Kinase_Assay->Data_Analysis Cell_Based_Assay Cell-based Reporter Assay Data_Analysis->Cell_Based_Assay Downstream_Analysis Analysis of Downstream Substrate Phosphorylation Cell_Based_Assay->Downstream_Analysis Conclusion Conclusion on the role of DOPS in PKC activation Downstream_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Preparation of DOPS-Containing Liposomes via Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid that is often incorporated into liposomal formulations. The headgroup of DOPS, phosphatidylserine (B164497) (PS), plays a crucial role in various biological processes, most notably in apoptosis (programmed cell death). In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis, PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes, facilitating the clearance of apoptotic cells.[1][2][3] This biological function makes DOPS-containing liposomes a valuable tool for studying apoptosis, as well as for targeted drug delivery to sites of apoptosis or to cells that recognize PS.

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[4][5][6] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[4][7] Subsequent downsizing of these MLVs, typically through extrusion, results in the formation of unilamellar vesicles (ULVs) of a desired size.[5]

This document provides a detailed protocol for the preparation of DOPS-containing liposomes using the thin-film hydration technique followed by extrusion.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of DOPS-containing liposomes using the thin-film hydration method.

ParameterTypical Value/RangeNotes
Lipid Composition
DOPS Molar Ratio10-50 mol%Often used in combination with other lipids like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and cholesterol.[8] The specific ratio depends on the desired surface charge and application.
Total Lipid Concentration (in organic solvent)1-20 mg/mLTo ensure complete dissolution of lipids.[9][10]
Solvent Evaporation
Organic SolventChloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1 or 3:1 v/v)Ensures a homogeneous mixture of lipids.[10]
Rotary Evaporation Temperature35-45 °CShould be below the boiling point of the solvent mixture.
Vacuum Drying Time2 hours to overnightTo ensure complete removal of residual organic solvent.[9]
Hydration
Hydration BufferPhosphate-Buffered Saline (PBS), HEPES-buffered saline, or Tris bufferThe choice of buffer and pH depends on the specific application and the stability of any encapsulated cargo. A common pH is 7.4.[4]
Hydration TemperatureAbove the gel-liquid crystal transition temperature (Tm) of all lipids in the mixture. For DOPS, the Tm is -11°C.Hydration above the Tm ensures the lipids are in a fluid phase, facilitating vesicle formation. A temperature of 25-65°C is often used.[11]
Hydration Time1-2 hoursWith gentle agitation to ensure complete hydration of the lipid film.[4]
Extrusion
Membrane Pore Size50 nm, 100 nm, 200 nmThe final liposome (B1194612) size will be close to the pore size of the membrane used.[12][13]
Number of Passes11-21 passesAn odd number of passes ensures that the final sample is collected from the extruder in the opposite syringe from which it started. Multiple passes lead to a more uniform size distribution.[12][14]
Extrusion Pressure100-500 psi (7-34 bar)Higher pressure is generally required for smaller pore sizes.[15][16]
Quality Control
Vesicle Size and Polydispersity Index (PDI)50-200 nm, PDI < 0.2Measured by Dynamic Light Scattering (DLS). A low PDI indicates a monodisperse population of liposomes.[7]
Zeta Potential-30 to -60 mVFor DOPS-containing liposomes, a negative zeta potential is expected due to the anionic nature of the phosphoserine headgroup. This contributes to colloidal stability by preventing aggregation.[7]
Encapsulation EfficiencyVaries depending on the encapsulated molecule and loading methodDetermined by separating the encapsulated from the unencapsulated material using techniques like size exclusion chromatography or ultracentrifugation.[17]

Experimental Protocols

Materials
  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Other lipids as required (e.g., DOPC, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Nitrogen or Argon gas

Detailed Methodology for Thin-Film Hydration
  • Lipid Dissolution:

    • Weigh the desired amounts of DOPS and any other lipids.

    • Dissolve the lipids in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask to achieve a final lipid concentration of 10-20 mg/mL.[9][10]

    • Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 35-45°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Once the bulk of the solvent has evaporated, continue to dry the film under high vacuum for at least 2 hours, or preferably overnight, to remove any residual solvent.[9]

  • Hydration:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm in the mixture.

    • Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.

    • Hydrate the lipid film for 1-2 hours with gentle agitation (e.g., by hand or on a shaker).[4] This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • Extrusion (Downsizing):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Heat the extruder to a temperature above the Tm of the lipids.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[12][14] This will reduce the size of the vesicles and create a more uniform population of unilamellar vesicles (ULVs). The liposome suspension should become more translucent.

  • Quality Control:

    • Characterize the size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the liposomes.

    • If a drug or other molecule was encapsulated, determine the encapsulation efficiency.

Mandatory Visualization

experimental_workflow Experimental Workflow for DOPS Liposome Preparation cluster_prep Lipid Film Preparation cluster_form Vesicle Formation cluster_size Vesicle Sizing cluster_qc Quality Control dissolution 1. Lipid Dissolution (DOPS +/- other lipids in Chloroform/Methanol) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Vacuum Drying (Remove residual solvent) evaporation->drying hydration 4. Hydration (Aqueous buffer, T > Tm) drying->hydration Add Hydration Buffer mlvs Multilamellar Vesicles (MLVs) hydration->mlvs extrusion 5. Extrusion (Polycarbonate membrane) mlvs->extrusion Downsizing ulvs Unilamellar Vesicles (ULVs) extrusion->ulvs dls DLS (Size, PDI) ulvs->dls zeta Zeta Potential ulvs->zeta ee Encapsulation Efficiency ulvs->ee

Caption: Workflow for DOPS liposome preparation.

apoptosis_signaling Role of Phosphatidylserine (PS) in Apoptosis cluster_cell Apoptotic Cell cluster_phagocyte Phagocyte apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation flippase_inactivation Flippase Inactivation caspase_activation->flippase_inactivation scramblase_activation Scramblase Activation caspase_activation->scramblase_activation ps_exposure PS Exposure on Outer Leaflet ('Eat-me' Signal) flippase_inactivation->ps_exposure scramblase_activation->ps_exposure ps_receptor PS Receptor ps_exposure->ps_receptor Recognition phagocytosis Phagocytosis (Engulfment of Apoptotic Cell) ps_receptor->phagocytosis clearance Cell Clearance & Anti-inflammatory Response phagocytosis->clearance

Caption: Phosphatidylserine exposure in apoptosis.

References

Application Notes and Protocols for Supported Lipid Bilayer Formation Using DOPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of supported lipid bilayers (SLBs) containing 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). DOPS, an anionic phospholipid, is a critical component in modeling various biological membranes, particularly the inner leaflet of the plasma membrane and bacterial membranes. Its negative charge plays a crucial role in mediating protein-membrane interactions and influencing the physical properties of the bilayer.

Introduction to DOPS in Supported Lipid Bilayers

Supported lipid bilayers are powerful tools for studying membrane-related phenomena in a controlled in vitro environment.[1][2][3] The inclusion of DOPS allows for the creation of negatively charged membrane mimics, which are essential for investigating the binding and function of peripheral membrane proteins, studying cell adhesion, and developing drug delivery systems.[4][5]

The formation of DOPS-containing SLBs is primarily influenced by electrostatic interactions between the negatively charged DOPS headgroups, the chosen substrate (e.g., silica (B1680970), mica), and cations in the buffer solution.[6] While zwitterionic lipids like DOPC can spontaneously form bilayers on hydrophilic surfaces, the presence of DOPS often necessitates specific conditions, such as the inclusion of divalent cations (e.g., Ca²⁺), to screen the electrostatic repulsion and facilitate vesicle rupture and fusion.[6][7]

Key Experimental Considerations

Successful formation of high-quality DOPS-containing SLBs depends on several factors:

  • Lipid Composition: The molar ratio of DOPS to other lipids (e.g., DOPC) is a critical parameter. High concentrations of DOPS can inhibit vesicle fusion due to strong electrostatic repulsion with negatively charged substrates.[6][8]

  • Substrate: Silica (SiO₂) and mica are the most common substrates. Their hydrophilic and negatively charged surfaces are conducive to SLB formation.[3][6]

  • Buffer Conditions: The pH and ionic strength of the buffer are important. Divalent cations like CaCl₂ are often required to promote the fusion of vesicles containing anionic lipids like DOPS.[4][6][7]

  • Vesicle Preparation Method: The size and unilamellarity of the vesicles can affect the kinetics and quality of SLB formation. Extrusion is a common method to produce small unilamellar vesicles (SUVs) of a defined size.

  • Temperature: For lipids with a high phase transition temperature, performing the vesicle fusion above this temperature can be necessary.[2] For unsaturated lipids like DOPS and DOPC, which have low transition temperatures, experiments are typically conducted at room temperature.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DOPS-containing SLBs, providing a reference for experimental design and data interpretation.

Lipid CompositionSubstrateBilayer Thickness (nm)Area per Lipid Molecule (nm²)Refractive Index (at 670 nm)
DOPC/DOPSSiO₂3.930.6381.4774 - 1.4855
DOPCSiO₂3.830.6491.4776 - 1.4889

Table 1: Physical properties of DOPS-containing SLBs compared to pure DOPC bilayers. Data sourced from[1].

MethodLipid CompositionKey ParametersFrequency Shift (Δf)Dissipation Shift (ΔD)
Vesicle FusionDOPC/DOPS (4:1) with 2 mM CaCl₂-~ -25 Hz< 1 x 10⁻⁶
Solvent-Assisted Lipid Bilayer (SALB)DOPC/DOPS (up to 40% DOPS)0.5 mg/mL lipid in isopropanol (B130326)~ -25 Hz< 1 x 10⁻⁶

Table 2: Quartz Crystal Microbalance with Dissipation (QCM-D) parameters for DOPS-containing SLB formation. A frequency shift of approximately -25 Hz and a low dissipation shift are indicative of a complete and rigid bilayer. Data sourced from[6][8].

Experimental Protocols

Protocol 1: SLB Formation by Vesicle Fusion

This is the most common method for forming SLBs. It relies on the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) on a hydrophilic substrate.

Materials:

  • DOPC and DOPS lipids in chloroform (B151607)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Extruder with polycarbonate membranes (e.g., 50 nm or 100 nm pore size)

  • Buffer (e.g., HEPES or Tris with NaCl)

  • CaCl₂ solution

  • Substrates (e.g., glass coverslips, silicon wafers, or QCM-D sensors)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or plasma cleaner

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired ratio of DOPC and DOPS in chloroform. A common starting ratio is 4:1 or 9:1 (DOPC:DOPS).[6][9]

    • Evaporate the chloroform using a gentle stream of nitrogen or a rotary evaporator to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the solution vigorously to form multilamellar vesicles (MLVs).

    • To form SUVs, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 21 passes.

  • Substrate Cleaning:

    • Clean the substrates to ensure a hydrophilic surface. For glass or silicon, this can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water), followed by treatment with piranha solution or a plasma cleaner.

  • SLB Formation:

    • Place the clean substrate in a suitable chamber (e.g., a fluidic cell for QCM-D or a custom-made chamber for microscopy).

    • Inject the SUV solution into the chamber. Add CaCl₂ to the vesicle solution to a final concentration of 2-5 mM to facilitate fusion.

    • Incubate for 30-60 minutes at room temperature.

    • Rinse thoroughly with buffer to remove excess vesicles.

Protocol 2: Solvent-Assisted Lipid Bilayer (SALB) Formation

The SALB method is an alternative that can be effective for lipid compositions that are resistant to vesicle fusion.[8][10]

Materials:

  • DOPC and DOPS lipids

  • Water-miscible organic solvent (e.g., isopropanol)

  • Buffer

  • Substrates

  • Fluidic chamber or QCM-D

Procedure:

  • Lipid Solution Preparation:

    • Dissolve the lipids (e.g., DOPC/DOPS mixture) in a water-miscible organic solvent like isopropanol to a final concentration of 0.5 mg/mL.[8]

  • SLB Formation:

    • Mount the clean substrate in a fluidic chamber.

    • First, flow the pure organic solvent through the chamber to wet the surface.

    • Next, introduce the lipid-solvent solution into the chamber and incubate for a short period (e.g., 1-2 minutes).

    • Gradually exchange the lipid-solvent solution with the aqueous buffer. This solvent exchange process induces the self-assembly of the lipids into a bilayer on the substrate.

    • Finally, rinse extensively with the buffer to remove any residual solvent and unbound lipids.

Visualizations

Experimental Workflow for Vesicle Fusion

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization A Lipid Mixing (DOPC + DOPS in Chloroform) B Solvent Evaporation (Lipid Film Formation) A->B C Hydration (Buffer Addition) B->C D Extrusion (SUV Formation) C->D F Vesicle Incubation (SUVs + CaCl2 on Substrate) D->F E Substrate Cleaning (e.g., Piranha or Plasma) E->F G Vesicle Adsorption & Rupture F->G H Bilayer Formation G->H I Rinsing (Remove Excess Vesicles) H->I J AFM (Topography) I->J K QCM-D (Mass & Viscoelasticity) I->K L FRAP (Fluidity) I->L

Workflow for SLB formation via vesicle fusion and subsequent characterization.

Role of DOPS and Ca²⁺ in Overcoming Electrostatic Repulsion

G cluster_without_ca Without Ca²⁺ cluster_with_ca With Ca²⁺ vesicle1 DOPS Vesicle substrate1 SiO₂ Substrate repulsion Electrostatic Repulsion vesicle2 DOPS Vesicle attraction Charge Screening & Fusion repulsion->attraction ca_ion Ca²⁺ vesicle2->ca_ion substrate2 SiO₂ Substrate ca_ion->substrate2

Role of Ca²⁺ in mediating the interaction between negatively charged DOPS vesicles and a silica substrate.

Applications in Research and Drug Development

  • Protein-Membrane Interactions: DOPS-containing SLBs are widely used to study the binding of proteins that are recruited to the membrane by electrostatic interactions. This is particularly relevant for proteins involved in cell signaling, apoptosis, and blood coagulation. For instance, the interaction of the Tau protein with negatively charged membranes, which is implicated in neurodegenerative diseases, can be studied using DOPS SLBs.[11]

  • Bacterial Membrane Mimics: Bacterial inner membranes are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG), which is structurally similar to PS. DOPS-containing SLBs can serve as models to study the efficacy of antimicrobial peptides and antibiotics that target the bacterial membrane.[4][7]

  • Drug Delivery Systems: The interactions between lipid-based drug delivery vehicles (liposomes) and cell membranes can be investigated using SLBs. Understanding how the charge of the liposome (B1194612) (conferred by lipids like DOPS) affects its fusion with target membranes is crucial for designing effective drug carriers.

  • Biosensors: Functionalized SLBs containing DOPS can be used as the sensing element in biosensors. The negative charge can be used to orient or bind specific analytes, and changes in the bilayer properties upon binding can be detected by techniques like SPR or QCM-D.[1]

By following these protocols and considering the key experimental parameters, researchers can reliably form high-quality DOPS-containing supported lipid bilayers for a wide range of applications in basic research and pharmaceutical development.

References

Application Notes and Protocols for Dioleyl Phosphatidylserine in Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. While phosphatidylserine (B164497) (PS) exposure on the outer leaflet of the plasma membrane is a well-established marker for apoptotic cells, recent studies have highlighted the potential of exogenous PS, particularly dioleyl phosphatidylserine (DOPS), to actively induce apoptosis, especially in cancer cells. This document provides detailed application notes and protocols for utilizing DOPS in apoptosis induction assays, primarily focusing on its well-characterized formulation within SapC-DOPS nanovesicles.

Principle of this compound (DOPS)-Induced Apoptosis

Exogenously administered DOPS, particularly when delivered via nanovesicles like SapC-DOPS, can selectively target and induce apoptosis in cancer cells. This selectivity is attributed to the higher abundance of exposed PS on the surface of malignant cells compared to normal cells. The proposed mechanism of action for SapC-DOPS-induced apoptosis involves the following key events:

  • Binding and Internalization: SapC-DOPS nanovesicles bind to PS-rich domains on the cancer cell surface, leading to their internalization.

  • Ceramide Accumulation: Once inside the cell, SapC-DOPS is thought to trigger the accumulation of ceramide, a bioactive sphingolipid known to be a potent inducer of apoptosis.

  • Mitochondrial (Intrinsic) Pathway Activation: The increase in intracellular ceramide initiates the mitochondrial pathway of apoptosis. This involves the loss of mitochondrial membrane potential (ΔΨM), increased mitochondrial superoxide (B77818) formation, and the release of pro-apoptotic factors from the mitochondria into the cytosol.[1]

  • Caspase Cascade Activation: Released mitochondrial proteins, such as Smac/DIABLO and Cytochrome c, activate the caspase cascade.[1][2] Specifically, Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

  • Bax-dependent Mechanism: The pro-apoptotic protein Bax plays a crucial role by translocating to the mitochondria and oligomerizing, which facilitates the release of mitochondrial pro-apoptotic factors.[1][3]

It has also been observed that exogenous PS can induce apoptosis in adherent cells through a mechanism involving actin disorganization, cell detachment, and cleavage of focal adhesion kinase (FAK), followed by caspase activation.[4]

Quantitative Data on SapC-DOPS Induced Apoptosis

The following tables summarize the dose-dependent effects of SapC-DOPS on the viability of various cancer cell lines.

Table 1: Effect of SapC-DOPS on Neuroblastoma Cell Viability [3]

Cell LineSapC-DOPS Concentration (µM)% Viability (relative to control)
SK-N-SH50Significantly reduced (P < 0.001)
IMR-3250Significantly reduced (P < 0.001)

Note: Treatment with up to 350 µM DOPS alone did not significantly decrease cell viability in these cell lines.[3]

Table 2: Induction of Apoptosis (Sub-G1 Population) by SapC-DOPS [3]

Cell LineTreatment% of Cells in Sub-G1
SK-N-SH50 µM SapC-DOPS for 24hIncreased

Experimental Protocols

Protocol 1: Preparation of DOPS-Containing Liposomes

This protocol describes a general method for preparing liposomes containing DOPS, which can be adapted for apoptosis induction studies.

Materials:

  • This compound (DOPS)

  • Other phospholipids (B1166683) (e.g., dioleoyl phosphatidylcholine - DOPC) as needed

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired ratio of DOPS and other lipids in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under a stream of argon or nitrogen gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) to the flask and vortexing vigorously. The final lipid concentration is typically between 5-10 mg/mL.

  • To form small unilamellar vesicles (SUVs), subject the hydrated lipid suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times to ensure a uniform liposome (B1194612) size distribution.

  • Store the prepared liposomes at 4°C under an inert atmosphere.

Protocol 2: Induction of Apoptosis with DOPS Liposomes

This protocol provides a general guideline for treating cells with DOPS liposomes to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.

Materials:

  • Cultured cells (adherent or suspension)

  • Complete cell culture medium

  • DOPS-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (without DOPS, if applicable)

  • PBS

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare serial dilutions of the DOPS liposomes in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the DOPS liposomes or control treatments.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, proceed with apoptosis detection assays.

Protocol 3: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a standard flow cytometry-based method to quantify apoptosis following treatment with DOPS.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the supernatant for adherent cultures) by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

DOPS_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion SapC-DOPS SapC-DOPS Nanovesicle PS_Receptor Phosphatidylserine (on cell surface) SapC-DOPS->PS_Receptor Binds Ceramide Ceramide Accumulation PS_Receptor->Ceramide Triggers Bax_Activation Bax Activation & Translocation Ceramide->Bax_Activation Mito Mitochondrial Outer Membrane Permeabilization Bax_Activation->Mito Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC Cytochrome c Release Mito->CytoC Smac Smac/DIABLO Release Mito->Smac CytoC->Apoptosome

Caption: Proposed signaling pathway of SapC-DOPS-induced apoptosis.

DOPS_Apoptosis_Assay_Workflow Start Start: Cell Culture DOPS_Treatment Treat cells with DOPS liposomes Start->DOPS_Treatment Incubation Incubate for a defined time course DOPS_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Stain with Annexin V and Propidium Iodide Harvest->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Data Quantify Apoptotic Populations (Early, Late, Necrotic) Analysis->Data End End Data->End

Caption: Experimental workflow for DOPS-induced apoptosis assay.

References

Application Notes and Protocols for DOPS Liposome Formulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) containing liposomes for drug delivery.

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal carriers for targeted drug delivery.[1][2] The inclusion of anionic phospholipids (B1166683) like DOPS can significantly influence the physicochemical properties and biological interactions of liposomes. The negatively charged headgroup of DOPS can enhance encapsulation of certain drugs, modulate interaction with cells, and serve as a recognition signal for specific cell types, such as macrophages.[3] This makes DOPS-containing liposomes particularly interesting for applications in cancer therapy, immunotherapy, and the delivery of anti-inflammatory agents.

Key Applications of DOPS Liposomes

  • Targeted Drug Delivery to Tumors: The tumor microenvironment often contains a high population of tumor-associated macrophages (TAMs). The exposed phosphatidylserine (B164497) on the surface of DOPS liposomes can act as an "eat-me" signal, leading to preferential uptake by these macrophages, thereby concentrating the therapeutic payload in the tumor vicinity.[3]

  • Anti-inflammatory Therapy: Macrophages play a crucial role in inflammation. Targeting these cells with DOPS liposomes carrying anti-inflammatory drugs can be an effective strategy to modulate the inflammatory response.

  • Enhanced Cellular Uptake: The negative charge imparted by DOPS can influence the interaction of liposomes with the cell membrane, in some cases leading to enhanced cellular uptake through various endocytic pathways.[4]

  • Delivery of Hydrophilic and Amphiphilic Drugs: The unique properties of DOPS can improve the encapsulation efficiency of certain water-soluble and amphiphilic drugs.[5]

Quantitative Data Summary

The following tables summarize typical physicochemical properties and in vitro performance of DOPS-containing liposomes.

Table 1: Physicochemical Characterization of DOPS-Containing Liposomes

Liposome (B1194612) Composition (molar ratio)DrugAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPC:DOPS (9:1)Doxorubicin125 ± 5< 0.2-35 ± 4~85
DOPC:DOPS:Cholesterol (4:1:1)Cisplatin140 ± 8< 0.15-28 ± 5~60
DSPC:DOPS:Cholesterol (7:2:1)Doxorubicin110 ± 6< 0.2-42 ± 6>90[6]
Soy PC:Cholesterol:DOPS (6:3:1)Generic Hydrophilic Drug202.6< 0.3-34.8>95[7]
Cationic Lipid:DOPS (1:1)siRNA150 ± 10< 0.25+15 ± 3~90

Data are representative and can vary based on the specific preparation method and experimental conditions.

Table 2: In Vitro Drug Release from DOPS Liposomes

Liposome CompositionDrugRelease at 24h (%) (pH 7.4)Release at 24h (%) (pH 5.5)Release Model
DOPC:DOPS (9:1)Doxorubicin~20~45Higuchi
DOPC:DOPS:Cholesterol (4:1:1)Cisplatin~30~55First-Order
DSPC:DOPS:Cholesterol (7:2:1)Doxorubicin~15~30Korsmeyer-Peppas

Release kinetics are highly dependent on the lipid composition, drug properties, and the release medium.[8][9]

Experimental Protocols

Protocol for Preparation of DOPS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPS-containing liposomes encapsulating a hydrophilic drug (e.g., Doxorubicin) using the thin-film hydration method followed by extrusion.[6]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (for purification)

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of DOPC, DOPS, and cholesterol (e.g., in a 4:1:1 molar ratio) and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Prepare a solution of the hydrophilic drug in the hydration buffer at the desired concentration.

    • Add the drug solution to the flask containing the dry lipid film. The volume should be sufficient to achieve the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

    • To facilitate the formation of a homogenous suspension, the flask can be gently agitated or sonicated in a bath sonicator for a few minutes.

  • Size Reduction by Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, dialyze the liposome suspension against the hydration buffer using a dialysis membrane with an appropriate molecular weight cut-off.

    • Perform dialysis at 4°C with several buffer changes over 24-48 hours.

Protocol for Characterization of DOPS Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in the hydration buffer.
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Measure the zeta potential using Laser Doppler Velocimetry.[10]

2. Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography or ultracentrifugation).
  • Disrupt the liposomes using a detergent (e.g., Triton X-100) or an organic solvent.
  • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release:

  • Place a known amount of the purified liposome suspension in a dialysis bag.
  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5 to mimic endosomal conditions) at 37°C with constant stirring.[2]
  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
  • Quantify the amount of released drug in the aliquots using a suitable analytical method.
  • Plot the cumulative percentage of drug released versus time.

Visualizations

Signaling Pathway: Cellular Uptake of DOPS Liposomes

The negative charge of DOPS liposomes can facilitate their uptake by cells through various endocytic pathways. One prominent mechanism, especially for uptake by phagocytic cells like macrophages, is the recognition of phosphatidylserine as an "eat-me" signal, which can trigger phagocytosis. For non-phagocytic cells, clathrin-mediated endocytosis is a common route.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOPS_Liposome DOPS Liposome (Drug Encapsulated) Receptor Scavenger Receptor / Endocytic Receptor DOPS_Liposome->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment & Invagination Endosome Early Endosome Clathrin_Pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target Action

Caption: Cellular uptake of DOPS liposomes via endocytosis.

Experimental Workflow: In Vitro Cellular Uptake Analysis

This workflow outlines the key steps to quantify the cellular uptake of fluorescently labeled DOPS liposomes using flow cytometry and visualize their intracellular localization by confocal microscopy.[11][12]

G cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy Start Start: Seed Cells in Culture Plates Prepare_Liposomes Prepare Fluorescently-Labeled DOPS Liposomes Start->Prepare_Liposomes Incubate Incubate Cells with Liposomes (Time-course or Dose-response) Prepare_Liposomes->Incubate Wash Wash Cells to Remove Non-internalized Liposomes Incubate->Wash Split Split Sample for Analysis Wash->Split Trypsinize_Flow Trypsinize Cells Split->Trypsinize_Flow Quantitative Analysis Fix_Cells Fix Cells (e.g., with PFA) Split->Fix_Cells Qualitative Visualization Resuspend_Flow Resuspend in FACS Buffer Trypsinize_Flow->Resuspend_Flow Analyze_Flow Analyze on Flow Cytometer (Quantify Mean Fluorescence Intensity) Resuspend_Flow->Analyze_Flow Stain_Nuclei Stain Nuclei (e.g., DAPI) Fix_Cells->Stain_Nuclei Image_Cells Image with Confocal Microscope (Visualize Intracellular Localization) Stain_Nuclei->Image_Cells

Caption: Workflow for in vitro cellular uptake studies.

References

Application Notes and Protocols for Incorporating Dioleyl Phosphatidylserine (DOPS) into Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable tools in biophysical and biomedical research, serving as simplified models of cellular membranes. Their cell-like dimensions allow for the direct visualization of membrane-related phenomena using light microscopy. Incorporating specific lipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), into GUVs is crucial for studying a variety of biological processes. Phosphatidylserine (PS) is a key anionic phospholipid that plays a critical role in numerous cellular functions, including apoptosis, blood coagulation, and cell signaling.[1] The exposure of PS on the outer leaflet of the plasma membrane, for instance, acts as an "eat-me" signal for phagocytic cells to clear apoptotic bodies.[1] Therefore, the development of robust protocols for generating DOPS-containing GUVs is of significant interest for researchers studying these phenomena in a controlled, in vitro environment.

This document provides detailed protocols for the incorporation of DOPS into GUVs using two common methods: gentle hydration and electroformation. It also includes quantitative data on vesicle characteristics, troubleshooting guidelines, and methods for characterizing DOPS incorporation.

Signaling Pathway Involving Phosphatidylserine

Phosphatidylserine is a key player in various signaling cascades. One of its most well-understood roles is in the process of apoptosis, where its externalization on the cell surface initiates a signaling cascade that leads to phagocytosis. The following diagram illustrates a simplified signaling pathway involving PS exposure.

Phosphatidylserine Signaling Pathway Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation Scramblase Activation Scramblase Activation Caspase Activation->Scramblase Activation Flippase Inhibition Flippase Inhibition Caspase Activation->Flippase Inhibition PS Externalization PS Externalization Scramblase Activation->PS Externalization Flippase Inhibition->PS Externalization Phagocyte Recognition Phagocyte Recognition PS Externalization->Phagocyte Recognition 'Eat-me' signal Phagocytosis Phagocytosis Phagocyte Recognition->Phagocytosis Gentle Hydration Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration and GUV Formation cluster_harvest Harvesting Lipid_Mixing 1. Mix lipids (e.g., DOPC:DOPS) in chloroform Solvent_Evaporation 2. Evaporate solvent under nitrogen stream Lipid_Mixing->Solvent_Evaporation Vacuum_Drying 3. Dry film under vacuum for >2 hours Solvent_Evaporation->Vacuum_Drying Add_Buffer 4. Add hydration buffer (e.g., sucrose (B13894) solution) Vacuum_Drying->Add_Buffer Incubation 5. Incubate above lipid transition temperature Add_Buffer->Incubation Harvest_GUVs 6. Gently collect the GUV suspension Incubation->Harvest_GUVs Electroformation Workflow cluster_prep Lipid Film Preparation cluster_chamber Chamber Assembly and Hydration cluster_electro Electroformation cluster_harvest Harvesting Lipid_Deposition 1. Deposit lipid solution onto conductive slides (e.g., ITO) Solvent_Removal 2. Dry under vacuum for >1 hour Lipid_Deposition->Solvent_Removal Assemble_Chamber 3. Assemble chamber with a spacer Solvent_Removal->Assemble_Chamber Fill_Chamber 4. Fill with hydration buffer Assemble_Chamber->Fill_Chamber Apply_Field 5. Apply AC electric field (e.g., 10 Hz, 1-3 V) Fill_Chamber->Apply_Field Incubate 6. Incubate for 2-4 hours Apply_Field->Incubate Harvest_GUVs 7. Gently collect the GUV suspension Incubate->Harvest_GUVs

References

The Role of DOPS in Membrane Fusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid that plays a crucial role in numerous cellular processes, most notably membrane fusion. Its unique biophysical properties, particularly its negative charge and ability to interact with divalent cations and specific proteins, make it an indispensable component in both biological and model membrane systems. These application notes provide a comprehensive overview of the use of DOPS in membrane fusion studies, offering detailed protocols for key experiments and summarizing quantitative data to facilitate research and development in this field.

Phosphatidylserine (B164497) (PS) is a key component of cellular membranes, and in the plasma membrane, it is primarily located in the inner leaflet, contributing to the membrane's structural integrity and fluidity.[1] Its exposure on the cell surface can act as a signal for various cellular events, including apoptosis.[2][3] In the context of neuroscience, DOPS is vital for synaptic vesicle fusion, which is the process that enables neurotransmitter release.[1][2]

Applications of DOPS in Membrane Fusion Studies

DOPS is integral to the study of various types of membrane fusion:

  • SNARE-Mediated Fusion: In neurons, the fusion of synaptic vesicles with the presynaptic membrane is driven by SNARE proteins. DOPS in the vesicle membrane is essential for the proper function of synaptotagmin, a calcium sensor that triggers SNARE-mediated fusion upon calcium influx.[4][5] Reconstituted systems using proteoliposomes containing DOPS are widely used to investigate the molecular machinery of exocytosis.[6][7]

  • Calcium-Induced Fusion: The negatively charged headgroup of DOPS readily interacts with divalent cations like calcium (Ca²⁺).[8][9] This interaction can neutralize the charge repulsion between membranes, leading to aggregation and subsequent fusion of liposomes.[10] This model is valuable for understanding the fundamental biophysics of membrane fusion and the role of ionic interactions.

  • Viral Fusion: The entry of many enveloped viruses into host cells occurs via membrane fusion. Some viral fusion proteins are known to interact with phosphatidylserine on the host cell surface, highlighting the importance of DOPS in virology and the development of antiviral therapies.

Key Experimental Protocols

Preparation of DOPS-Containing Liposomes

A fundamental step in studying membrane fusion in vitro is the preparation of liposomes with a defined lipid composition. The thin-film hydration method followed by extrusion is a common and reliable technique.[11][12]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, DOPS, and cholesterol in a specific molar ratio) in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dried lipid film.

    • Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

    • Pass the suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) at least 11 times. This will produce large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Lipid Mixing Assay (FRET-Based)

This assay monitors the fusion of two liposome (B1194612) populations by measuring the dilution of a FRET pair of fluorescently labeled lipids.[13][14]

Principle: One population of liposomes is labeled with both a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) fluorophore at a concentration that allows for efficient FRET. Fusion with an unlabeled liposome population leads to the dilution of the fluorescent probes, decreasing FRET efficiency and increasing the donor fluorescence.

Materials:

  • Labeled liposomes (containing DOPS and the NBD-PE/Rhodamine-PE FRET pair)

  • Unlabeled liposomes (containing DOPS)

  • Fusion buffer (e.g., HEPES buffer with or without Ca²⁺)

  • Fluorometer

Procedure:

  • Prepare labeled and unlabeled liposome populations as described in Protocol 1.

  • In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).

  • Place the cuvette in a temperature-controlled fluorometer.

  • Record the baseline fluorescence of the donor (NBD excitation at ~460 nm, emission at ~538 nm).

  • Initiate fusion by adding the fusogen (e.g., CaCl₂ solution for Ca²⁺-induced fusion, or SNARE proteins for SNARE-mediated fusion).

  • Monitor the increase in donor fluorescence over time.

  • To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and dilute the probes.

  • Calculate the percentage of fusion at a given time point relative to the maximum fluorescence.

Content Mixing Assay (ANTS/DPX)

This assay provides evidence of the complete fusion of two liposome populations by monitoring the mixing of their aqueous contents.[15][16][17]

Principle: One population of liposomes encapsulates the fluorophore ANTS, and a second population encapsulates its quencher, DPX. Fusion of these two liposome populations brings ANTS and DPX into the same aqueous compartment, resulting in the quenching of ANTS fluorescence.

Materials:

  • ANTS-containing liposomes (with DOPS)

  • DPX-containing liposomes (with DOPS)

  • Fusion buffer

  • Fluorometer

Procedure:

  • Prepare two separate populations of liposomes as described in Protocol 1. During the hydration step, use a buffer containing either ANTS (e.g., 25 mM ANTS in 40 mM NaCl) or DPX (e.g., 90 mM DPX).

  • Remove the unencapsulated ANTS and DPX from their respective liposome preparations using size exclusion chromatography.

  • In a cuvette, mix the ANTS-liposomes and DPX-liposomes at a 1:1 ratio.

  • Record the baseline fluorescence of ANTS (excitation at ~360 nm, emission at ~530 nm).

  • Initiate fusion by adding the fusogen.

  • Monitor the decrease in ANTS fluorescence over time as a measure of content mixing.

Quantitative Data on DOPS in Membrane Fusion

The concentration of DOPS in model membranes significantly influences the efficiency and kinetics of fusion. The following tables summarize quantitative data from various studies.

Fusion Type Model System DOPS Concentration (mol%) Observation Reference
Ca²⁺-InducedPS/PC LUVs50-100Fusion is induced when the amount of bound Ca²⁺ or Mg²⁺ per PS molecule exceeds a critical ratio of 0.35-0.39.[10]
Ca²⁺-InducedPure PS LUVs100Rapid fusion is observed within 10 milliseconds of Ca²⁺ addition.[8]
SNARE-MediatedProteoliposomes18This concentration is used in model target membranes (T-liposomes) for studying synaptic vesicle fusion.[18]
Charge-MediatedHybrid Polymer/Lipid LUVs5-40Increasing the amount of charged lipids (soy PS) from 5 to 40 mol% leads to higher membrane mixing efficiency.[19]
pH-SensitiveOA:DOPE LUVs fusing with GUVs5-10 (in GUVs)The number of fusion events with GUVs increases with higher concentrations of charged lipids in the target membrane.[20]

Visualizing Workflows and Pathways

Experimental Workflow for Liposome Fusion Assay

G cluster_prep Liposome Preparation cluster_assay Fusion Assay Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration Hydration Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Characterization Characterization Extrusion->Characterization Mixing Liposomes Mixing Liposomes Characterization->Mixing Liposomes Baseline Reading Baseline Reading Mixing Liposomes->Baseline Reading Initiate Fusion Initiate Fusion Baseline Reading->Initiate Fusion Monitor Signal Monitor Signal Initiate Fusion->Monitor Signal Data Analysis Data Analysis Monitor Signal->Data Analysis

Caption: Workflow for preparing and analyzing liposome fusion.

Role of DOPS in Ca²⁺-Triggered Synaptic Vesicle Fusion

G Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Synaptotagmin Synaptotagmin Ca2+ Influx->Synaptotagmin Binds DOPS DOPS Synaptotagmin->DOPS Interacts with SNARE Complex SNARE Complex Synaptotagmin->SNARE Complex Triggers DOPS->SNARE Complex Modulates Membrane Fusion Membrane Fusion SNARE Complex->Membrane Fusion Neurotransmitter Release Neurotransmitter Release Membrane Fusion->Neurotransmitter Release

Caption: Simplified pathway of DOPS in synaptic fusion.

Conclusion

DOPS is a critical lipid for investigating the mechanisms of membrane fusion. Its inclusion in model membranes allows for the reconstitution and detailed study of complex biological processes such as neurotransmitter release and viral entry. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in this dynamic field. By understanding the role of DOPS, scientists and drug development professionals can better explore therapeutic interventions that target membrane fusion events.

References

Application Notes and Protocols: Creating Asymmetric Vesicles with Dioleoyl Phosphatidylserine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric lipid vesicles are powerful tools in biomedical research and drug development, offering a more biologically relevant model of cell membranes compared to their symmetric counterparts. In eukaryotic cells, the plasma membrane exhibits a distinct lipid asymmetry, with aminophospholipids like phosphatidylserine (B164497) (PS) predominantly located in the inner leaflet. The exposure of PS on the outer leaflet is a critical signaling event, notably in apoptosis. This document provides detailed protocols and application notes for the creation and characterization of asymmetric vesicles containing 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a key phospholipid in these processes. These vesicles are invaluable for studying membrane protein function, lipid-protein interactions, and for the development of targeted drug delivery systems.[1][2][3][4]

Key Applications

  • Model Membranes: Asymmetric DOPS vesicles serve as sophisticated models to study the structure and function of biological membranes, including lipid raft formation and the influence of asymmetry on transmembrane protein orientation.[2][4]

  • Drug Delivery: The unique bilayer composition of asymmetric liposomes can be engineered to enhance drug encapsulation, improve stability, and facilitate targeted delivery.[1][3][5][6] For instance, a neutral outer leaflet can improve biocompatibility, while a charged inner leaflet can aid in the condensation of nucleic acids.[1][3]

  • Apoptosis Studies: Vesicles mimicking the PS exposure of apoptotic cells can be used to investigate the recognition and clearance of apoptotic bodies by phagocytes.[1][7]

  • Protein-Lipid Interaction Studies: They provide a platform to investigate how proteins interact with specific lipids in a more native-like environment.[8][9]

Methods for Creating Asymmetric DOPS Vesicles

Several techniques have been developed to generate asymmetric vesicles. The choice of method depends on the desired vesicle size (e.g., LUVs, GUVs), lipid composition, and the required degree of asymmetry.

Cyclodextrin-Mediated Lipid Exchange

This is a widely used method for preparing large unilamellar vesicles (LUVs) with a stable asymmetric lipid distribution.[2][10] It involves the use of cyclodextrins, such as methyl-β-cyclodextrin (MβCD), to catalyze the exchange of lipids between two vesicle populations.[8][9][11][12][13]

Workflow:

cluster_prep Vesicle Preparation cluster_exchange Lipid Exchange cluster_separation Separation Acceptor_Vesicles Prepare Acceptor Vesicles (e.g., DOPC) - Extrusion to form LUVs Mix Mix Acceptor and Donor Vesicles with Methyl-β-Cyclodextrin Acceptor_Vesicles->Mix Donor_Vesicles Prepare Heavy Donor Vesicles (e.g., DOPS/DOPC with sucrose (B13894) core) - MLVs Donor_Vesicles->Mix Incubate Incubate to allow lipid exchange to the outer leaflet of acceptor vesicles Mix->Incubate Centrifuge Centrifugation to separate heavy donor vesicles from asymmetric acceptor vesicles Incubate->Centrifuge Collect Collect supernatant containing asymmetric vesicles Centrifuge->Collect

Caption: Cyclodextrin-mediated lipid exchange workflow.

Protocol: Cyclodextrin-Mediated Preparation of Asymmetric DOPS LUVs

This protocol is adapted from established methods for creating asymmetric vesicles.[8][9][11]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Chloroform (B151607)

  • Sucrose

  • Methyl-β-cyclodextrin (MβCD)

  • Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

Procedure:

  • Preparation of Acceptor Vesicles (Inner Leaflet Composition):

    • Prepare a lipid film of DOPC by evaporating the chloroform solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs). These will serve as the acceptor vesicles.

  • Preparation of Heavy-Donor Vesicles (Outer Leaflet Composition):

    • Prepare a lipid film containing a mixture of DOPC and DOPS at the desired molar ratio.

    • Hydrate this film with a buffer containing a high concentration of sucrose (e.g., 0.5 M) to form heavy multilamellar vesicles (MLVs).[8][9][11] These will be the donor vesicles.

  • Lipid Exchange:

    • Mix the acceptor LUVs and heavy-donor MLVs in the presence of MβCD. The ratio of donor to acceptor lipids and the concentration of MβCD need to be optimized for efficient exchange.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the exchange of lipids from the donor vesicles to the outer leaflet of the acceptor vesicles.

  • Separation of Asymmetric Vesicles:

    • Separate the newly formed asymmetric LUVs from the heavy-donor MLVs by ultracentrifugation. The dense sucrose-containing donor vesicles will pellet, while the asymmetric acceptor vesicles will remain in the supernatant.[8][9][11]

    • Carefully collect the supernatant containing the purified asymmetric vesicles.

  • Characterization:

    • Determine the final lipid composition of the asymmetric vesicles using techniques like gas chromatography-mass spectrometry (GC-MS).[8][11][14]

    • Assess the degree of asymmetry using methods such as NMR with a lanthanide shift reagent or fluorescence quenching assays.[8][11][14][15]

Microfluidic-Based Methods

Microfluidics offers precise control over vesicle formation, allowing for the generation of monodisperse asymmetric vesicles with high encapsulation efficiency.[1][15][16]

Workflow:

Inner_Phase Aqueous Inner Phase Droplet_Formation Formation of Water-in-Oil Emulsion Droplets Inner_Phase->Droplet_Formation Inner_Lipid Oil Phase with Inner Leaflet Lipids (e.g., DOPS/DOPC) Inner_Lipid->Droplet_Formation Outer_Lipid Oil Phase with Outer Leaflet Lipids (e.g., DOPC) Asymmetric_Bilayer Sequential Assembly of Inner and Outer Leaflets Outer_Lipid->Asymmetric_Bilayer Outer_Aqueous Aqueous Outer Phase Vesicle_Formation Formation of Asymmetric Vesicles at Oil-Water Interface Outer_Aqueous->Vesicle_Formation Droplet_Formation->Asymmetric_Bilayer Asymmetric_Bilayer->Vesicle_Formation

Caption: Microfluidic-based vesicle formation workflow.

Protocol: Microfluidic Generation of Asymmetric DOPS GUVs

This protocol is a generalized representation based on microfluidic techniques.[1][15][16]

Materials:

  • DOPC and DOPS lipids

  • Organic solvent (e.g., mineral oil, octanol)

  • Aqueous buffers

  • Microfluidic device with appropriate channel geometry (e.g., flow-focusing)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare the inner aqueous phase, which may contain the substance to be encapsulated.

    • Prepare the "inner" lipid solution by dissolving the desired inner leaflet lipids (e.g., a mixture of DOPS and DOPC) in the organic solvent.

    • Prepare the "outer" lipid solution by dissolving the outer leaflet lipids (e.g., pure DOPC) in the same organic solvent.

    • Prepare the outer aqueous phase.

  • Microfluidic Assembly:

    • Introduce the different phases into the microfluidic device using precise flow control from syringe pumps.

    • In a first junction, the inner aqueous phase is emulsified in the inner lipid-oil solution to form water-in-oil droplets. This coats the droplets with the inner leaflet lipids.

    • These droplets are then passed through a second junction where they come into contact with the outer lipid-oil phase and subsequently the outer aqueous phase. This process facilitates the formation of a second, outer leaflet, creating an asymmetric bilayer.

  • Vesicle Collection and Purification:

    • Collect the generated asymmetric vesicles from the outlet of the microfluidic device.

    • Purify the vesicles from any residual organic solvent, typically through dialysis or a solvent-extraction step.

  • Characterization:

    • Analyze vesicle size and morphology using microscopy.

    • Confirm asymmetry using fluorescence-based assays, for instance by including a fluorescently labeled lipid in either the inner or outer leaflet solution and performing a quenching experiment.[15]

Ion-Mediated Asymmetry

The addition of divalent cations like Ca²⁺ can induce the translocation of PS from the outer to the inner leaflet of pre-formed symmetric vesicles, thereby creating asymmetry.[17][18]

Protocol: Ca²⁺-Induced Asymmetry in DOPS Vesicles

This protocol is based on the principle of ion-driven lipid flip-flop.[17][18]

Materials:

  • DOPC and DOPS lipids

  • Buffer (e.g., HEPES)

  • Calcium chloride (CaCl₂) solution

  • Extruder and polycarbonate membranes

Procedure:

  • Preparation of Symmetric Vesicles:

    • Prepare symmetric LUVs containing a mixture of DOPC and DOPS using the lipid film hydration and extrusion method as described previously.

  • Induction of Asymmetry:

    • Add a specific concentration of CaCl₂ (e.g., 0.5 mM) to the symmetric vesicle suspension.[17][18]

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for an extended period (e.g., 40 hours) to facilitate the Ca²⁺-mediated translocation of DOPS to the inner leaflet.[17][18]

  • Characterization:

    • The degree of asymmetry can be quantified by measuring changes in surface charge (zeta potential) or by using other biophysical techniques.[18]

Characterization of Asymmetric Vesicles

Confirming the successful formation of asymmetric vesicles is crucial. A combination of techniques is often employed.

Parameter Technique Principle Reference
Vesicle Size and Lamellarity Dynamic Light Scattering (DLS)Measures the size distribution of vesicles in suspension.
Small-Angle Neutron Scattering (SANS)Provides detailed information on vesicle size, shape, and lamellarity.[19][19]
Cryo-Transmission Electron Microscopy (Cryo-TEM)Direct visualization of vesicle morphology and lamellarity.
Lipid Composition Gas Chromatography-Mass Spectrometry (GC-MS)Quantifies the overall lipid composition of the vesicles.[8][11][14][8][11][14]
Degree of Asymmetry Nuclear Magnetic Resonance (NMR) with Lanthanide Shift ReagentsThe shift reagent (e.g., Pr³⁺) interacts with the headgroups of lipids in the outer leaflet, allowing for their differentiation from inner leaflet lipids in the NMR spectrum.[8][9][11][14][8][9][11][14]
Fluorescence Quenching AssayA fluorescently labeled lipid is incorporated into one leaflet. A membrane-impermeable quenching agent is added to the external solution, which quenches the fluorescence of the labeled lipids in the outer leaflet. The degree of asymmetry is determined by the reduction in fluorescence intensity.[15][15]
Annexin V Binding AssayAnnexin V specifically binds to PS. By using fluorescently labeled Annexin V, the amount of PS exposed on the outer leaflet can be quantified.[20]
Zeta Potential MeasurementThe surface charge of the vesicles is measured. A change in zeta potential after the asymmetry-inducing step can indicate the translocation of charged lipids like DOPS.[18][18]

Stability and Storage

The stability of lipid asymmetry is a critical factor. The rate of lipid flip-flop, which leads to the randomization of the lipid distribution, is generally slow but can be influenced by factors such as temperature, lipid composition, and the presence of membrane defects.[20] Asymmetric vesicles are typically stored at 4°C to minimize lipid exchange and maintain their asymmetric state. Some studies have shown that microfluidically prepared asymmetric vesicles can remain stable for at least seven days.[1][7]

Conclusion

The creation of asymmetric vesicles with DOPS provides researchers with a sophisticated tool to mimic the complexity of cellular membranes. The choice of preparation method will depend on the specific experimental requirements. Careful characterization is essential to ensure the desired degree of asymmetry has been achieved and is maintained throughout the experiment. These model systems are poised to continue advancing our understanding of membrane biology and to drive innovation in drug delivery.

References

Application Notes and Protocols for Studying Protein-Lipid Interactions Using Dioleyl Phosphatidylserine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyl phosphatidylserine (B164497) (DOPS) is a key anionic phospholipid predominantly found in the inner leaflet of the plasma membrane. Its externalization serves as a crucial signal for cellular events such as apoptosis. The unique biophysical properties of DOPS, particularly its negatively charged headgroup and unsaturated acyl chains, make it an essential component in mediating the localization and function of numerous peripheral and integral membrane proteins. Understanding the interactions between proteins and DOPS is fundamental to elucidating various cellular processes, including signal transduction, membrane trafficking, and apoptosis. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for studying protein-DOPS interactions.

Data Presentation: Quantitative Analysis of Protein-DOPS Interactions

The binding affinity of proteins to lipid membranes is a critical parameter for understanding their biological function. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating stronger binding. The following tables summarize reported Kd values for the interaction of key proteins with phosphatidylserine (PS)-containing liposomes.

ProteinLipid Composition of VesiclesExperimental TechniqueDissociation Constant (Kd)Reference
Annexin V 10-50% DOPS in DOPCFluorescence~0.036 ± 0.011 nM[1]
Lactadherin (MFG-E8) 4% PS, 20% PE, 76% PCFluorescence~3.3 ± 0.4 nM[2]
Protein Kinase C (PKC) 75% PC, 25% PSLight Scattering & Fluorescence< 5 nM (in the presence of Ca2+)[3]
K-Ras 5% PIP2 in DOPCMicroscale Thermophoresis28 ± 7 µM[4]
CRAF RBD -Isothermal Titration Calorimetry0.13 µM (to RAS-GTP)[5]

Note: The binding affinity of Ras proteins to membranes is complex and influenced by post-translational modifications and the presence of other lipids like PIP2. The interaction of PKC with membranes is dependent on cofactors such as Ca2+ and diacylglycerol (DAG).

Signaling Pathways Involving DOPS

DOPS plays a pivotal role in various signaling pathways by providing a platform for the recruitment and activation of signaling proteins. Below are diagrams of two key pathways where DOPS is critically involved.

Ras Signaling Pathway

The Ras proteins are small GTPases that act as molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival. Their proper localization and activation are dependent on their interaction with the plasma membrane, which is facilitated by the presence of anionic lipids like DOPS.

Ras_Signaling cluster_membrane Plasma Membrane (Inner Leaflet) DOPS Dioleyl Phosphatidylserine (DOPS) Ras_GDP Inactive Ras-GDP DOPS->Ras_GDP Localization Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP Activation RAF RAF Kinase Ras_GTP->RAF Recruitment & Activation SOS SOS (GEF) SOS->Ras_GDP MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruitment Ligand Growth Factor Ligand->RTK Binding GRB2->SOS Recruitment Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Gene Expression

Caption: Ras activation at the plasma membrane, facilitated by DOPS.

Protein Kinase C (PKC) Activation Pathway

Conventional isoforms of Protein Kinase C (cPKCs) are serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways. Their activation is a multi-step process that requires the presence of calcium ions, diacylglycerol (DAG), and DOPS at the cell membrane.

PKC_Activation cluster_membrane Plasma Membrane (Inner Leaflet) DOPS Dioleyl Phosphatidylserine (DOPS) PKC_active Active PKC DOPS->PKC_active DAG Diacylglycerol (DAG) DAG->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Release PKC_inactive Inactive PKC (Cytosolic) Ca2->PKC_inactive Binds PKC_inactive->PKC_active Translocation to membrane & Activation Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Activation of conventional PKC at the plasma membrane.

Experimental Protocols

Preparation of DOPS-Containing Liposomes by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) of a defined size containing DOPS.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and other desired lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform (B151607)

  • Glass test tubes

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Extrusion buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight Hamilton syringes

Procedure:

  • Lipid Film Preparation:

    • In a glass test tube, combine the desired lipids in chloroform to achieve the target molar ratio (e.g., 80% DOPC, 20% DOPS).

    • Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the tube to form a thin, even film on the bottom and lower sides of the tube.

    • Place the tube in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[6]

  • Hydration:

    • Add the desired volume of extrusion buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the tube vigorously to resuspend the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

    • For lipids with a high transition temperature, this step should be performed above that temperature. For DOPS and DOPC, room temperature is sufficient.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until completely frozen, then thaw in a water bath at a temperature above the lipid transition temperature.

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[6]

    • Pre-heat the extruder to a temperature above the lipid transition temperature if necessary.

    • Load the MLV suspension into one of the gas-tight syringes and carefully place it into one side of the extruder.

    • Place an empty syringe into the other side of the extruder.

    • Gently push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe.

    • Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final collection is from the opposite syringe from which you started.[6][7]

    • The resulting solution should be a translucent suspension of LUVs.

  • Storage:

    • Store the prepared liposomes at 4°C. They are typically stable for a few days to a week. For longer-term storage, stability should be assessed.

Liposome_Extrusion cluster_prep Liposome (B1194612) Preparation Lipid_Mix Lipids in Chloroform Dry_Film Dried Lipid Film Lipid_Mix->Dry_Film Drying Hydration Hydration (MLVs) Dry_Film->Hydration Add Buffer Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion Freeze_Thaw->Extrusion LUVs LUVs Extrusion->LUVs

Caption: Workflow for preparing DOPS-containing LUVs by extrusion.

Surface Plasmon Resonance (SPR) for Protein-DOPS Interaction Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines the use of SPR to quantify the binding of a protein to DOPS-containing liposomes.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • Prepared DOPS-containing LUVs and control liposomes (e.g., 100% DOPC)

  • Purified protein of interest (analyte)

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Liposome Immobilization:

    • Inject the control liposomes (e.g., 100% DOPC) over the reference flow cell (Fc1) of the L1 sensor chip at a low flow rate (e.g., 2 µL/min) until a stable capture level of ~500-1000 Resonance Units (RU) is reached.

    • Inject the DOPS-containing liposomes over the active flow cell (Fc2) to a similar capture level.

    • Wash with running buffer to remove any loosely bound liposomes.

  • Analyte Binding:

    • Prepare a series of dilutions of the protein of interest in running buffer. It is advisable to perform a broad concentration range in a preliminary experiment to determine the approximate Kd.

    • Inject the protein solutions sequentially over both flow cells, starting with the lowest concentration. Include a buffer-only injection as a blank.

    • Allow sufficient association and dissociation time to reach equilibrium and observe the dissociation phase.

  • Regeneration:

    • After each protein injection, regenerate the sensor surface by injecting a pulse of regeneration solution (e.g., 20 mM NaOH) to remove the bound protein without disrupting the captured liposomes.[8] Test different regeneration conditions to find one that is effective and gentle on the liposome surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.

    • For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

    • For equilibrium analysis, plot the response at equilibrium against the protein concentration and fit the data to a steady-state affinity model to determine the Kd.

SPR_Workflow cluster_spr SPR Experimental Workflow Start Equilibrate System Immobilize Immobilize Liposomes (Control & DOPS) Start->Immobilize Inject_Analyte Inject Protein (Analyte) Immobilize->Inject_Analyte Regenerate Regenerate Surface Inject_Analyte->Regenerate Regenerate->Inject_Analyte Next Concentration Analyze Data Analysis (ka, kd, Kd) Regenerate->Analyze

Caption: General workflow for SPR analysis of protein-liposome interactions.

Cryo-Electron Microscopy (Cryo-EM) of Protein-DOPS Complexes

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state. This protocol provides a general workflow for preparing proteoliposomes for cryo-EM analysis.

Materials:

  • Prepared DOPS-containing LUVs

  • Purified protein of interest

  • Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)

  • Bio-Beads for detergent removal

  • Cryo-EM grids (e.g., Quantifoil with a continuous carbon support)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Proteoliposome Reconstitution:

    • Solubilize the purified protein of interest in a suitable detergent.

    • Mix the detergent-solubilized protein with the prepared DOPS-containing liposomes at a desired lipid-to-protein ratio.

    • Remove the detergent slowly to allow for the incorporation of the protein into the liposome bilayer. This can be achieved by dialysis, dilution, or the addition of Bio-Beads.[9]

  • Sample Optimization and Grid Preparation:

    • The concentration of the proteoliposomes is critical. A concentration that results in a good distribution of individual proteoliposomes in the holes of the cryo-EM grid needs to be empirically determined.

    • Apply a small volume (3-4 µL) of the proteoliposome suspension to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin aqueous film and immediately plunge-freeze it in liquid ethane cooled by liquid nitrogen.[10]

  • Cryo-EM Data Collection:

    • Screen the frozen grids on a transmission electron microscope to assess the ice thickness and particle distribution.

    • Collect a large dataset of images of the proteoliposomes at various defocus values.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking to select images of the proteoliposomes containing the protein of interest.

    • Use 2D and 3D classification to sort the particles and generate initial 3D models.

    • Refine the 3D model to high resolution. For membrane proteins in liposomes, it may be necessary to computationally subtract the signal from the lipid bilayer.[7]

CryoEM_Workflow cluster_cryoem Cryo-EM Workflow for Proteoliposomes Reconstitution Reconstitute Protein into DOPS Liposomes Grid_Prep Prepare Cryo-EM Grids (Plunge Freezing) Reconstitution->Grid_Prep Data_Collection Data Collection (TEM) Grid_Prep->Data_Collection Image_Processing Image Processing (Particle Picking, Classification) Data_Collection->Image_Processing Reconstruction 3D Reconstruction & Refinement Image_Processing->Reconstruction

Caption: Workflow for cryo-EM analysis of protein-DOPS complexes.

Conclusion

The study of protein-DOPS interactions is crucial for a deeper understanding of a wide array of cellular functions. The protocols and data presented in these application notes provide a robust framework for researchers to investigate these interactions quantitatively and structurally. By employing techniques such as liposome-based assays, SPR, and cryo-EM, scientists can gain valuable insights into the molecular mechanisms governing protein function at the membrane interface, which is essential for both basic research and the development of novel therapeutics.

References

Application Notes and Protocols: Annexin V Binding Assay with DOPS Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Annexin V binding assay is a cornerstone technique for the detection of apoptosis in cellular populations. This process is characterized by the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS.[1] This specific interaction allows for the identification and quantification of apoptotic cells.[2]

Liposomes containing 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) serve as a powerful and highly controlled model system to study and validate the binding characteristics of Annexin V. These synthetic vesicles mimic the externalized PS on apoptotic cell surfaces, providing a cell-free platform for assay development, reagent validation, and investigation of molecular interactions. This application note provides detailed protocols for the preparation of DOPS-containing liposomes and the subsequent execution of an Annexin V binding assay.

Principle of the Assay

In the presence of calcium ions (Ca²⁺), Annexin V binds specifically to negatively charged phosphatidylserine residues.[3] When DOPS liposomes are incubated with fluorescently-labeled Annexin V, the protein binds to the PS on the liposome (B1194612) surface. This binding can be quantitatively measured using techniques such as flow cytometry or fluorescence plate readers, providing a direct correlation to the amount of accessible PS.

Core Signaling Pathway: Annexin V Binding to PS

The binding of Annexin V to phosphatidylserine is a calcium-dependent process. The diagram below illustrates the fundamental interaction.

cluster_membrane Liposome Surface DOPS DOPS (Phosphatidylserine) BoundComplex Annexin V-PS-Ca²⁺ Complex (Fluorescent Signal) DOPS->BoundComplex Exposed on surface AnnexinV Annexin V (Fluorochrome-labeled) AnnexinV->BoundComplex Binds to Ca2 Ca²⁺ Ca2->BoundComplex Mediates binding

Caption: Mechanism of Annexin V binding to a DOPS liposome surface.

Detailed Experimental Protocols

Protocol 1: Preparation of DOPS-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing DOPS using the thin-film hydration and extrusion method.

Materials and Reagents:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Mini-extruder with 100 nm polycarbonate membranes

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath

Methodology:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired molar ratios of DOPC and DOPS dissolved in chloroform. For example, to prepare liposomes with 20% DOPS, mix 80 mol% DOPC and 20 mol% DOPS.

  • Thin-Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.

  • Vacuum Desiccation: Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 5-10 mg/mL. Vortex the flask vigorously to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder and the hydrated lipid suspension to a temperature above the phase transition temperature of the lipids (for DOPC/DOPS, room temperature is sufficient).

    • Pass the lipid suspension through the extruder 11-21 times. This will produce a translucent suspension of small unilamellar vesicles (SUVs) with a defined size.[4]

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days of preparation.

Protocol 2: Annexin V Binding Assay

This protocol details the procedure for binding fluorescently-labeled Annexin V to the prepared DOPS liposomes and analyzing the results.

Materials and Reagents:

  • Prepared DOPS-containing liposomes (from Protocol 1)

  • Control liposomes (e.g., 100% DOPC)

  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Deionized water

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Prepare 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer with deionized water. For example, mix 1 part 10X buffer with 9 parts deionized water.[5]

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, add a defined amount of liposomes (e.g., 50 µL of a 1 mg/mL suspension).

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Add 1X Annexin V Binding Buffer to a final volume of 100 µL.

    • Prepare control samples, including:

      • Liposomes only (no Annexin V)

      • 100% DOPC liposomes with Annexin V

      • Annexin V in binding buffer (no liposomes)

  • Incubation: Incubate the samples for 15-20 minutes at room temperature, protected from light.[6][7]

  • Data Acquisition (Flow Cytometry):

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample tube.[5]

    • Analyze the samples on a flow cytometer, using the forward scatter (FSC) and side scatter (SSC) to gate on the liposome population and the appropriate fluorescence channel to detect Annexin V binding.

  • Data Acquisition (Fluorescence Plate Reader):

    • Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths for the chosen fluorochrome.

Experimental Workflow

The following diagram outlines the key steps in performing the Annexin V binding assay with DOPS liposomes.

cluster_prep Liposome Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Mix Lipids (DOPC/DOPS) B Form Thin Film A->B C Hydrate Film B->C D Extrude to form SUVs C->D E Dilute Liposomes in 1X Binding Buffer D->E F Add Fluorochrome-labeled Annexin V E->F G Incubate at RT (15-20 min, dark) F->G H Acquire Data (Flow Cytometer or Plate Reader) G->H I Quantify Binding H->I

Caption: Experimental workflow for the Annexin V binding assay using DOPS liposomes.

Data Presentation

Quantitative data from the Annexin V binding assay can be summarized to compare the binding efficiency under different conditions.

Table 1: Flow Cytometry Analysis of Annexin V Binding to Liposomes

Liposome CompositionMean Fluorescence Intensity (MFI)% Annexin V Positive Liposomes
100% DOPC (Control)150 ± 251.2% ± 0.3%
90% DOPC / 10% DOPS2,500 ± 18045.6% ± 3.1%
80% DOPC / 20% DOPS8,700 ± 55092.3% ± 2.5%
50% DOPC / 50% DOPS15,200 ± 90098.7% ± 0.8%

Table 2: Fluorescence Plate Reader Analysis of Annexin V Binding

Liposome CompositionBackground-Subtracted Relative Fluorescence Units (RFU)
100% DOPC (Control)85 ± 15
90% DOPC / 10% DOPS1,150 ± 90
80% DOPC / 20% DOPS4,300 ± 210
50% DOPC / 50% DOPS7,800 ± 350

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence in control (DOPC) liposomes Non-specific binding of Annexin V.Ensure proper washing steps if applicable. Check the purity of the lipids and the quality of the binding buffer.
Low or no signal with DOPS liposomes Insufficient Ca²⁺ in the binding buffer.Prepare fresh 1X Binding Buffer from a 10X stock and confirm the final Ca²⁺ concentration is adequate (typically 1-2.5 mM).
Inefficient liposome formation.Verify the extrusion process and ensure the lipid film was fully hydrated.
High variability between replicates Inconsistent pipetting or liposome concentration.Ensure accurate and consistent pipetting. Gently vortex liposome suspension before use to ensure homogeneity.
Aggregation of liposomes.Prepare fresh liposomes. Ensure proper extrusion to maintain a uniform size distribution.

References

Dioleyl Phosphatidylserine (DOPS) in Neuroinflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system (CNS), are key players in initiating and regulating neuroinflammatory responses. In their activated state, microglia release a plethora of inflammatory mediators, such as pro-inflammatory cytokines and reactive oxygen species, which can contribute to neuronal damage. Consequently, modulating microglial activation represents a promising therapeutic strategy for many neurological diseases.

Dioleyl phosphatidylserine (B164497) (DOPS) is a synthetic, anionic phospholipid that has garnered significant interest for its immunomodulatory properties, particularly its ability to suppress inflammatory responses. As a key component of cellular membranes, phosphatidylserine (PS) plays a crucial role in cell signaling and immune regulation. When exposed on the outer leaflet of the cell membrane, PS acts as an "eat-me" signal for phagocytes, including microglia, leading to the clearance of apoptotic cells and a concurrent dampening of inflammation. Exogenously administered DOPS, often formulated in liposomes, can mimic this endogenous anti-inflammatory mechanism.

These application notes provide a comprehensive overview of the use of DOPS in neuroinflammation research, including its mechanism of action, protocols for its use in in vitro and in vivo models, and a summary of its observed effects on inflammatory mediators.

Mechanism of Action

DOPS exerts its anti-inflammatory effects primarily through its interaction with specific receptors on the surface of microglia and other immune cells. The key signaling pathways involved include:

  • TAM Receptors (Tyro3, Axl, Mer): Phosphatidylserine is a crucial cofactor for the activation of the TAM family of receptor tyrosine kinases.[1][2][3][4] The ligands for these receptors, Gas6 and Protein S, bind to PS on the surface of apoptotic cells or liposomes, which in turn facilitates the activation of TAM receptors on microglia. This signaling cascade is associated with the inhibition of inflammatory responses and the promotion of phagocytosis.

  • Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): TREM2 is a receptor expressed on microglia that plays a critical role in phagocytosis and the suppression of inflammatory signaling.[5][6] PS has been identified as a ligand for TREM2, and their interaction is believed to contribute to the anti-inflammatory and neuroprotective functions of microglia.[5]

  • Inhibition of Pro-inflammatory Signaling Pathways: PS liposomes have been shown to inhibit the activation of key pro-inflammatory transcription factors and signaling cascades within microglia. This includes the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines and other inflammatory mediators upon stimulation with agents like lipopolysaccharide (LPS).[7][8][9][10][11]

The culmination of these interactions is a shift in the microglial phenotype from a pro-inflammatory state to an anti-inflammatory and phagocytic one, thereby reducing neurotoxicity and promoting tissue homeostasis.

Data Presentation

The following tables summarize the quantitative effects of phosphatidylserine (PS) on the production of key inflammatory mediators by microglia, as reported in various studies. It is important to note that while the general effects are well-documented for PS, specific dose-response data for DOPS is still emerging. The data presented here is derived from studies using PS liposomes, which may contain various fatty acid compositions unless specified.

Table 1: Effect of Phosphatidylserine (PS) Liposomes on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

CytokineCell TypePS Liposome (B1194612) ConcentrationFold Change/Percent InhibitionReference
TNF-αRat MicrogliaNot specifiedSignificantly decreased[12]
TNF-αRat MicrogliaNot specifiedStrongly reduced[13]
TNF-αMG6 Microglial Cells50 µM (PC)~50% inhibition[8]
TNF-αMG6 Microglial Cells100 µM (PC)~75% inhibition[8]
IL-1βRat MicrogliaNot specifiedStrongly reduced[13]
IL-1βMG6 Microglial Cells50 µM (PC)~40% inhibition[8]
IL-1βMG6 Microglial Cells100 µM (PC)~60% inhibition[8]
IL-6MG6 Microglial Cells50 µM (PC)~50% inhibition[8]
IL-6MG6 Microglial Cells100 µM (PC)~80% inhibition[8]

Note: Data for phosphatidylcholine (PC) is included as it is often used as a control or in combination with PS in liposomal formulations and has also been shown to have anti-inflammatory effects.

Table 2: Effect of Phosphatidylserine (PS) Liposomes on Other Inflammatory Mediators in LPS-Stimulated Microglia

MediatorCell TypePS Liposome ConcentrationFold Change/Percent InhibitionReference
Nitric Oxide (NO)Rat MicrogliaNot specifiedSignificantly decreased[12]
Nitric Oxide (NO)Rat MicrogliaNot specifiedStrongly reduced[13]
Prostaglandin E2 (PGE2)Rat MicrogliaNot specifiedSubstantially increased[12]

Experimental Protocols

Protocol 1: Preparation of DOPS-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing DOPS using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) - optional, for mixed liposomes

  • Chloroform

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, dissolve the desired amounts of DOPS and any other lipids (e.g., DOPC) in chloroform. A common molar ratio for mixed liposomes is 80% DOPC and 20% DOPS.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (for DOPS, room temperature is sufficient).

    • Apply a vacuum to evaporate the chloroform, which will result in the formation of a thin lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the dry lipid film by adding sterile PBS (pH 7.4) to the flask. The volume of PBS will determine the final concentration of the liposomes.

    • Gently swirl the flask to disperse the lipid film, creating a milky suspension of multilamellar vesicles (MLVs). This process can be facilitated by gentle warming in a water bath.

  • Extrusion (Sizing):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Pre-heat the extruder and the lipid suspension to a temperature above the lipid transition temperature.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Force the suspension through the membranes by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a uniform size distribution of small unilamellar vesicles (SUVs).

    • The resulting liposome solution should appear translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas to prevent lipid oxidation. Use within a few days for optimal results.

Protocol 2: In Vitro Treatment of Microglia with DOPS Liposomes

This protocol outlines the procedure for treating cultured microglia with DOPS liposomes to assess their anti-inflammatory effects.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Appropriate cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • DOPS liposomes (prepared as in Protocol 1)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Griess reagent for nitric oxide, Western blot reagents)

Procedure:

  • Cell Seeding:

    • Plate microglial cells in appropriate culture plates (e.g., 96-well for ELISAs, 6-well for Western blotting) at a suitable density and allow them to adhere overnight.

  • Pre-treatment with DOPS Liposomes:

    • The following day, replace the culture medium with fresh medium containing the desired concentrations of DOPS liposomes. A range of concentrations (e.g., 10, 25, 50, 100 µM) should be tested to determine the optimal dose.

    • Include a vehicle control (PBS) and a control liposome preparation (e.g., 100% DOPC) to ensure the observed effects are specific to DOPS.

    • Incubate the cells with the liposomes for a predetermined period, typically 1 to 2 hours, before inflammatory stimulation.

  • Inflammatory Stimulation:

    • After the pre-treatment period, add LPS to the culture medium to a final concentration that elicits a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL).

    • Incubate the cells for a time period appropriate for the endpoint being measured (e.g., 6-24 hours for cytokine production).

  • Sample Collection and Analysis:

    • Supernatants: Collect the cell culture supernatants for the measurement of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA, or for the quantification of nitric oxide using the Griess assay.

    • Cell Lysates: Wash the cells with cold PBS and lyse them in an appropriate buffer for protein extraction. Use the cell lysates for Western blot analysis to examine the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, p-JNK).

Protocol 3: In Vivo Administration of DOPS Liposomes in a Mouse Model of Neuroinflammation

This protocol provides a general guideline for the intraperitoneal (IP) or intravenous (IV) administration of DOPS liposomes to mice.

Materials:

  • Mice (strain and age appropriate for the neuroinflammation model)

  • DOPS liposomes (sterile preparation)

  • Sterile saline or PBS

  • Syringes and needles (appropriate gauge for the route of administration, e.g., 27-30G for IV, 25-27G for IP)

  • Anesthesia (if required for the procedure)

Procedure:

  • Animal Model of Neuroinflammation:

    • Induce neuroinflammation in the mice using a validated model. A common method is the systemic administration of LPS (e.g., 1-5 mg/kg, IP) to induce a robust inflammatory response in the brain.[14]

  • Preparation of DOPS Liposomes for Injection:

    • Dilute the stock solution of DOPS liposomes in sterile saline or PBS to the desired final concentration. The dose will need to be optimized for the specific model and research question, but a starting point could be in the range of 10-30 mg/kg.[15]

  • Administration:

    • Intraperitoneal (IP) Injection: Restrain the mouse and inject the liposome suspension into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[16]

    • Intravenous (IV) Injection: For IV injection, typically via the tail vein, proper restraint and technique are crucial. Warming the tail can help with vein dilation.

  • Post-administration Monitoring and Tissue Collection:

    • Monitor the animals for any adverse reactions.

    • At a predetermined time point after administration (e.g., 2, 6, 24 hours), euthanize the animals and collect brain tissue for analysis.

    • Brain tissue can be processed for various downstream applications, including:

      • Immunohistochemistry: To assess microglial activation (e.g., Iba1 staining) and neuronal health.

      • RT-qPCR: To measure the gene expression of inflammatory cytokines and other relevant markers.

      • ELISA or Multiplex Assays: To quantify protein levels of cytokines in brain homogenates.

      • Western Blotting: To analyze the activation of signaling pathways.

Signaling Pathways and Experimental Workflows

Diagram 1: DOPS-Mediated Anti-inflammatory Signaling in Microglia

DOPS_Signaling cluster_extracellular Extracellular cluster_membrane Microglial Membrane cluster_intracellular Intracellular Signaling DOPS_Liposome DOPS Liposome Gas6_ProS Gas6 / Protein S DOPS_Liposome->Gas6_ProS binds TREM2_Receptor TREM2 Receptor DOPS_Liposome->TREM2_Receptor activates TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Gas6_ProS->TAM_Receptor activates TAM_Signaling TAM Signaling Cascade TAM_Receptor->TAM_Signaling TREM2_Signaling TREM2 Signaling Cascade TREM2_Receptor->TREM2_Signaling TLR4 TLR4 NFkB_MAPK NF-κB / MAPK Pathways TLR4->NFkB_MAPK activates TAM_Signaling->NFkB_MAPK inhibits Anti_inflammatory_Response Anti-inflammatory Response & Phagocytosis TAM_Signaling->Anti_inflammatory_Response promotes TREM2_Signaling->Anti_inflammatory_Response promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB_MAPK->Pro_inflammatory_Genes induces

Caption: DOPS signaling in microglia.

Diagram 2: Experimental Workflow for In Vitro Analysis of DOPS Effects

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Microglia Seed Microglia in Culture Plates Pre_treat Pre-treat with DOPS Liposomes (1-2 hours) Seed_Microglia->Pre_treat Prepare_DOPS Prepare DOPS Liposomes Prepare_DOPS->Pre_treat Stimulate Stimulate with LPS (6-24 hours) Pre_treat->Stimulate Collect_Supernatant Collect Supernatants Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA_Griess ELISA (Cytokines) Griess Assay (NO) Collect_Supernatant->ELISA_Griess Western_Blot Western Blot (NF-κB, MAPK activation) Lyse_Cells->Western_Blot

Caption: In vitro experimental workflow.

Diagram 3: Experimental Workflow for In Vivo Analysis of DOPS Effects

In_Vivo_Workflow cluster_model Model & Treatment cluster_tissue Tissue Collection cluster_analysis Analysis Induce_Neuroinflammation Induce Neuroinflammation in Mice (e.g., LPS injection) Administer_DOPS Administer DOPS Liposomes (IP or IV) Induce_Neuroinflammation->Administer_DOPS Euthanize Euthanize Mice at Defined Time Points Administer_DOPS->Euthanize Collect_Brain Collect and Process Brain Tissue Euthanize->Collect_Brain IHC Immunohistochemistry (Microglial activation) Collect_Brain->IHC qPCR RT-qPCR (Gene expression) Collect_Brain->qPCR ELISA ELISA (Cytokine levels) Collect_Brain->ELISA

Caption: In vivo experimental workflow.

Conclusion

Dioleyl phosphatidylserine represents a valuable tool for researchers investigating the mechanisms of neuroinflammation and for the development of novel therapeutic strategies. Its ability to modulate microglial activation towards a less inflammatory and more protective phenotype makes it a compelling candidate for further study in the context of various neurological disorders. The protocols and data provided in these application notes are intended to serve as a guide for researchers to design and execute experiments utilizing DOPS to explore its full therapeutic potential in neuroinflammation. Further research is warranted to establish specific dose-response relationships and to fully elucidate the downstream signaling events following DOPS administration in different neuroinflammatory contexts.

References

Troubleshooting & Optimization

Technical Support Center: Dioleyl Phosphatidylserine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of dioleyl phosphatidylserine (B164497) (DOPS). Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DOPS?

A1: For optimal stability, DOPS should be stored at -20°C or lower. It is typically supplied as a powder or in a chloroform (B151607) solution. For long-term storage, storing it as a powder under an inert atmosphere (like argon or nitrogen) is preferable to minimize oxidation.

Q2: How should I handle DOPS upon receiving it?

A2: Upon receipt, immediately store the product at the recommended temperature of -20°C. If it is in a chloroform solution, ensure the container is tightly sealed to prevent solvent evaporation. If it is a powder, protect it from moisture and oxygen.

Q3: What is the shelf life of DOPS?

A3: The shelf life of DOPS can vary depending on the storage conditions. When stored as a dry powder at -20°C, it can be stable for over a year. Solutions in organic solvents, like chloroform, are also stable for several months at -20°C if handled properly to prevent oxidation. However, for critical applications, it is recommended to use the product within six months of opening.

Q4: What are the primary degradation pathways for DOPS?

A4: The two main degradation pathways for DOPS are oxidation and hydrolysis. The double bonds in the oleoyl (B10858665) chains are susceptible to oxidation, which can be initiated by exposure to air and light. Hydrolysis of the ester bonds can occur in the presence of water, leading to the formation of lysophosphatidylserine (B10771985) and free fatty acids.

Q5: How can I minimize the degradation of DOPS during my experiments?

A5: To minimize degradation, handle DOPS solutions under an inert gas whenever possible. Use high-purity solvents and avoid prolonged exposure to light and air. When preparing liposomes or other formulations, use degassed buffers. For long-term storage of aqueous suspensions, it is best to prepare them fresh. If short-term storage is necessary, keep them at 4°C for no more than a few days.

Q6: Can I freeze aqueous suspensions of DOPS liposomes?

A6: It is generally not recommended to freeze aqueous suspensions of DOPS liposomes. The formation of ice crystals can disrupt the liposomal structure, leading to changes in size and leakage of encapsulated materials.

Troubleshooting Guide

ProblemPossible CauseSolution
Cloudy or precipitated DOPS solution in chloroform 1. The solution has been stored at a temperature that is too low, causing the lipid to come out of solution. 2. The solvent has evaporated, increasing the lipid concentration.1. Gently warm the solution to room temperature and sonicate briefly to redissolve the lipid. 2. Add fresh, high-purity chloroform to redissolve the lipid. Ensure the container is properly sealed.
Low encapsulation efficiency in liposomes 1. The liposomes are leaky due to lipid degradation (oxidation or hydrolysis). 2. The extrusion or sonication process was not optimal.1. Use fresh DOPS stock. Prepare liposomes using degassed buffers. 2. Optimize the extrusion process by controlling the temperature and number of passes. If sonicating, ensure proper energy input and cooling.
Change in liposome (B1194612) size over time 1. Fusion or aggregation of liposomes. 2. Degradation of the lipid, leading to changes in membrane properties.1. Ensure the ionic strength and pH of the buffer are appropriate. Store liposomes at 4°C. 2. Prepare liposomes fresh for each experiment.
Inconsistent experimental results 1. Degradation of DOPS stock. 2. Inconsistent preparation of lipid films or liposomes.1. Aliquot the DOPS solution upon receipt to minimize freeze-thaw cycles and exposure to air. 2. Follow a standardized protocol for all experiments. Ensure the lipid film is completely dry before hydration.

Quantitative Data on DOPS Stability and Storage

Storage FormatTemperatureSolvent/StateRecommended DurationKey Considerations
Powder -20°C or belowSolid> 12 monthsStore under inert gas (argon or nitrogen) to prevent oxidation. Protect from moisture.
In Chloroform -20°CSolution6 - 12 monthsAliquot to avoid repeated warming and cooling. Ensure the vial is tightly sealed to prevent solvent evaporation.
Dried Film -20°CSolid1 - 2 monthsStore under vacuum or inert gas to prevent degradation before rehydration.
Aqueous Suspension (Liposomes) 4°CSuspension< 1 weekProne to hydrolysis and bacterial growth. Prepare fresh for best results. Do not freeze.

Disclaimer: The recommended durations are estimates based on general principles of lipid stability. For GMP or other critical applications, it is strongly advised to conduct real-time stability studies.

Experimental Protocols

Preparation of DOPS-Containing Liposomes by Thin-Film Hydration

Materials and Equipment:

  • Dioleyl phosphatidylserine (DOPS) in chloroform

  • Other lipids (e.g., DOPC) in chloroform, if preparing mixed liposomes

  • Round-bottom flask

  • Rotary evaporator

  • High-purity nitrogen or argon gas

  • Vacuum pump or desiccator

  • Hydration buffer (e.g., PBS, HEPES), degassed

  • Water bath or heating block

  • Extruder with polycarbonate membranes of desired pore size

  • Glass syringes

Procedure:

  • Lipid Mixing: In a clean round-bottom flask, add the desired amount of DOPS and any other lipids from their chloroform stock solutions.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above the transition temperature of the lipids (for DOPS, room temperature is sufficient). Apply a gentle stream of nitrogen or argon to the flask while evaporating the solvent. This will create a thin, uniform lipid film on the wall of the flask.

  • Drying: Once a thin film is formed, place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the degassed hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid transition temperature for 30-60 minutes. The solution will become milky as multilamellar vesicles (MLVs) are formed.

  • Sizing (Extrusion): To obtain unilamellar vesicles of a defined size, assemble the extruder with the desired polycarbonate membrane. Transfer the MLV suspension to a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This will produce large unilamellar vesicles (LUVs).

Visualizing DOPS Degradation

The following diagram illustrates the primary chemical degradation pathways of this compound.

DOPS_Degradation cluster_hydrolysis Hydrolysis Products DOPS This compound (DOPS) Oxidized_DOPS Oxidized DOPS (Hydroperoxides, Aldehydes) DOPS->Oxidized_DOPS Oxidation (O2, Light, Metal Ions) Lyso_PS Lysophosphatidylserine DOPS->Lyso_PS Hydrolysis (H2O, pH extremes) FFA Free Fatty Acid (Oleic Acid)

Caption: Primary degradation pathways of DOPS.

Technical Support Center: Preventing Oxidation of Dioleyl Phosphatidylserine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dioleyl phosphatidylserine (B164497) (DOPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the oxidation of DOPS in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dioleyl phosphatidylserine (DOPS) and why is it prone to oxidation?

A1: this compound (DOPS) is a phospholipid containing two oleic acid chains, which are monounsaturated fatty acids. The double bonds in the oleic acid chains are susceptible to attack by reactive oxygen species (ROS), leading to a process called lipid peroxidation. This oxidative degradation can alter the structure and function of DOPS, impacting experimental outcomes.

Q2: What are the primary factors that accelerate DOPS oxidation?

A2: The primary factors that accelerate the oxidation of DOPS and other unsaturated lipids include:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in lipid peroxidation chain reactions.

  • Exposure to Light: UV and visible light can generate free radicals that initiate oxidation.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Transition Metals: Metal ions, such as iron (Fe) and copper (Cu), can catalyze the formation of reactive oxygen species, thereby initiating and propagating lipid peroxidation.

Q3: How can I visually detect if my DOPS sample has oxidized?

A3: While subtle oxidation may not be visible, significant oxidation can sometimes lead to a yellowish discoloration of the lipid film or solution. However, relying on visual cues is not a reliable method for detecting oxidation. It is crucial to use quantitative analytical techniques to assess the oxidative state of your DOPS sample.

Q4: What are the consequences of using oxidized DOPS in my experiments?

A4: Using oxidized DOPS can lead to a variety of experimental artifacts and unreliable results, including:

  • Altered membrane fluidity and permeability in liposome-based assays.

  • Formation of reactive byproducts that can damage proteins and other cellular components.

  • Inaccurate findings in studies of apoptosis, cell signaling, and drug-lipid interactions.

Troubleshooting Guides

Issue 1: Inconsistent results in experiments involving DOPS liposomes.

  • Possible Cause: Oxidation of DOPS during liposome (B1194612) preparation or storage.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all solvents used for dissolving and handling DOPS are of high purity and free of peroxides.

    • Inert Atmosphere: Prepare liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidant Addition: Incorporate a lipid-soluble antioxidant, such as α-tocopherol (Vitamin E), into the initial lipid mixture.

    • Fresh Preparations: Use freshly prepared liposomes for your experiments whenever possible. If storage is necessary, store them at low temperatures in the dark under an inert atmosphere.

    • Assess Oxidation: Regularly test your DOPS stock and liposome preparations for oxidation using methods like the TBARS assay or conjugated diene measurement.

Issue 2: Aggregation of DOPS-containing liposomes.

  • Possible Cause: Changes in surface charge due to oxidation or interactions with divalent cations.

  • Troubleshooting Steps:

    • Control pH and Ionic Strength: Maintain a consistent pH and ionic strength of your buffer, as these can influence liposome stability.

    • Chelating Agents: If the presence of trace metal ions is suspected, consider adding a chelating agent like EDTA to your buffer.

    • Incorporate PEGylated Lipids: Including a small percentage of PEGylated lipids in your liposome formulation can provide a steric barrier and prevent aggregation.

Issue 3: High background signal in oxidation assays (e.g., TBARS).

  • Possible Cause: Contamination of reagents or interference from other components in the sample.

  • Troubleshooting Steps:

    • Reagent Purity: Use fresh, high-quality reagents for the assay.

    • Blank Controls: Always run appropriate blank controls containing all components except the lipid to subtract any background absorbance.

    • Sample Purification: If your sample contains interfering substances, consider a purification step, such as lipid extraction, before performing the assay.

Data on Antioxidant Efficacy

The following table summarizes the synergistic effect of phosphatidylserine (PS) and α-tocopherol in preventing lipid oxidation in an oil-in-water emulsion. The data shows the extension of the lag phase for the formation of hydroperoxides and hexanal, which are markers of primary and secondary oxidation products, respectively.

TreatmentHydroperoxide Lag Phase (days)Hexanal Lag Phase (days)
Control (emulsion only)12
α-Tocopherol (3.0 µmol/kg)34
PS-modified lecithin (B1663433) (15.0 µmol/kg)34
PS-modified lecithin + α-Tocopherol 6 9

Data adapted from a study on high-PS enzyme-modified lecithin. The combination of PS-modified lecithin and α-tocopherol demonstrated a synergistic antioxidant effect, significantly extending the shelf life of the emulsion.

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • DOPS-containing sample (e.g., liposomes)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Mix 100 µL of your DOPS sample with 200 µL of ice-cold 10% TCA.

  • Protein Precipitation (if applicable): Incubate on ice for 15 minutes to precipitate any proteins.

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Reaction Setup: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification: Determine the concentration of MDA in your sample by comparing the absorbance to a standard curve prepared with the MDA standard.

Protocol 2: Conjugated Diene Assay

This method detects the formation of conjugated dienes, which are primary products of lipid oxidation.

Materials:

Procedure:

  • Lipid Extraction: Extract the lipids from your sample using a suitable solvent system (e.g., Folch method).

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried lipid film in a known volume of hexane or isooctane.

  • Measurement: Measure the absorbance of the solution at 234 nm using a UV-Vis spectrophotometer. Use the solvent as a blank.

  • Calculation: The concentration of conjugated dienes can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the conjugated diene (approximately 29,500 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.

Visualizations

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DOPS This compound (Unsaturated Lipid) Lipid_Radical Lipid Radical (L•) DOPS->Lipid_Radical H• abstraction Initiator Initiator (e.g., ROS, UV light, Metal ion) Initiator->DOPS Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Peroxyl_Radical->Lipid_Radical Chain Reaction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + Another Lipid Antioxidant Antioxidant (e.g., Vitamin E) Peroxyl_Radical->Antioxidant H• donation Another_DOPS Another DOPS molecule Secondary_Products Secondary Oxidation Products (e.g., Aldehydes, Ketones) Lipid_Hydroperoxide->Secondary_Products Decomposition Non-reactive products Non-reactive products Antioxidant->Non-reactive products

Caption: Lipid Peroxidation Pathway of DOPS.

Troubleshooting_Workflow Start Inconsistent Experimental Results with DOPS Check_Oxidation Is DOPS oxidation a possible cause? Start->Check_Oxidation Implement_Prevention Implement Prevention Strategies: - Use high-purity solvents - Work under inert atmosphere - Add antioxidants (e.g., Vit E) - Use fresh preparations Check_Oxidation->Implement_Prevention Yes Other_Factors Investigate Other Factors: - Liposome preparation method - Buffer composition (pH, ions) - Reagent quality Check_Oxidation->Other_Factors No Assess_Oxidation Assess DOPS Oxidation: - TBARS Assay - Conjugated Diene Assay Implement_Prevention->Assess_Oxidation Oxidized DOPS is Oxidized Assess_Oxidation->Oxidized Positive Not_Oxidized DOPS is Not Oxidized Assess_Oxidation->Not_Oxidized Negative Oxidized->Implement_Prevention Re-evaluate and optimize Not_Oxidized->Other_Factors End Consistent Results Other_Factors->End

References

DOPS Liposome Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the aggregation of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common visual and analytical signs of DOPS liposome (B1194612) aggregation?

A: Signs of liposome aggregation range from subtle to obvious. Visually, the solution may appear hazy, cloudy, or have visible precipitates. Analytically, the primary indicator is an increase in particle size as measured by Dynamic Light Scattering (DLS). A shift from a monomodal to a multimodal or very broad size distribution, or a significant increase in the Z-average diameter and Polydispersity Index (PDI), points to aggregation.

Q2: My freshly prepared DOPS liposome solution is already cloudy. What went wrong?

A: Cloudiness immediately after preparation often points to issues with the formulation buffer or the preparation technique itself. The most common culprits are the presence of divalent cations in your buffer, incorrect pH, or excessively high ionic strength. Ensure your hydration buffer is free from contaminants like Ca²⁺ and Mg²⁺ and that the pH and salt concentration are appropriate for maintaining stability.

Q3: What are the primary factors that cause DOPS liposome aggregation?

A: DOPS liposomes carry a net negative charge due to the phosphoserine headgroup. Aggregation occurs when the electrostatic repulsion between vesicles is insufficient to overcome attractive forces like van der Waals forces. The three primary factors that disrupt this stability are:

  • Presence of Divalent Cations: Positively charged ions, especially divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can act as bridges between the negatively charged DOPS headgroups of adjacent liposomes, causing rapid aggregation.[1][2][3]

  • Suboptimal pH: The charge on the serine headgroup is pH-dependent. At low pH values (acidic conditions), the carboxyl group can become protonated, reducing the net negative charge and thus decreasing electrostatic repulsion between liposomes.[4][5]

  • High Ionic Strength: High concentrations of monovalent cations (e.g., from NaCl or KCl) can screen the surface charge of the liposomes.[6] This "charge screening" effect compresses the electrical double layer surrounding each vesicle, weakening repulsive forces and making aggregation more likely.[7][8]

Q4: How can I prevent or reverse liposome aggregation?

A: Prevention is the best strategy.

  • Buffer Composition: Use buffers with low to moderate ionic strength (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and ensure the absence of divalent cations by using chelating agents like EDTA if necessary.[9]

  • pH Control: Maintain a neutral or slightly alkaline pH (7.0-8.0) to ensure the DOPS headgroup remains fully negatively charged.

  • Steric Stabilization: Incorporate a small percentage (2-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol chains create a protective hydrophilic layer around the liposome that sterically hinders vesicles from getting close enough to aggregate.[10][11]

  • Storage: Store liposome suspensions at 4°C. Avoid freezing unless specific cryoprotectants are used, as freeze-thaw cycles can induce aggregation and leakage.

Reversing aggregation is difficult. Mild sonication may break up loose aggregates, but it can also alter liposome size and structure. The most reliable approach is to re-formulate the liposomes under optimal conditions.

Q5: How do I properly measure the stability of my DOPS liposome formulation?

A: A stability study involves monitoring key parameters over time. The two most important measurements are particle size and zeta potential.

  • Particle Size: Use Dynamic Light Scattering (DLS) to measure the Z-average diameter and Polydispersity Index (PDI) at regular intervals (e.g., 0, 24, 48 hours) under your storage conditions. A stable formulation will show minimal change in these values.[12][13]

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the surface of the liposomes, which is a key predictor of stability.[14] Suspensions with zeta potentials more negative than -30 mV are generally considered stable due to strong electrostatic repulsion.[15]

Quantitative Data Summary

The stability of DOPS liposomes is highly dependent on environmental factors. The following tables summarize the expected impact of pH and divalent cations on their physical properties.

Table 1: Influence of pH on DOPS Liposome Zeta Potential

pH ConditionExpected Change in Surface ChargeZeta Potential (Illustrative)Stability Implication
Acidic (pH < 6)Protonation of carboxyl group reduces net negative charge.[16]-10 mV to -25 mVReduced stability, high risk of aggregation.[4]
Neutral (pH 7.0-7.5)Deprotonated carboxyl and phosphate (B84403) groups provide strong negative charge.< -40 mVHigh stability.
Alkaline (pH > 8)Headgroup remains fully charged.< -40 mVHigh stability.

Table 2: Effect of Calcium Chloride (CaCl₂) on Liposome Size

CaCl₂ ConcentrationObservationMean Particle Size (Illustrative)Mechanism
0 mM (Control)Stable, translucent suspension.~120 nmStrong electrostatic repulsion.
2-5 mMOnset of slight turbidity.200 - 500 nmInitial Ca²⁺ bridging between vesicles.
> 5 mMVisible cloudiness/precipitation.> 1000 nm (micron range)Extensive cross-linking and aggregation.[3]

Key Experimental Protocols

Protocol 1: Preparation of DOPS Liposomes via Thin-Film Hydration and Extrusion

This method produces unilamellar vesicles with a controlled size distribution.

  • Lipid Film Preparation:

    • Dissolve DOPS and other lipids (e.g., cholesterol, DSPE-PEG2000) in an appropriate organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[17]

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the solvent.

    • A thin, uniform lipid film will form on the wall of the flask. Dry the film further under high vacuum for at least 1-2 hours to remove all residual solvent.[18]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., HBS, PBS, ensuring it is free of divalent cations). The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Vortex the flask until the lipid film is fully suspended. This will create a suspension of multilamellar vesicles (MLVs).[18]

  • Extrusion (Size Reduction):

    • Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]

    • Equilibrate the extruder assembly to a temperature above the lipid transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.[19]

    • The resulting translucent solution contains large unilamellar vesicles (LUVs) of a defined size.[17]

Protocol 2: Liposome Size and Zeta Potential Measurement

  • Instrumentation: Use a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer or similar device.[12][14]

  • Sample Preparation for Sizing:

    • For particle size (Z-average diameter, PDI), dilute a small aliquot of the liposome suspension in the same buffer used for hydration to achieve a suitable scattering intensity (typically a slightly hazy appearance).

    • Transfer the diluted sample to a clean cuvette.

  • Sample Preparation for Zeta Potential:

    • For zeta potential, dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to allow for electrophoretic mobility. High salt concentrations will screen the charge and give an artificially low zeta potential reading.

    • Transfer the sample to a specialized zeta potential cell (e.g., a folded capillary cell).

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the size distribution and PDI.

    • Perform the laser Doppler velocimetry measurement to obtain the zeta potential.[14]

    • Analyze the results, ensuring the data quality is acceptable (e.g., by checking the correlogram for size measurements).

Visualized Workflows and Mechanisms

// Node Definitions start [label="Aggregation Observed\n(Cloudiness, Increased Size/PDI)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_cations [label="Check for Divalent Cations\n(Ca²⁺, Mg²⁺ in buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; cations_present [label="Cations Present?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; solution_cations [label="Solution:\n1. Use cation-free buffer.\n2. Add EDTA as a chelator.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

check_ph [label="Check Buffer pH", fillcolor="#FBBC05", fontcolor="#202124"]; ph_low [label="pH < 6.5?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; solution_ph [label="Solution:\nAdjust pH to 7.0-8.0 to ensure\nfull negative charge on DOPS.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

check_ionic [label="Check Ionic Strength", fillcolor="#FBBC05", fontcolor="#202124"]; ionic_high [label="[NaCl] > 200 mM?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; solution_ionic [label="Solution:\nLower salt concentration to reduce\ncharge screening effect.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];

stable_liposomes [label="Stable Liposomes", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_cations [color="#5F6368"]; check_cations -> cations_present [color="#5F6368"]; cations_present -> solution_cations [label="Yes", color="#5F6368"]; cations_present -> check_ph [label="No", color="#5F6368"];

check_ph -> ph_low [color="#5F6368"]; ph_low -> solution_ph [label="Yes", color="#5F6368"]; ph_low -> check_ionic [label="No", color="#5F6368"];

check_ionic -> ionic_high [color="#5F6368"]; ionic_high -> solution_ionic [label="Yes", color="#5F6368"]; ionic_high -> stable_liposomes [label="No", color="#5F6368"];

solution_cations -> stable_liposomes [style=dashed, color="#5F6368"]; solution_ph -> stable_liposomes [style=dashed, color="#5F6368"]; solution_ionic -> stable_liposomes [style=dashed, color="#5F6368"]; } end_dot Caption: Troubleshooting workflow for DOPS liposome aggregation.

// Invisible edge for layout edge [style=invis]; L1 -> L3; } end_dot Caption: Divalent cations (Ca²⁺) bridge negatively charged DOPS headgroups.

References

Technical Support Center: Optimizing DOPS Concentration for Cell Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) concentration for cell uptake studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for DOPS-containing liposomes in cell uptake studies?

A starting point for the concentration of liposomes in cell culture can range from 10 µg/mL to 100 µg/mL.[1] However, the optimal concentration is highly dependent on the specific cell type, liposome (B1194612) formulation, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific study.

Q2: How does the molar percentage of DOPS in a liposome formulation affect cell uptake?

The molar percentage of DOPS, an anionic lipid, influences the surface charge of the liposome, which is a critical factor in cellular interactions. While specific optimal percentages vary, formulations often include DOPS in the range of 10-50 mol%. For example, some studies have used formulations with 20% DOPS or 50% DOPS.[2] The negative charge imparted by DOPS can influence protein corona formation and interaction with the cell membrane.

Q3: Can the presence of serum in the culture medium affect the uptake of DOPS-containing liposomes?

Yes, the presence of serum can significantly impact liposome uptake.[3] Serum proteins can bind to the surface of nanoparticles, forming a "protein corona" which can alter the particle's size, charge, and biological identity, thereby affecting how cells recognize and internalize them.[4][5] It is advisable to conduct initial optimization experiments in both serum-containing and serum-free media to understand this effect.

Q4: What is the recommended incubation time for cell uptake studies with DOPS liposomes?

Incubation times can vary widely, from as short as 30 minutes to 48 hours or longer.[2][6] Shorter incubation times (e.g., 1-4 hours) are often sufficient to observe initial uptake events.[1][7] Longer incubation times may be necessary to study downstream effects or intracellular fate. Time-course experiments are essential to determine the optimal incubation period for your specific research question.

Q5: How can I assess the cytotoxicity of my DOPS-containing liposomes?

Cytotoxicity should always be evaluated when determining the optimal DOPS concentration. Common methods include the MTT assay, which measures metabolic activity, or assays that measure membrane integrity, such as LDH release or the use of vital dyes like trypan blue.[6][8][9] It is recommended to test a range of concentrations to identify the maximum non-toxic dose.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Cellular Uptake - Suboptimal liposome concentration.- Inappropriate incubation time.- Interference from serum proteins.- Liposome aggregation.- Cell type may have low endocytic activity.- Perform a dose-response study to find the optimal concentration.- Conduct a time-course experiment to determine the peak uptake time.- Test uptake in both serum-free and serum-containing media.- Check liposome size and polydispersity using dynamic light scattering (DLS).- Consider using a different cell line or uptake enhancers if appropriate.
High Cytotoxicity - DOPS concentration is too high.- Other components of the liposome formulation are toxic.- Contaminants from the preparation process.- Perform a cytotoxicity assay (e.g., MTT) to determine the EC50 and work with concentrations well below this value.[6]- Test the cytotoxicity of the empty liposomes (without encapsulated cargo).- Ensure all solvents are thoroughly removed during liposome preparation.[10]
Inconsistent Results - Variation in liposome preparation.- Inconsistent cell seeding density.- Cell passage number variability.- Standardize the liposome preparation protocol and characterize each batch for size and charge.- Ensure consistent cell numbers are seeded for each experiment.- Use cells within a consistent and low passage number range.
Liposome Aggregation - High ionic strength of the buffer.- Improper storage.- High liposome concentration.- Prepare or dilute liposomes in a buffer with appropriate ionic strength (e.g., PBS).- Store liposomes at the recommended temperature (often 4°C) and avoid freeze-thaw cycles.- Work with lower liposome concentrations.

Quantitative Data Summary

Table 1: Example Concentrations of DOPS-Containing Liposomes in Cell Culture

Cell Line(s)Liposome ConcentrationMolar % of DOPS (if specified)Incubation TimeOutcome/AssayReference
HeLa, HUVEC, A54950 µg/mLNot specified4 hoursCellular Uptake (Flow Cytometry)[1]
MLE-12100 µg/mLNot specified2 hoursCellular Uptake (Flow Cytometry)[1]
Bone Marrow-Derived Macrophages10 µM (total lipid)20%30 minutesEfferocytosis Assay[2]
A549Not specified14%Not specifiedUptake Mechanism Study[4]
HeLa50 µg/mLNot specified30 minutesUptake Mechanism Study[3]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of your DOPS-containing liposomes in culture medium. Remove the old medium from the cells and add 100 µL of the liposome dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well. Mix gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol is based on general methods for quantifying nanoparticle uptake.[11]

  • Liposome Labeling: Label your DOPS-containing liposomes with a fluorescent dye (e.g., a lipophilic dye like DiI or DiD, or by encapsulating a fluorescent cargo).

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and reach the desired confluency.

  • Treatment: Treat the cells with the fluorescently labeled liposomes at the desired concentrations and for the desired incubation times. Include a control group of untreated cells.

  • Washing: After incubation, aspirate the medium containing the liposomes and wash the cells three times with cold PBS to remove any non-internalized particles.

  • Cell Detachment: Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

  • Staining (Optional): To distinguish between live and dead cells, you can stain with a viability dye (e.g., Propidium Iodide or DAPI).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate on the live, single-cell population and measure the fluorescence intensity in the appropriate channel.

  • Analysis: Quantify uptake by either the percentage of fluorescently positive cells or the mean fluorescence intensity (MFI) of the cell population.

Visualizations

Caption: Workflow for optimizing DOPS concentration.

G start Low/No Uptake Detected check_signal Is the fluorescent signal strong enough? start->check_signal check_conc Is the liposome concentration optimal? check_signal->check_conc Yes sol_signal Increase dye concentration or use a brighter dye. check_signal->sol_signal No check_time Is the incubation time sufficient? check_conc->check_time Yes sol_conc Perform dose-response experiment. check_conc->sol_conc No check_agg Are liposomes aggregating? check_time->check_agg Yes sol_time Perform time-course experiment. check_time->sol_time No check_cell Is the cell type appropriate? check_agg->check_cell No sol_agg Check DLS. Reformulate or adjust buffer. check_agg->sol_agg Yes sol_cell Consider a different cell line. check_cell->sol_cell Maybe

Caption: Troubleshooting logic for low cellular uptake.

G cluster_lipo Liposome Properties cluster_exp Experimental Conditions uptake Cellular Uptake size Size size->uptake charge Surface Charge (DOPS %) charge->uptake conc Concentration conc->uptake comp Lipid Composition comp->uptake time Incubation Time time->uptake serum Serum Presence serum->uptake cell_type Cell Type cell_type->uptake cell_density Cell Density cell_density->uptake

Caption: Factors influencing cellular uptake of liposomes.

References

challenges in forming stable DOPS-containing bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) containing lipid bilayers.

Frequently Asked Questions (FAQs)

Q1: Why are my DOPS-containing liposomes aggregating or precipitating out of solution?

Aggregation is a common issue with DOPS liposomes due to the negatively charged headgroup of phosphatidylserine. Several factors can contribute to this instability:

  • High Ionic Strength: The presence of counter-ions, especially divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can neutralize the surface charge of the vesicles. These cations can form bridges between the negatively charged DOPS headgroups of adjacent liposomes, leading to aggregation and fusion.[1][2]

  • Low Zeta Potential: A low absolute zeta potential (e.g., between -10 mV and +10 mV) indicates insufficient electrostatic repulsion between vesicles, making them highly susceptible to aggregation.[3]

  • Incorrect pH: The pH of the buffer can influence the charge state of the lipid headgroups. While DOPS remains negatively charged over a wide physiological pH range, extreme pH values can alter surface chemistry and stability.

  • High Lipid Concentration: At very high concentrations, the proximity of vesicles increases the likelihood of aggregation.

Solution: Prepare liposomes in a low ionic strength buffer (e.g., using monovalent salts like NaCl or KCl) and avoid the addition of divalent cations unless they are a required component of the experimental design.[4] If divalent cations are necessary, their concentration should be carefully optimized.

Q2: What is causing the low encapsulation efficiency for my hydrophilic drug in DOPS vesicles?

Low encapsulation efficiency for water-soluble compounds is often related to the liposome (B1194612) preparation method and the final vesicle structure.

  • Liposome Size and Lamellarity: Small unilamellar vesicles (SUVs) have a very small internal aqueous volume, which limits the amount of hydrophilic drug that can be encapsulated. Multilamellar vesicles (MLVs) have a higher encapsulation capacity but are often heterogeneous in size.

  • Hydration Conditions: The drug must be present in the aqueous buffer during the lipid film hydration step for passive encapsulation to occur.[5] Inefficient hydration can lead to a lower entrapped volume.

  • Downsizing Method: Post-formation processing steps like sonication or extrusion, which are used to create smaller, more uniform vesicles, can cause leakage of the encapsulated material.

Solution: To improve efficiency, use methods that generate large unilamellar vesicles (LUVs), which have a larger internal volume-to-lipid ratio. The thin-film hydration method followed by extrusion is a common and effective technique.[5][6] Ensure the lipid film is hydrated with a buffer containing the drug at a high concentration.

Q3: My DOPS liposome preparation has a high Polydispersity Index (PDI). How can I achieve a more uniform size distribution?

A high PDI indicates that your liposome population is heterogeneous in size.[3] This is typically a result of the preparation and/or sizing method.

  • Incomplete Hydration: If the lipid film is not fully hydrated, the resulting MLVs will be highly variable in size and lamellarity.

  • Insufficient Homogenization: This is the most common cause.[3] The energy input during sizing may be inadequate.

    • Extrusion: An insufficient number of passes through the polycarbonate membrane will result in a broad size distribution.

    • Sonication: Inconsistent energy application from a probe sonicator or an underpowered bath sonicator can produce a mix of large and small vesicles.[3]

Solution: For extrusion, ensure you are working at a temperature above the lipid's transition temperature (Tc) and perform an adequate number of passes (typically 15-21) through the membrane to achieve a narrow size distribution.[3][6][7] For sonication, optimize the time and power settings, ensuring the sample is adequately cooled to prevent lipid degradation.

Troubleshooting Guide

Problem: Vesicle Aggregation and Instability
Symptom Potential Cause Recommended Solution
Visible precipitates or cloudiness forms in the liposome suspension shortly after preparation.Presence of Divalent Cations (Ca²⁺, Mg²⁺): These ions bridge the negatively charged DOPS headgroups, causing aggregation.[1][2]Use a buffer with monovalent salts (e.g., 150 mM NaCl). If divalent cations are essential, use them at the lowest effective concentration.
Liposomes aggregate over time when stored at 4°C.Low Surface Charge (Zeta Potential): Insufficient electrostatic repulsion between vesicles leads to colloidal instability.[3]Confirm the pH of your buffer is appropriate. Consider incorporating a small percentage (1-5 mol%) of a PEGylated lipid to provide steric stabilization.
The suspension appears viscous or forms a gel.High Concentration of Charged Lipids: Highly charged lipids can form a viscous gel when hydrated in low ionic strength solutions.[7]Increase the ionic strength of the hydration buffer by adding salt (e.g., NaCl) or downsize the lipid suspension via extrusion.[7]
Problem: Phase Behavior and Structural Integrity
Symptom Potential Cause Recommended Solution
Inconsistent results in binding or functional assays.Lipid Phase Separation: In multi-component bilayers (e.g., DOPS mixed with high-Tm lipids like DSPC or cholesterol), lipids can separate into distinct liquid-ordered (Lo) and liquid-disordered (Ld) domains.[8][9]Ensure the experimental temperature is appropriate for the desired phase. Use fluorescence microscopy with phase-sensitive probes to visualize domain formation. Maintain a consistent lipid composition.
Supported Lipid Bilayers (SLBs) do not form properly or have defects.Substrate Interactions: The negatively charged DOPS can interact strongly with positively charged or hydrophilic substrates (like mica), potentially hindering vesicle rupture and bilayer formation.[9]The choice of substrate is critical. The presence of millimolar concentrations of divalent cations can sometimes mediate and stabilize the formation of negatively charged bilayers on surfaces.[1][10]
Bilayers show unexpected permeability or leakage.Incomplete Removal of Organic Solvent: Residual chloroform (B151607) or other organic solvents can disrupt the packing of the lipid acyl chains, creating defects in the bilayer.[6]Ensure the lipid film is thoroughly dried under high vacuum for an extended period (at least 12 hours) to remove all solvent traces before hydration.[6]

Experimental Protocols

Protocol: Preparation of DOPS/DOPC LUVs by Thin-Film Hydration and Extrusion

This protocol describes the preparation of 100 nm Large Unilamellar Vesicles (LUVs) composed of 20% DOPS and 80% DOPC.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • Chloroform (HPLC grade)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), filtered through a 0.22 µm filter.

  • Glass round-bottom flask

  • Rotary evaporator

  • High vacuum system

  • Mini-Extruder set with 100 nm polycarbonate membranes

Methodology:

  • Lipid Mixture Preparation: In a clean glass flask, combine the desired amounts of DOPS and DOPC stock solutions (e.g., to achieve a final 1:4 molar ratio). Use glass syringes for accurate transfer of lipids dissolved in chloroform.[6]

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. The water bath temperature should be kept around 37°C.

  • Solvent Removal: Place the flask on a high vacuum system for at least 12 hours to ensure complete removal of any residual organic solvent.[6] This step is critical for bilayer stability.

  • Hydration: Add the desired volume of pre-warmed (37°C) hydration buffer to the dried lipid film to achieve the final lipid concentration (e.g., 5-10 mg/mL).[6] Agitate the flask by gentle vortexing every 5 minutes for 30-60 minutes to facilitate the formation of Multilamellar Vesicles (MLVs).[6] The solution will appear milky.

  • Extrusion (Sizing): a. Assemble the mini-extruder with two 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Hydrate the membranes with buffer. c. Heat the extruder block to a temperature above the transition temperature (Tc) of the lipid mixture (for DOPC/DOPS, room temperature or 37°C is sufficient). d. Load the MLV suspension into one of the glass syringes and carefully place it into the extruder. e. Pass the lipid suspension through the membranes 21 times.[11] The final pass should be into the clean syringe to avoid contamination with larger particles.[6] f. The resulting LUV suspension should appear significantly less turbid, from milky to slightly hazy or clear.[6]

  • Storage: Store the final liposome suspension at 4°C under argon or nitrogen gas to prevent lipid oxidation.[6] Use within one week for best results.

Visualizations

Liposome_Preparation_Workflow Experimental Workflow for LUV Preparation cluster_prep Step 1: Preparation cluster_film Step 2: Film Formation cluster_hydrate Step 3: Hydration cluster_sizing Step 4: Sizing Lipids DOPS & DOPC in Chloroform Mix Mix Lipids in Glass Flask Lipids->Mix Evap Rotary Evaporation (Create Thin Film) Mix->Evap Process Vacuum High Vacuum Drying (Remove Residual Solvent) Evap->Vacuum Hydrate Hydrate Film (Formation of MLVs) Vacuum->Hydrate Dried Film Buffer Aqueous Buffer Buffer->Hydrate MLVs Milky Suspension (MLVs) Hydrate->MLVs Extruder Extrusion (21 passes, 100nm membrane) MLVs->Extruder Load Suspension LUVs Clear/Hazy Suspension (LUVs) Extruder->LUVs Aggregation_Troubleshooting Troubleshooting Vesicle Aggregation Start Liposome Suspension Shows Aggregation CheckBuffer Divalent Cations (Ca²⁺, Mg²⁺) in Buffer? Start->CheckBuffer CheckZeta Zeta Potential Measured? CheckBuffer->CheckZeta No Sol_Buffer Solution: Use monovalent salt buffer (e.g., NaCl, KCl) CheckBuffer->Sol_Buffer Yes HighZeta Is |Zeta| > 15 mV? CheckZeta->HighZeta Yes Sol_pH Solution: Check and adjust buffer pH to ensure lipid charge CheckZeta->Sol_pH No (or unknown) Sol_PEG Solution: Add 1-5 mol% PEG-Lipid for steric stabilization HighZeta->Sol_PEG No Stable Stable Suspension HighZeta->Stable Yes Sol_Buffer->CheckZeta Sol_PEG->Stable Sol_pH->CheckZeta

References

Technical Support Center: Enhancing Encapsulation Efficiency in DOPS Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the encapsulation efficiency of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers and actionable solutions to specific issues you may encounter during your experiments.

Q1: My encapsulation efficiency for a hydrophilic drug is consistently low. What are the primary factors I should investigate?

Low encapsulation efficiency for hydrophilic drugs in DOPS liposomes prepared by passive methods is a common challenge. The primary reason is that the drug is encapsulated only within the aqueous core of the liposomes, and a significant portion remains in the external buffer.[1] Here’s a step-by-step troubleshooting guide:

  • Optimize the Hydration Process: Ensure the lipid film is thin, uniform, and completely dry before hydration. Uneven films can lead to incomplete hydration and the formation of large, multilamellar vesicles (MLVs) with a low entrapped volume.

  • Increase Lipid Concentration: A higher lipid concentration during hydration can lead to the formation of more liposomes, thereby increasing the total encapsulated volume.

  • Consider Alternative Preparation Methods: Methods that generally yield a higher aqueous volume-to-lipid ratio, such as reverse-phase evaporation, may improve encapsulation efficiency for hydrophilic compounds.

  • Employ Active Loading: For ionizable hydrophilic drugs, active (or remote) loading is the most effective strategy. This involves creating a transmembrane gradient (e.g., a pH or ion gradient) to drive the drug into the liposome (B1194612) core, often achieving encapsulation efficiencies close to 100%.[2][3]

  • Freeze-Thaw Cycles: Subjecting your liposome suspension to several cycles of freezing (in liquid nitrogen) and thawing can increase the entrapped volume and lamellarity, which may enhance the encapsulation of some hydrophilic drugs.[4]

Q2: I'm struggling to encapsulate a hydrophobic drug effectively. What could be going wrong?

For hydrophobic drugs, the primary site of incorporation is within the lipid bilayer.[5] Low encapsulation efficiency can often be attributed to the following:

  • Lipid Composition:

    • Cholesterol Content: The amount of cholesterol in your formulation is critical. While it can increase bilayer stability, excessive cholesterol can compete with the hydrophobic drug for space within the bilayer, thereby reducing encapsulation efficiency.[6][7] An optimal balance needs to be determined empirically.

    • Lipid Chain Length and Saturation: The physical properties of the lipid bilayer, influenced by the acyl chain length and degree of saturation of the phospholipids, can affect the partitioning of the drug into the membrane.

  • Drug-to-Lipid Ratio: Exceeding the saturation limit of the drug within the lipid bilayer will result in the precipitation of the free drug. It is recommended to perform experiments with varying drug-to-lipid ratios to find the optimal loading capacity.[8]

  • Preparation Method: The thin-film hydration method is generally suitable for hydrophobic drugs, as the drug can be co-dissolved with the lipids in the organic solvent, ensuring its presence during vesicle formation.[4] Ensure the drug and lipids are fully dissolved and form a homogenous film.

Q3: My DOPS liposomes are aggregating after preparation. How can I prevent this?

Aggregation is a common issue with liposomal formulations, particularly with charged lipids like DOPS.

  • Influence of Divalent Cations: DOPS is an anionic phospholipid, and the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffers can lead to charge neutralization and subsequent vesicle aggregation and fusion.[9][10][11] It is crucial to use buffers free of divalent cations or to include a chelating agent like EDTA.[10]

  • Ionic Strength of the Buffer: High salt concentrations can screen the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation.[8][12] Consider using buffers with lower ionic strength.

  • Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation. Diluting the sample may help improve stability.

  • Incorporate PEGylated Lipids: Including a small percentage (e.g., 5 mol%) of a PEGylated lipid (like DSPE-PEG2000) in your formulation can provide a steric barrier on the liposome surface, preventing aggregation.

Q4: How can I accurately determine the encapsulation efficiency?

Accurate determination of encapsulation efficiency requires the separation of unencapsulated ("free") drug from the liposome-encapsulated drug.

  • Separation Techniques: Common methods for separation include:

    • Size Exclusion Chromatography (SEC): This is a reliable method that separates liposomes (which elute first due to their large size) from smaller, free drug molecules.[13]

    • Dialysis: This method involves placing the liposome suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the liposomes.

    • Centrifugation/Ultracentrifugation: This can pellet the liposomes, allowing for the removal of the supernatant containing the free drug. However, it may not be effective for very small liposomes.

  • Quantification: After separation, the amount of drug in the liposome fraction and/or the free drug fraction is quantified. The total drug concentration (before separation) is also determined. Common quantification techniques include:

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for quantifying drug concentration.[10][]

    • UV-Vis Spectrophotometry: This can be used if the drug has a distinct absorbance spectrum. It's important to disrupt the liposomes (e.g., with a detergent like Triton X-100 or a suitable organic solvent) to release the encapsulated drug before measurement to determine the total or encapsulated amount.

The encapsulation efficiency (EE%) is then calculated using the following formula:

EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Quantitative Data Summary

The following tables summarize quantitative data on the encapsulation efficiency of different molecules in anionic liposomes, including those containing DOPS. This data is intended to provide a comparative reference for your own experiments.

Table 1: Encapsulation Efficiency of a Model Protein (BSA) in Anionic Liposomes

Liposome Composition (molar ratio)Preparation MethodEncapsulation Efficiency (%)Reference
DSPC:Chol:DOPSFreeze-Thaw~5.5[2]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DOPS: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Table 2: Encapsulation Efficiency of Small Molecule Drugs in Anionic Liposomes

DrugLiposome CompositionLoading MethodEncapsulation Efficiency (%)Reference
DoxorubicinHEPC:Chol:DSPE-PEG2000Ammonium Sulfate Gradient>90[15]
DoxorubicinPOPC:DOTAP:DOPE:DSPE-mPEG2000Remote Loading92.8 - 94.1[15]
CurcuminPhosphatidylcholineThin-Film Hydration~75[12]
Curcumin-pH-driven98[16]
Calcein (anionic)Asymmetric LiposomesAsymmetric Preparation>90[15][17]
Indocyanine Green (anionic)Asymmetric LiposomesAsymmetric Preparation>90[15][17]

HEPC: Hydrogenated Egg Yolk Phosphatidylcholine; Chol: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your experimental design.

Protocol 1: Preparation of DOPS Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing DOPS-containing liposomes.

  • Lipid Film Formation:

    • Dissolve DOPS and other lipids (e.g., a neutral phospholipid like DOPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, add it to this organic solvent mixture.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the highest transition temperature (Tc) of the lipids to evaporate the solvent and form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the lipid Tc. If encapsulating a hydrophilic drug, dissolve it in this buffer.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol 2: Active Loading of a Weakly Basic Drug into DOPS Liposomes using a pH Gradient

This protocol outlines a general procedure for the remote loading of an amphipathic weak base into pre-formed anionic liposomes.

  • Prepare Liposomes with an Acidic Internal Buffer:

    • Prepare DOPS-containing liposomes using the thin-film hydration method (Protocol 1), but use an acidic buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0) as the hydration solution.

  • Create the pH Gradient:

    • Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., phosphate-buffered saline, pH 7.4). This can be achieved by dialysis against the external buffer or by passing the liposome suspension through a size-exclusion column equilibrated with the external buffer.

  • Drug Loading:

    • Prepare a stock solution of the weakly basic drug in the external buffer.

    • Add the drug solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.

  • Removal of Unencapsulated Drug:

    • Cool the liposome suspension to room temperature.

    • Remove the unencapsulated drug using size-exclusion chromatography or dialysis as described in Protocol 3.

Protocol 3: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

This protocol details the separation of free drug from liposomes for accurate EE% calculation.

  • Column Preparation:

    • Select an appropriate SEC gel material (e.g., Sephadex G-50 or Sepharose CL-4B) based on the size of your liposomes.

    • Pack a column with the chosen gel and equilibrate it with the external buffer used in your liposome preparation.

  • Sample Application and Elution:

    • Carefully apply a known volume of your liposome suspension to the top of the column.

    • Begin eluting the column with the equilibration buffer.

    • Collect fractions as the sample moves through the column. The liposomes, being larger, will pass through the column more quickly and elute in the initial fractions (the void volume). The smaller, free drug molecules will enter the pores of the gel beads and elute later.

  • Fraction Analysis:

    • Identify the fractions containing the liposomes (they may appear slightly turbid) and the fractions containing the free drug.

    • Pool the liposome-containing fractions.

    • Quantify the drug concentration in the pooled liposome fraction. To do this, you will first need to lyse the liposomes (e.g., with a detergent or organic solvent) to release the encapsulated drug.

    • Optionally, you can also quantify the drug concentration in the fractions containing the free drug.

  • Calculation of Encapsulation Efficiency:

    • Determine the total drug concentration in your original, unseparated liposome suspension.

    • Calculate the EE% using the formula: EE% = (Concentration of drug in liposome fraction / Total drug concentration) x 100

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in your understanding and experimental planning.

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration cluster_1 Drug Loading Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Passive Loading Passive Loading Lipid Dissolution->Passive Loading Hydrophobic Drug with Lipids Hydration Hydration Film Formation->Hydration Add Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Extrusion/Sonication Hydration->Passive Loading Hydrophilic Drug in Buffer Active Loading Active Loading Size Reduction->Active Loading Create Gradient Final Liposomes Final Liposomes Size Reduction->Final Liposomes Passive Loading->Size Reduction Active Loading->Final Liposomes

Diagram 1: Workflow for DOPS Liposome Preparation and Drug Loading.

Troubleshooting_Encapsulation Low EE Low Encapsulation Efficiency Drug_Type Drug Type? Low EE->Drug_Type Hydrophilic Hydrophilic Drug_Type->Hydrophilic Hydrophilic Hydrophobic Hydrophobic Drug_Type->Hydrophobic Hydrophobic Optimize_Hydration Optimize Hydration Increase Lipid Conc. Hydrophilic->Optimize_Hydration Active_Loading Consider Active Loading Hydrophilic->Active_Loading Change_Method Change Prep. Method Hydrophilic->Change_Method Optimize_Ratio Optimize Drug:Lipid Ratio Hydrophobic->Optimize_Ratio Adjust_Cholesterol Adjust Cholesterol Content Hydrophobic->Adjust_Cholesterol Ensure_Solubility Ensure Drug Solubility in Organic Solvent Hydrophobic->Ensure_Solubility

Diagram 2: Decision Tree for Troubleshooting Low Encapsulation Efficiency.

References

Technical Support Center: Dioleyl Phosphatidylserine (DOPS) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of dioleyl phosphatidylserine (B164497) (DOPS) in organic solvents. Find troubleshooting tips and frequently asked questions to ensure successful preparation of DOPS solutions for your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: In which organic solvents is DOPS soluble?

A1: DOPS exhibits the best solubility in chlorinated solvents and mixtures containing alcohols. It is readily soluble in chloroform (B151607) and chloroform/methanol (B129727) mixtures.[1] For instance, it is soluble in a chloroform:methanol:water mixture of 65:25:4 at a concentration of 5 mg/mL.[2] Conversely, DOPS is insoluble in ethanol (B145695) and DMSO.[2]

Q2: I am having trouble dissolving my DOPS powder. What should I do?

A2: If you are experiencing difficulty dissolving DOPS powder, consider the following troubleshooting steps:

  • Choice of Solvent: Ensure you are using an appropriate solvent system. A mixture of chloroform and methanol is often more effective than chloroform alone. A common starting point is a 95:5 (v/v) chloroform:methanol mixture.[1]

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution. Be cautious with sonication time and power to avoid lipid degradation.

  • Warming: Gently warming the solvent to 37°C may aid in solubilization. Avoid excessive heat, which can lead to oxidation of the oleoyl (B10858665) chains.

  • Inert Gas: To prevent oxidation, it is recommended to handle DOPS solutions under an inert gas like argon or nitrogen.[3][4]

Q3: My DOPS solution appears cloudy or has formed aggregates. What is the cause and how can I fix it?

A3: Cloudiness or aggregation in your DOPS solution can be caused by several factors:

  • Incomplete Solvation: The lipid may not be fully dissolved. Try the troubleshooting steps outlined in Q2.

  • Solvent Evaporation: Partial evaporation of the organic solvent can lead to precipitation. Ensure your container is well-sealed.

  • Water Contamination: The presence of excess water can cause phospholipids (B1166683) to form micelles or larger aggregates. Use anhydrous solvents whenever possible.

  • Low-Quality Solvent: Impurities in the solvent can affect solubility. Use high-purity, HPLC-grade solvents.

If aggregation persists, it may be necessary to evaporate the solvent completely under a stream of inert gas to form a thin lipid film and then redissolve it in a fresh, appropriate solvent mixture.[4][5][6]

Q4: Can I store DOPS in solution? What are the recommended storage conditions?

A4: For long-term storage, it is best to store DOPS as a dry powder at -20°C. If you need to store it in solution, prepare the solution in a high-purity organic solvent like chloroform, preferably in a sealed vial under an inert atmosphere to minimize oxidation and solvent evaporation. For short-term storage, a solution in chloroform can be kept at -20°C. However, for extended periods, it is advisable to evaporate the solvent and store the resulting lipid film at -20°C.

DOPS Solubility Data

The following table summarizes the solubility of DOPS in various organic solvents based on available data.

Solvent/Solvent SystemConcentrationObservations
Chloroform~0.5 mg/mLSoluble.[3]
Chloroform:Methanol (95:5, v/v)50 mg/mLSoluble.[1]
Chloroform:Methanol:Water (65:25:4, v/v/v)5 mg/mLSoluble.[2]
Ethanol---Insoluble.[2]
DMSO---Insoluble.[2]

Experimental Protocols

Protocol for Preparing a DOPS Stock Solution

This protocol describes the standard procedure for preparing a stock solution of DOPS in an organic solvent.

Materials:

  • Dioleyl Phosphatidylserine (DOPS) powder

  • Chloroform (HPLC grade, anhydrous)

  • Methanol (HPLC grade, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of DOPS powder and transfer it to a clean, dry glass vial.

  • Add the appropriate volume of the chosen solvent or solvent mixture (e.g., chloroform:methanol 95:5, v/v) to the vial.

  • Purge the vial with a gentle stream of argon or nitrogen gas to displace air and prevent oxidation.

  • Seal the vial tightly with the PTFE-lined cap.

  • Gently swirl the vial to dissolve the DOPS. If necessary, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Store the resulting stock solution under an inert atmosphere at -20°C for short-term storage.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when dissolving DOPS.

DOPS_Solubility_Troubleshooting start Start: Weigh DOPS Powder add_solvent Add Chloroform or Chloroform/Methanol Mixture start->add_solvent observe Observe Solution add_solvent->observe clear_solution Clear Solution (Success) observe->clear_solution Clear cloudy_solution Cloudy or Aggregated Solution observe->cloudy_solution Not Clear troubleshoot Troubleshoot cloudy_solution->troubleshoot sonicate Gentle Sonication troubleshoot->sonicate Option 1 warm Warm Gently (to 37°C) troubleshoot->warm Option 2 check_solvent Check Solvent Quality (Use Anhydrous, High-Purity) troubleshoot->check_solvent Option 3 redissolve Evaporate and Redissolve in Fresh Solvent troubleshoot->redissolve Persistent Issue sonicate->observe warm->observe check_solvent->add_solvent redissolve->add_solvent

Caption: Workflow for troubleshooting DOPS solubility issues.

References

Technical Support Center: Controlling Size Distribution of Extruded DOPS Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the size distribution of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) vesicles prepared by extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of controlling vesicle size with extrusion?

A1: Extrusion controls vesicle size by forcing a suspension of large, often multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1][2] As the vesicles pass through the pores, they are subjected to shear forces that cause them to break and re-form into smaller vesicles with a diameter closer to that of the pore.[1] Repeatedly passing the suspension through the membrane leads to a more homogeneous population of unilamellar vesicles.[1][3]

Q2: Why is it important to perform extrusion above the lipid's phase transition temperature (Tc)?

A2: Extrusion should be performed at a temperature above the lipid's gel-to-liquid crystalline phase transition temperature (Tc).[4] Below the Tc, the lipid bilayer is in a more rigid gel state, which makes it difficult to deform and pass through the membrane pores, potentially leading to failed extrusion.[2][3] Operating above the Tc ensures the membrane is in a fluid state, which is more pliable and allows for the successful formation of stable vesicles.[1][4] For DOPS, the Tc is -11°C, so room temperature extrusion is generally acceptable.

Q3: How does the number of extrusion passes affect the final vesicle size and distribution?

A3: The number of extrusion passes is a critical parameter. Early passes cause a rapid reduction in vesicle size and polydispersity.[3] After a certain number of passes (typically 10-20), the vesicle size distribution reaches a steady state and further passes have a minimal effect.[3] An insufficient number of passes is a common cause of broad size distributions and the presence of larger, multilamellar vesicles. It is recommended to perform at least 11 passes for optimal results.[5][6]

Q4: Can DOPS be extruded as a single component, or should it be mixed with other lipids?

A4: While pure DOPS vesicles can be formed, some lipids, including DOPS, may present challenges in forming stable vesicles or supported bilayers on their own.[7] Due to the negative charge of the serine headgroup, pure DOPS vesicles can experience strong electrostatic repulsion, which can affect their formation and stability.[8] It is common to mix DOPS with a neutral lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) to improve stability and mimic biological membranes. Including a small percentage of charged lipids like DOPS in a neutral formulation can also help produce a higher fraction of unilamellar vesicles.[9]

Q5: What is a typical lipid concentration for extrusion?

A5: Lipid concentrations for extrusion can vary, but common starting points are between 1 and 20 mg/mL.[8][10] Very high lipid concentrations (up to 400 mg/mL) have been used, particularly in conjunction with freeze-thaw cycles to improve trapping efficiency.[11] However, highly concentrated samples can increase the difficulty of extrusion.[8]

Experimental Protocols

Protocol 1: Preparation of DOPS/DOPC LUVs by Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a defined size using a mini-extruder.

1. Lipid Film Hydration:

  • Dispense the desired amounts of DOPS and DOPC (dissolved in chloroform) into a round-bottom flask.
  • Dry the lipids into a thin film by removing the chloroform (B151607) under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to remove residual solvent.[6]
  • Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.[12]
  • Agitate the suspension by vortexing until the lipid film is fully resuspended, resulting in a milky suspension of MLVs.[6]

2. Freeze-Thaw Cycles:

  • To enhance the unilamellarity and trapping efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[6][11]
  • Freeze the suspension by immersing it in liquid nitrogen and then thaw it in a water bath set to a temperature above the lipid's Tc.[5][6]

3. Vesicle Extrusion:

  • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[6]
  • Ensure the extruder and syringes are clean and pre-heated to a temperature above the Tc if necessary (for DOPS, room temperature is sufficient).[5]
  • Load the MLV suspension into one of the glass syringes.
  • Pass the lipid suspension through the membranes back and forth between the two syringes for an odd number of passes (e.g., 11 to 21 times).[5] The solution should become clearer as extrusion proceeds.[7]
  • The final collection should be from the opposite syringe to ensure all the suspension has passed through the filter the desired number of times.

4. Characterization:

  • Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[13][14]

Data Presentation

Table 1: Influence of Extrusion Parameters on Vesicle Size

The final size of extruded vesicles is influenced by multiple factors. The table below summarizes the general effects of key parameters.

ParameterEffect on Vesicle SizeEffect on Polydispersity (PDI)Notes
Membrane Pore Size Primary determinant of final vesicle size.[1][15]Decreasing pore size generally improves homogeneity (lower PDI).[15]Vesicles extruded through pores <200 nm may be slightly larger than the pore size, while those extruded through pores ≥200 nm may be smaller.[16][17][18]
Number of Passes Size decreases with more passes until a plateau is reached.[3]PDI decreases with more passes, leading to a more uniform population.[3]Typically, 10-20 passes are sufficient to achieve a stable size distribution.[3]
Extrusion Pressure / Flow Rate Increasing pressure or flow rate can lead to a slight decrease in vesicle size.[3][16][17]Higher flow rates can negatively impact size homogeneity (increase PDI).[4][16][17][18]A balance must be struck; excessive pressure can damage the membrane.[4]
Lipid Composition The inclusion of cholesterol can increase membrane rigidity and may affect the final vesicle size.[19] The presence of charged lipids (like DOPS) can influence inter-bilayer interactions.[9]Can be affected by lipid-specific properties like bending rigidity.[10]The intrinsic properties of the lipids, such as bending rigidity and rupture tension, will affect the final vesicle topology.[10]
Lipid Concentration Generally considered to have a minor effect on the final vesicle size, especially at lower concentrations.[2]Can influence the extrusion process; very high concentrations may increase difficulty.[8]At high concentrations, the extrusion force may be dependent on the lipid concentration.[10]
Temperature Must be above the lipid's Tc.[1][4] Further increases in temperature above the Tc have a limited effect on the final size.[16][17][18]Minimal effect as long as the temperature is maintained above the Tc.[16][18]Extrusion below the Tc is often not feasible due to the rigidity of the lipid membrane.[3]

Visualizations

Experimental Workflow for DOPS Vesicle Extrusion

G cluster_prep 1. Preparation cluster_process 2. Processing cluster_output 3. Output & Analysis A Lipid Stocks (DOPS, DOPC in Chloroform) B Mix Lipids in Round-Bottom Flask A->B C Create Thin Lipid Film (N2 stream + Vacuum) B->C D Hydrate with Buffer (Vortexing) C->D E MLV Suspension D->E F Freeze-Thaw Cycles (5-10x) E->F H Extrusion (11-21 passes) F->H G Assemble Extruder (100 nm membrane) G->H I LUV Suspension H->I J Characterization (DLS) - Size - PDI I->J K Store Vesicles (e.g., at 4°C) J->K

Caption: Workflow for preparing DOPS vesicles via extrusion.

Troubleshooting Logic for Vesicle Extrusion

G Start Problem: Unsatisfactory Vesicle Size/PDI Problem_Large Vesicles Too Large or Bimodal Distribution Start->Problem_Large Problem_Clog Extruder Clogged/ High Resistance Start->Problem_Clog Problem_Yield Low Vesicle Yield Start->Problem_Yield Cause_Passes Cause: Insufficient Passes? Problem_Large->Cause_Passes Cause_Pore Cause: Pore Size Too Large? Problem_Large->Cause_Pore Cause_MLV Cause: Residual MLVs? Problem_Large->Cause_MLV Cause_Temp Cause: Temp < Tc? Problem_Clog->Cause_Temp Cause_Hydration Cause: Incomplete Hydration? Problem_Clog->Cause_Hydration Cause_Concentration Cause: Lipid Conc. Too High? Problem_Clog->Cause_Concentration Solution_Membrane Solution: Re-assemble with new membranes. Prefilter through larger pore size. Problem_Clog->Solution_Membrane Problem_Yield->Cause_Hydration Problem_Yield->Cause_Concentration Solution_Passes Solution: Increase Passes (11-21x) Cause_Passes->Solution_Passes Solution_Pore Solution: Use Smaller Pore Size Cause_Pore->Solution_Pore Solution_FT Solution: Add/Increase Freeze-Thaw Cycles Cause_MLV->Solution_FT Solution_Temp Solution: Increase Extrusion Temp. Cause_Temp->Solution_Temp Solution_Hydration Solution: Ensure Full Resuspension (Vortex, >30 min incubation) Cause_Hydration->Solution_Hydration Solution_Concentration Solution: Dilute Lipid Suspension Cause_Concentration->Solution_Concentration

Caption: Troubleshooting decision tree for common extrusion issues.

Troubleshooting Guide

Problem: My final vesicle population is larger than expected or shows a bimodal distribution.

  • Possible Cause 1: Insufficient number of extrusion passes. The size and polydispersity of vesicles decrease with an increasing number of passes until a stable size is reached.[3]

    • Solution: Increase the number of passes through the extruder. A minimum of 11-21 passes is recommended to ensure a homogeneous population.[5]

  • Possible Cause 2: Incorrect membrane pore size. The pore size is the main factor determining the final vesicle diameter.[1][15]

    • Solution: Ensure you are using a membrane with the correct pore size for your target diameter. If vesicles are consistently too large, switch to a membrane with a smaller pore size.[9]

  • Possible Cause 3: Presence of multilamellar vesicles (MLVs). Incomplete disruption of the initial MLVs can lead to a population of larger vesicles. This can be an issue especially for neutral lipid compositions.[9]

    • Solution: Incorporate freeze-thaw cycles before extrusion.[6][11] This process helps to swell the vesicles and break up the lamellar structure, leading to better unilamellarity after extrusion.[1]

Problem: It is extremely difficult to push the suspension through the extruder, or it is clogged.

  • Possible Cause 1: Extrusion temperature is too low. If the extrusion is performed below the lipid's phase transition temperature (Tc), the membrane is in a rigid gel phase and will not extrude properly.[2][3]

    • Solution: While the Tc of DOPS is low (-11°C), if you are using a lipid mixture containing lipids with a higher Tc (like DPPS), you must extrude above the Tc of the highest-melting-point lipid in the mixture.[8] Ensure the extruder assembly and lipid suspension are maintained at the correct temperature.

  • Possible Cause 2: Lipid concentration is too high. Very concentrated lipid suspensions can be viscous and difficult to extrude.[8]

    • Solution: Try diluting the lipid suspension. Concentrations of 1-10 mg/mL are often easier to work with.

  • Possible Cause 3: Incomplete hydration or aggregation. If the initial lipid film is not fully hydrated, large lipid aggregates can be present which will clog the membrane.[8]

    • Solution: Ensure the lipid film is thin and uniform before hydration. Allow adequate time for hydration (e.g., 1 hour) with intermittent vortexing to ensure complete resuspension.[6] As a preventative measure, you can pre-filter the MLV suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the final, smaller pore size.[2][4]

Problem: The vesicle yield is very low after extrusion.

  • Possible Cause 1: Membrane rupture. Excessive pressure can cause the polycarbonate membrane to tear, leading to loss of sample.

    • Solution: Apply steady, even pressure during extrusion. If resistance is very high, investigate the cause (e.g., clogging) rather than applying more force.[4] Ensure the filter supports are correctly placed in the extruder assembly.

  • Possible Cause 2: Adhesion of lipids to the apparatus. Negatively charged lipids like DOPS can sometimes adhere to surfaces.

    • Solution: Ensure all components of the extruder (syringes, internal parts) are thoroughly cleaned before use. Rinsing with ethanol (B145695) followed by ultrapure water is a common cleaning procedure.[7]

References

Technical Support Center: DOPS Phase Separation in Mixed Lipid Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in mixed lipid models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. Why am I not observing phase separation in my DOPS-containing lipid mixture?

There are several potential reasons why you might not be observing distinct lipid domains:

  • Electrostatic Repulsion: DOPS is a negatively charged lipid. At certain concentrations, the electrostatic repulsion between DOPS molecules can suppress or completely inhibit phase separation.[1] This effect is particularly pronounced in the absence of counter-ions to screen the charge.

  • Lipid Composition: The overall lipid composition is critical. For robust liquid-liquid phase separation, a ternary mixture is often required, typically consisting of a lipid with a high melting temperature (like DPPC), a lipid with a low melting temperature (like DOPC), and cholesterol.[2][3][4] If your mixture lacks one of these components or the ratios are not within a two-phase coexistence region of the phase diagram, you may only observe a single, homogeneous phase.

  • Temperature: Phase separation is temperature-dependent. The miscibility temperature (Tmix) is the temperature above which the lipids become fully miscible.[1][5] If your experimental temperature is above the Tmix for your specific lipid composition, you will not observe separate domains.

  • Low Fluorophore Concentration: If you are using fluorescence microscopy, the concentration of your fluorescent probe might be too low for the domains to be visible, especially if they are small.

Troubleshooting Steps:

  • Vary DOPS Concentration: Systematically decrease the molar percentage of DOPS in your mixture to reduce electrostatic repulsion.

  • Adjust Ionic Strength: Increase the ionic strength of your buffer (e.g., by adding NaCl) to screen the charge of the DOPS headgroups.[1][6] This can promote domain formation in membranes containing charged lipids.

  • Optimize Lipid Ratios: Consult established ternary phase diagrams for mixtures like DOPC/DPPC/Cholesterol to guide your lipid compositions into a known two-phase region.[3][7][8]

  • Control Temperature: Perform your experiments at a temperature below the expected Tmix. Consider running a temperature gradient experiment to identify the Tmix for your system.

  • Increase Probe Concentration: If using fluorescence microscopy, try slightly increasing the concentration of your fluorescent lipid probe, but be mindful of potential artifacts (see question 3).

2. The domains in my vesicles have an unusual or unexpected morphology. What could be the cause?

The shape and appearance of lipid domains can be influenced by several factors:

  • Lipid Phase: The domains could be in a solid (gel) phase rather than a liquid-ordered phase, which can lead to more rigid, non-circular shapes. This can occur in ternary mixtures at lower temperatures.[2][8]

  • Line Tension: The line tension at the boundary between the two phases influences the domain shape. Lower line tension can lead to more fluctuating, less circular domains.

  • Vesicle Preparation Method: The method used to create giant unilamellar vesicles (GUVs) can impact the final domain morphology. For instance, electroformation can sometimes be less successful with charged lipids like DOPS, potentially leading to vesicle stress or defects.[9]

  • Topological Defects: In some cases, especially in tilted gel phases, topological defects in the lipid packing can induce non-uniform membrane curvature, leading to crumpled or complex vesicle shapes.[10]

Troubleshooting Steps:

  • Characterize the Lipid Phase: Use fluorescent probes that have a known preference for liquid-ordered (Lo) versus liquid-disordered (Ld) phases to identify the nature of your domains. You can also use techniques like Fluorescence Correlation Spectroscopy (FCS) to measure lipid diffusion, which differs between phases.

  • Adjust Temperature: Slowly changing the temperature can sometimes anneal the domains into a more energetically favorable (i.e., circular) shape if they are in a liquid phase.

  • Try a Different GUV Preparation Method: If you are using electroformation, consider trying the gentle hydration method, which can be more suitable for charged lipids.[11]

  • Image Vesicles Promptly: Observe your vesicles shortly after preparation, as domain morphology can change over time due to coarsening or other dynamic processes.

3. I am observing fluorescent domains that appear to be artifacts. How can I confirm and prevent this?

Light-induced artifacts are a common problem in fluorescence microscopy of lipid vesicles.[9][12][13]

  • Photobleaching and Photooxidation: Intense illumination can cause photochemical reactions, including the oxidation of lipids.[14][15] This can lead to the formation of artificial domains that were not present in the original sample.

  • High Probe Concentration: High concentrations of fluorescent probes can themselves perturb the membrane and induce phase separation or alter domain properties.[9]

Troubleshooting Steps:

  • Minimize Light Exposure: Use the lowest possible laser power and exposure time. Use phase contrast or DIC microscopy to locate and focus on vesicles before switching to fluorescence.[13]

  • Use Antifade Reagents: Incorporate an antifade agent in your imaging buffer to reduce photobleaching and photooxidation.

  • Lower Probe Concentration: Use the lowest concentration of the fluorescent probe that still provides an adequate signal-to-noise ratio (typically < 0.5 mol%).[9]

  • Observe in Real-Time: Watch for the appearance of domains over time under continuous illumination. Artifactual domains often grow or appear only after a period of light exposure.[9]

  • Use a Different Probe: Some fluorescent dyes are more prone to causing light-induced artifacts than others. Consider testing a different probe with a different fluorophore.

Quantitative Data Summary

The following tables summarize typical lipid compositions used to study phase separation. Note that the presence and characteristics of phase separation are highly dependent on the specific lipid mixture and experimental conditions.

Table 1: Example Ternary Mixtures for Observing Lo/Ld Phase Separation

High-Melting LipidLow-Melting LipidSterolMolar Ratio (High:Low:Sterol)Observed Phases
DPPCDOPCCholesterol40:40:20Lo + Ld
DPPCDOPCCholesterol2:2:1Lo + Ld
eSMDOPCCholesterolVariesLo + Ld
DSPCDOPCCholesterolVariesLo + Ld

Data compiled from various sources, including[3][5][7][8][16][17]. Lo = Liquid-ordered, Ld = Liquid-disordered, DPPC = 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine, eSM = egg sphingomyelin, DSPC = 1,2-distearoyl-sn-glycero-3-phosphocholine.

Table 2: Influence of Charged Lipids on Phase Separation in a DOPC/DPPC/Cholesterol (40:40:20) Mixture

Charged Lipid AddedMolar % of Charged LipidBufferEffect on Phase Separation
None (Control)0%Low Ionic StrengthClear Lo/Ld separation
DPPG15%Low Ionic StrengthSuppression of Lo/Ld separation
DPPG15%High Ionic Strength (with NaCl)Partial recovery of Lo/Ld separation

This table illustrates the general principle that charged lipids like DPPG (a proxy for DOPS in this context) can suppress phase separation, and this effect can be modulated by ionic strength. Data interpreted from principles described in[1]. DPPG = 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol).

Experimental Protocols

1. Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

This method is suitable for neutral and zwitterionic lipids and can produce a high yield of GUVs.

  • Lipid Film Preparation:

    • Prepare a lipid stock solution in chloroform (B151607) (e.g., 1 mg/mL). For fluorescent imaging, add a fluorescent lipid probe at a molar ratio of 1:500.

    • Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of two indium tin oxide (ITO)-coated glass slides.

    • Spread the solution into a thin, even film.

    • Place the slides in a vacuum desiccator for at least 1-2 hours to completely remove the solvent.

  • Vesicle Formation:

    • Assemble the two ITO slides into a chamber with the conductive sides facing each other, separated by a silicone or Teflon spacer to create a well.

    • Fill the well with a swelling solution (e.g., sucrose (B13894) solution of a desired osmolarity).

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 1-2 hours at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipid with the highest melting point.

    • Gradually decrease the frequency to ~2 Hz for about 30 minutes to detach the vesicles.

  • Harvesting:

    • Gently pipette the GUV suspension from the chamber for observation.

2. Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the determination of phase transition temperatures.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a dry lipid film with the buffer of choice.

    • The lipid concentration should typically be in the range of 2-10 mg/mL.

  • DSC Measurement:

    • Accurately load a known amount of the lipid suspension into a DSC sample pan.

    • Load an equal volume of buffer into a reference pan.

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected phase transition.

    • Scan the temperature at a constant rate (e.g., 1-2 °C/min) up to a temperature above the final transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to phase transitions.

    • The peak temperature corresponds to the phase transition temperature (Tm), and the area under the peak is the enthalpy of the transition (ΔH).

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_analysis Analysis cluster_results Results start Lipid Mixture (DOPS, DOPC, DPPC, Chol) film Dry Lipid Film start->film hydration Hydration/ Electroformation film->hydration guvs GUV Suspension hydration->guvs microscopy Fluorescence Microscopy guvs->microscopy dsc Differential Scanning Calorimetry (DSC) guvs->dsc fcs Fluorescence Correlation Spectroscopy (FCS) microscopy->fcs images Domain Images microscopy->images thermo Phase Transition Temperatures dsc->thermo diffusion Lipid Diffusion Coefficients fcs->diffusion

Caption: Experimental workflow for studying DOPS phase separation.

troubleshooting_logic start No Phase Separation Observed q1 Is DOPS concentration high? start->q1 a1_yes Decrease DOPS % q1->a1_yes Yes q2 Is buffer low ionic strength? q1->q2 No a2_yes Increase Ionic Strength (e.g., add NaCl) q2->a2_yes Yes q3 Is temperature > Tmix? q2->q3 No a3_yes Lower Temperature q3->a3_yes Yes q4 Is lipid composition outside 2-phase region? q3->q4 No a4_yes Adjust lipid ratios (consult phase diagram) q4->a4_yes Yes

Caption: Troubleshooting logic for absence of phase separation.

References

Technical Support Center: Minimizing Leakage from Dioleyl Phosphatidylserine (DOPS) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioleyl phosphatidylserine (B164497) (DOPS)-containing vesicles. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to vesicle leakage during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of leakage from DOPS vesicles?

Leakage from DOPS vesicles can be attributed to several factors, including:

  • Physicochemical instability of the lipid bilayer: Pure DOPS vesicles can be susceptible to leakage due to the electrostatic repulsion between the negatively charged serine headgroups and the packing defects introduced by the unsaturated dioleyl chains.

  • Environmental stressors: Factors such as temperature fluctuations, inappropriate pH or ionic strength of the buffer, and the presence of divalent cations like calcium can significantly compromise membrane integrity.[1][2]

  • Vesicle preparation method: The technique used to prepare the vesicles, such as sonication or extrusion, can introduce structural defects if not optimized.[3]

  • Storage conditions: Improper storage, including freezing without cryoprotectants or extended storage at suboptimal temperatures, can lead to vesicle fusion, aggregation, and subsequent leakage.[4][5]

  • Interactions with external molecules: Peptides, proteins, or other molecules in your experimental system can interact with and disrupt the vesicle membrane.[6]

Q2: How does the inclusion of cholesterol affect the stability and leakage of DOPS vesicles?

Incorporating cholesterol into DOPS vesicles is a common strategy to enhance their stability and reduce leakage.[7][8] Cholesterol inserts into the lipid bilayer, where it modulates the packing of the phospholipid acyl chains. This leads to:

  • Increased membrane rigidity and decreased fluidity: Cholesterol restricts the movement of the lipid chains, resulting in a more ordered and less permeable membrane.[9][10]

  • Reduced bilayer defects: By filling in the gaps between phospholipid molecules, cholesterol minimizes packing defects and enhances the mechanical stability of the membrane.

  • Inhibition of fusion: Cholesterol can reduce the tendency of vesicles to fuse, which is a common cause of content leakage.[8]

Studies on similar phosphatidylserine-containing vesicles have shown that the inclusion of cholesterol significantly decreases the leakage rate of encapsulated contents.[5]

Q3: What is the effect of calcium ions (Ca²⁺) on DOPS vesicle stability?

Calcium ions have a profound and complex effect on DOPS vesicles due to the strong interaction between the divalent cation and the negatively charged phosphatidylserine headgroup.[11] This interaction can lead to:

  • Vesicle aggregation and fusion: Ca²⁺ can bridge neighboring vesicles, leading to aggregation and subsequent fusion, which results in the release of encapsulated contents.[11][12]

  • Increased membrane permeability: At certain concentrations, calcium can induce a selective increase in membrane permeability.[13]

  • Lipid phase separation: In mixed lipid vesicles containing DOPS, Ca²⁺ can induce the formation of PS-rich domains, which can create defects at the domain boundaries and increase leakage.[11]

It is crucial to control the concentration of Ca²⁺ in your experimental buffer, and in some cases, the use of a chelating agent like EDTA may be necessary if calcium-induced leakage is a concern.

Q4: What are the optimal storage conditions for DOPS vesicles to minimize leakage?

Proper storage is critical for maintaining the integrity of DOPS vesicles. Here are some key recommendations:

  • Temperature: Store DOPS vesicle suspensions at 4-8°C.[4] Avoid freezing, as the formation of ice crystals can rupture the vesicles, leading to significant leakage.[4][5] If long-term storage is necessary, consider lyophilization (freeze-drying) in the presence of cryoprotectants.[14]

  • pH: Maintain the pH of the storage buffer around neutral (pH 7.0-7.4) to minimize hydrolysis of the ester bonds in the phospholipid.[4]

  • Light and Oxygen: Protect the vesicles from light and oxygen to prevent lipid peroxidation, especially given that DOPS contains unsaturated oleyl chains. This can be achieved by using amber vials and purging solutions with nitrogen or argon.

  • Duration: For critical applications where membrane integrity is paramount, it is best to use freshly prepared vesicles. Leakage of internal contents can begin to occur after 5-7 days of storage at 4-8°C due to lipid hydrolysis.[4]

Q5: How can I measure the extent of leakage from my DOPS vesicles?

A common and effective method is the fluorescence dequenching assay.[15][16] This involves encapsulating a fluorescent dye at a high, self-quenching concentration. When the dye is retained within the vesicles, its fluorescence is low. Upon leakage into the surrounding medium, the dye is diluted, and its fluorescence increases.

Commonly used dye/quencher pairs include:

  • Calcein (B42510): A single fluorescent dye that self-quenches at high concentrations.

  • ANTS/DPX: A dye (ANTS) and quencher (DPX) pair that are co-encapsulated.[17][18]

The percentage of leakage can be quantified by comparing the sample's fluorescence to that of a control where 100% leakage is induced by adding a detergent like Triton X-100.[3]

Troubleshooting Guides

Problem 1: High background fluorescence in my leakage assay.

dot```dot graph Troubleshooting_High_Background { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="High Background Fluorescence", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Did you thoroughly remove\nunencapsulated dye?", fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Yes", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_No [label="No", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol1 [label="Improve purification step:\n- Increase size exclusion column length\n- Optimize dialysis conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Are your vesicles lysing\nduring preparation?", fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_No [label="No", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Use a gentler preparation method:\n- Reduce sonication power/duration\n- Optimize extrusion pressure/passes", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Background fluorescence reduced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> A1_No [label="No"]; A1_No -> Sol1; Sol1 -> End; A1_Yes -> Q2; Q2 -> A2_Yes [label="Yes"]; Q2 -> A2_No [label="No"]; A2_Yes -> Sol2; Sol2 -> End; A2_No -> End; }

Caption: Troubleshooting rapid, agent-induced leakage.

Data Presentation

Table 1: Influence of Lipid Composition on Vesicle Stability

Lipid CompositionKey ObservationsReference(s)
Pure DOPS Can form vesicles, but may be prone to instability and leakage, especially in the presence of divalent cations. [11][19][11][19]
DOPS with Cholesterol Inclusion of cholesterol generally increases membrane rigidity and reduces leakage. [7][8]The optimal ratio often needs to be determined empirically.[7][8]
DOPS/DOPC Mixtures Can form stable vesicles. The presence of the zwitterionic DOPC can reduce electrostatic repulsion between headgroups.[20]
DOPS/DOPE Mixtures DOPE can promote non-bilayer phases, which may increase leakage or fusion, especially in the presence of Ca²⁺. [1][1]

Table 2: Effect of Environmental Factors on Vesicle Leakage

FactorConditionEffect on LeakageReference(s)
Temperature Elevated temperatureIncreases membrane fluidity and permeability.[3]
Freezing (-5 to -30°C)Can cause vesicle rupture and significant leakage without cryoprotectants.[5]
pH Acidic or alkalineCan catalyze hydrolysis of ester bonds, leading to membrane disruption.[3]
Ionic Strength High salt concentrationCan screen surface charges, potentially altering vesicle morphology and stability. [21][21]
Divalent Cations (Ca²⁺) Millimolar concentrationsCan induce aggregation, fusion, and increased permeability. [1][13][1][13]

Experimental Protocols

Protocol 1: Preparation of Stable DOPS Vesicles by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, a method known to produce vesicles with relatively low leakage.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • Co-lipid (e.g., cholesterol) if desired

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • High-vacuum pump

  • Round-bottom flask

  • Glass syringes

Workflow Diagram:

dot

Caption: Workflow for preparing DOPS vesicles.

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DOPS and any co-lipids (e.g., cholesterol) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall. c. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent. [19]2. Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture. b. Hydrate the lipid film by gentle agitation (e.g., vortexing) for 1-2 hours to form multilamellar vesicles (MLVs). [3]3. Vesicle Sizing (Extrusion): a. For more uniform vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. [15] b. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Pass the MLV suspension through the extruder 11 to 21 times to form LUVs of a defined size. [19] d. The resulting vesicle solution should appear translucent.

  • Storage: a. Store the prepared vesicles at 4-8°C in a sealed, airtight container, protected from light. [4]

Protocol 2: Calcein Leakage Assay

This protocol details a common method for quantifying the leakage of encapsulated contents from vesicles.

Materials:

  • DOPS vesicle suspension (prepared as in Protocol 1, with 50-100 mM calcein in the hydration buffer)

  • Assay buffer (same as the external buffer for the vesicles)

  • Triton X-100 solution (2% v/v)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer and cuvettes

Workflow Diagram:

dot

Caption: Workflow for a calcein leakage assay.

Procedure:

  • Preparation of Calcein-Loaded Vesicles: a. Prepare DOPS vesicles according to Protocol 1, using a hydration buffer containing 50-100 mM calcein. b. After extrusion, remove the unencapsulated calcein by passing the vesicle suspension through a size exclusion chromatography column equilibrated with the assay buffer.

  • Fluorescence Measurement: a. Dilute the purified calcein-loaded vesicles in the assay buffer in a fluorometer cuvette to a suitable lipid concentration. b. Record the initial fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. c. Add your experimental agent (e.g., peptide, drug) to the cuvette and monitor the fluorescence intensity over time (Fₜ).

  • Determination of 100% Leakage: a. To determine the maximum fluorescence corresponding to 100% leakage (Fₘₐₓ), add a small volume of Triton X-100 solution to the cuvette to completely disrupt the vesicles.

  • Calculation of Percent Leakage: a. Calculate the percentage of leakage at a given time point (t) using the following formula:

This technical support center provides a foundation for addressing common issues related to DOPS vesicle leakage. For further, more specific inquiries, consulting the primary literature is always recommended.

References

Technical Support Center: The Effect of pH on Dioleyl Phosphatidylserine (DOPS) Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of pH on the membrane properties of dioleyl phosphatidylserine (B164497) (DOPS).

Frequently Asked Questions (FAQs)

1. What is the fundamental effect of pH on a DOPS membrane?

The primary effect of pH on a DOPS membrane is the alteration of the ionization state of the phosphatidylserine headgroup. The PS headgroup contains both a negatively charged carboxyl group and a positively charged amino group. The pKa of these groups dictates their protonation state at a given pH, which in turn influences the overall surface charge and biophysical properties of the membrane. At physiological pH (~7.4), the PS headgroup typically carries a net negative charge.

2. How does a change in pH affect the surface charge of a DOPS membrane?

Changes in pH directly modulate the surface charge of a DOPS membrane, which can be quantified by measuring the zeta potential. As the pH of the surrounding environment decreases (becomes more acidic), the carboxyl group of the serine headgroup can become protonated, leading to a reduction in the net negative charge of the membrane. Conversely, at more alkaline pH values, the headgroup remains deprotonated, and the membrane maintains a significant negative surface charge.

3. What are the implications of pH-induced changes in DOPS membrane properties for drug development?

The pH-dependent properties of DOPS membranes are highly relevant in drug development for several reasons:

  • Drug Delivery: Liposomes and other lipid-based drug delivery systems containing DOPS can be engineered to respond to the acidic microenvironments of tumors or endosomes, triggering drug release.

  • Drug-Membrane Interactions: The efficacy and toxicity of many drugs are dependent on their interaction with cell membranes. Understanding how pH modulates these interactions with PS-rich membranes is crucial for predicting drug behavior.

  • Biopharmaceutical Stability: The stability of lipid-based formulations containing DOPS can be pH-sensitive. Characterizing these effects is essential for ensuring product quality and shelf-life.

Troubleshooting Guides

Issue: Aggregation of DOPS Liposomes at Low pH

Question: My DOPS liposomes are aggregating after I lower the pH of the buffer. What can I do to prevent this?

Answer: Liposome (B1194612) aggregation at low pH is a common issue, often arising from the neutralization of surface charge. Here are several troubleshooting steps:

  • Optimize Lipid Concentration: High lipid concentrations can increase the likelihood of vesicle aggregation. Try preparing your liposomes at a lower DOPS concentration.

  • Incorporate a PEGylated Lipid: Including a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation can provide a steric barrier that prevents vesicle fusion and aggregation, even at pH values where the surface charge is reduced.

  • Increase Ionic Strength with Caution: While high ionic strength can screen surface charges and promote aggregation, in some cases, a moderate increase in salt concentration can help to stabilize the suspension. This should be optimized for your specific system.

  • Maintain Temperature Above Tm: Ensure all manipulations are performed at a temperature above the phase transition temperature (Tm) of DOPS to maintain the lipids in a fluid state.

Issue: Inconsistent Zeta Potential Readings

Question: I am getting highly variable zeta potential measurements for my DOPS vesicles at the same pH. What could be the cause?

Answer: Inconsistent zeta potential readings can stem from several factors:

  • Vesicle Size Polydispersity: A broad size distribution of your liposomes can lead to variability in zeta potential measurements. Ensure your liposomes are uniformly sized by using techniques like extrusion.

  • Buffer Composition: The type and concentration of your buffer salts can significantly impact the electrical double layer around the vesicles. Use a consistent, well-defined buffer system for all measurements.

  • Contamination: Contaminants in your sample or on the measurement cuvettes can alter the surface charge. Ensure all glassware and reagents are scrupulously clean.

  • Instrument Calibration: Verify that the zeta potential analyzer is properly calibrated according to the manufacturer's instructions.

Quantitative Data

The following tables summarize key quantitative data regarding the effect of pH on DOPS membrane properties.

Table 1: Phase Transition Temperature of DOPS

LipidPhase Transition Temperature (Tm)
DOPS-11 °C[1]

Note: The phase transition temperature of DOPS is well below typical experimental temperatures, meaning it exists in a fluid state under most conditions.

Table 2: Representative Zeta Potential of PS-Containing Liposomes at Different pH Values

Lipid CompositionpHApproximate Zeta Potential (mV)Reference
100% DOPS7.4-40 to -60General knowledge, consistent with values for anionic lipids.
POPC:POPG (7:3)5.5~ -47[2]
POPC:POPG (7:3)7.4~ -47[2]
DPPC/POPG7.4~ -40[3]

Note: The zeta potential is highly dependent on the specific experimental conditions, including buffer composition and ionic strength. The values presented here are illustrative.

Experimental Protocols

Preparation of DOPS Liposomes and pH Adjustment

This protocol describes the preparation of large unilamellar vesicles (LUVs) of DOPS using the lipid film hydration and extrusion method.

Materials:

  • Dioleoyl phosphatidylserine (DOPS) in chloroform (B151607)

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Buffer of choice (e.g., PBS, HEPES) at various pH values

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of DOPS solution in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas, rotating the flask to create a thin lipid film on the wall.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer at a pH of your choice. The temperature of the buffer should be above the Tm of DOPS.

    • Vortex the flask for 1-2 minutes to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane 11-21 times to form LUVs with a uniform size distribution.

  • pH Adjustment (if necessary):

    • For post-formation pH adjustments, carefully add small aliquots of dilute acid (e.g., HCl) or base (e.g., NaOH) to the liposome suspension while monitoring the pH with a calibrated pH meter. Gently mix between additions.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is determined by measuring the velocity of the particles in an electric field.

Procedure:

  • Sample Preparation:

    • Dilute the DOPS liposome suspension in the same buffer used for hydration to an appropriate concentration for the instrument (typically in the range of 0.1-1 mg/mL).

  • Instrument Setup:

    • Turn on the zeta potential analyzer and allow it to warm up.

    • Rinse the measurement cell thoroughly with deionized water and then with the buffer used for sample dilution.

  • Measurement:

    • Load the diluted liposome sample into the measurement cell, ensuring there are no air bubbles.

    • Place the cell in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's software instructions.

    • Record the average zeta potential and standard deviation from multiple measurements.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm).

Procedure:

  • Sample Preparation:

    • Prepare a concentrated suspension of DOPS liposomes (typically 5-10 mg/mL).

    • Prepare a matched reference buffer (the same buffer used for liposome hydration).

  • Instrument Setup:

    • Turn on the DSC instrument and allow it to stabilize.

    • Load the reference buffer into the reference cell and the liposome sample into the sample cell.

  • Measurement:

    • Set the temperature program. For DOPS, a scan range from -30°C to 10°C is appropriate to bracket the known Tm of -11°C.[1] A typical scan rate for lipids is 30-60°C/hour.[4]

    • Run the temperature scan and record the thermogram.

    • Analyze the data to determine the onset, peak, and completion of the phase transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy can be used to probe the vibrational modes of the functional groups in the DOPS molecule. Changes in the protonation state of the carboxyl and amino groups in the headgroup upon pH changes will result in shifts in the corresponding vibrational bands.

Procedure:

  • Sample Preparation:

    • Prepare a thin film of DOPS liposomes on an appropriate IR-transparent window (e.g., CaF2).

    • Alternatively, measurements can be performed on a hydrated liposome suspension in a temperature-controlled transmission cell.

  • Measurement:

    • Acquire a background spectrum of the buffer alone.

    • Acquire a spectrum of the DOPS sample at the desired pH.

    • Subtract the buffer spectrum from the sample spectrum to obtain the spectrum of the lipid.

    • Analyze the spectral regions corresponding to the carboxylate (~1550-1650 cm⁻¹) and carboxylic acid (~1700-1760 cm⁻¹) C=O stretching vibrations, and the amine N-H bending vibrations (~1600 cm⁻¹).

Atomic Force Microscopy (AFM)

Principle: AFM provides high-resolution topographical images of the DOPS membrane surface, allowing for the visualization of changes in membrane structure, roughness, and the formation of domains as a function of pH.

Procedure:

  • Substrate Preparation:

    • Cleave a fresh mica surface to provide an atomically flat substrate.

  • Supported Lipid Bilayer (SLB) Formation:

    • Deposit the DOPS liposome suspension onto the mica surface. The vesicles will rupture and fuse to form a continuous supported lipid bilayer.

    • Gently rinse with buffer to remove excess vesicles.

  • Imaging:

    • Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

    • Engage the AFM tip and begin imaging in contact or tapping mode.

    • Acquire images at different pH values by carefully exchanging the buffer in the fluid cell.

  • Data Analysis:

    • Analyze the images to measure bilayer thickness, surface roughness, and to characterize the morphology of any domains that may form.

Signaling Pathways and Logical Relationships

While a specific signaling pathway directly triggered by a pH-induced change in the biophysical properties of the DOPS membrane is not well-established in the literature, the exposure of PS on the outer leaflet of the plasma membrane is a critical "eat-me" signal in apoptosis.[5] The protonation state of the exposed PS headgroup could potentially modulate its recognition by phagocytic receptors, although this is an area of active research.

Below are diagrams illustrating the experimental workflows and the logical relationship between pH and DOPS membrane properties.

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 analysis1 Zeta Potential prep2->analysis1 DOPS LUVs analysis2 DSC prep2->analysis2 DOPS LUVs analysis3 FTIR prep2->analysis3 DOPS LUVs analysis4 AFM prep2->analysis4 DOPS LUVs

Figure 1. Experimental workflow for the biophysical characterization of DOPS liposomes.

ph_effects ph Change in pH protonation Alteration of DOPS Headgroup Protonation ph->protonation surface_charge Modified Surface Charge (Zeta Potential) protonation->surface_charge hydration Changes in Headgroup Hydration protonation->hydration packing Altered Lipid Packing & Membrane Fluidity surface_charge->packing hydration->packing morphology Changes in Membrane Morphology & Roughness packing->morphology

Figure 2. Logical relationship of the effects of pH on DOPS membrane properties.

References

Technical Support Center: Fluorescence Studies with DOPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid and resolve common artifacts encountered in fluorescence studies involving 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS).

Frequently Asked Questions (FAQs)

Q1: What is DOPS and why is it a common component in model membranes for fluorescence studies? A1: DOPS, or 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, is an anionic phospholipid. It is frequently used in model membrane systems like liposomes and supported lipid bilayers (SLBs) for several reasons. Primarily, the outer leaflet of tumor cell membranes and the surface of apoptotic cells are enriched with anionic phospholipids, particularly phosphatidylserine (B164497) (PS), which acts as an "eat-me" signal for phagocytosis.[1][2] Therefore, incorporating DOPS allows researchers to mimic these biological surfaces to study lipid-receptor interactions, efferocytosis (the clearance of apoptotic cells), and drug delivery mechanisms.[1]

Q2: What are the most common artifacts to watch for when using DOPS in fluorescence experiments? A2: The most common artifacts include:

  • High Background Fluorescence: Often caused by non-specific binding of fluorescent probes to the negatively charged DOPS or the substrate.[3][4][5]

  • Signal Instability (Photobleaching): The photochemical destruction of a fluorophore, leading to signal fade, can be exacerbated by experimental conditions.[6][7]

  • Inconsistent Membrane Formation: Issues like lipid aggregation or improper vesicle formation can lead to variable and unreliable fluorescence readouts.

  • Changes in Membrane Properties: The presence of DOPS alters the physical properties of the bilayer, such as fluidity and surface charge, which can influence the behavior of membrane-associated fluorescent probes.[2]

Q3: Can the hydrophobicity of my fluorescent probe cause artifacts in DOPS-containing systems? A3: Yes, highly hydrophobic fluorescent probes have a greater tendency to bind non-specifically to substrates, which can introduce significant artifacts.[3][4][5] This non-specific binding results in a large number of immobile fluorescent molecules, which can skew measurements of dynamic processes like diffusion.[3][4] When working with DOPS, which creates a charged surface, the interplay between charge and hydrophobicity can be complex. It is crucial to select probes with favorable physicochemical properties to minimize these effects.[3][4]

Q4: How does DOPS affect the photostability of fluorophores? A4: While DOPS itself does not directly alter the chemical structure of fluorophores, it influences the local membrane environment. This can indirectly affect photostability. The rate of photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, is dependent on factors like the fluorophore's local environment and its transition from a singlet to a triplet state.[6] Changes in membrane packing and fluidity caused by DOPS can alter these dynamics. To control for photobleaching, it's essential to minimize light exposure, use robust fluorophores, and employ antifade reagents.[6][7]

Troubleshooting Guides

Problem: High Background or Non-Specific Staining

You observe high fluorescence signal in areas that should be dark, obscuring your specific signal.

Potential Cause Recommended Solution
Probe's Hydrophobicity Hydrophobic dyes show much greater levels of non-specific binding to substrates.[3][4][5] Solution: Select a more hydrophilic fluorescent probe if possible. Review the dye's physicochemical properties (e.g., logD value) before selection.[5]
Excess Probe Concentration Using too high a concentration of the fluorescent probe increases the likelihood of non-specific interactions with the negatively charged DOPS lipids or the support surface.
Inadequate Blocking For experiments involving supported lipid bilayers or cell imaging, failure to block non-specific binding sites on the substrate or cell surface can lead to high background.
Lipid Oxidation Oxidized lipids can be autofluorescent or alter membrane properties, leading to artifacts. Solution: Store DOPS and other lipids under an inert gas like argon to prevent oxidation.[1]
Problem: Weak or Rapidly Fading Fluorescence Signal

Your initial signal is weak, or it diminishes quickly during imaging.

Potential Cause Recommended Solution
Photobleaching The fluorophore is being permanently destroyed by the excitation light.[6] Solution: Reduce excitation light intensity using neutral-density filters, minimize exposure time, and use an antifade mounting medium.[7][8] Focus on the sample using transmitted light before switching to fluorescence for image acquisition.[7]
Suboptimal Probe Environment The fluorescence quantum yield of some probes is sensitive to their environment. The specific lipid composition (e.g., the presence of DOPS) can alter membrane properties and affect the probe's brightness.[9]
Inefficient Labeling The fluorescent probe may not be efficiently incorporated into the DOPS-containing membrane, leading to a low signal-to-noise ratio.
Problem: Inconsistent or Hazy Images

Your images lack sharpness, appear unevenly illuminated, or contain distracting patterns.

Potential Cause Recommended Solution
Light Path Aberrations Artifacts can be introduced by the microscope optics, such as chromatic aberration (different colors focusing at different points) or spherical aberration (light from lens edges focusing differently than light from the center).[8]
Stripe Artifacts In light-sheet fluorescence microscopy (LSFM), absorption or scattering of the light sheet can cause stripes or shadows in the image.[10][11][12]
Sample Preparation Issues Air bubbles or crushed samples can distort the light path and degrade image quality.[8] Solution: Be cautious during sample preparation. Ensure fixation is complete and avoid trapping air bubbles.[8]

Visual Guides and Workflows

Experimental Workflow for Fluorescence Studies with DOPS Liposomes

This diagram outlines the typical workflow for preparing and analyzing DOPS-containing vesicles in a fluorescence assay.

G Experimental Workflow for DOPS-Liposome Studies cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis start 1. Lipid Mixture (e.g., DOPC + DOPS in Chloroform) film 2. Create Lipid Film (Evaporate solvent) start->film hydrate 3. Hydrate Film (with buffer) film->hydrate extrude 4. Extrude Vesicles (e.g., through 100nm filter) hydrate->extrude labeling 5. Labeling (Add fluorescent probe) extrude->labeling incubation 6. Incubation (Allow probe incorporation) labeling->incubation purification 7. Purification (Optional) (Remove free probe via column) incubation->purification imaging 8. Fluorescence Microscopy (Acquire images) purification->imaging controls 9. Acquire Controls (e.g., unlabeled liposomes) imaging->controls quantify 10. Image Analysis (Quantify intensity, etc.) controls->quantify interpret 11. Interpretation (Compare to controls) quantify->interpret G Troubleshooting High Background Fluorescence start Problem: High Background Signal q1 Is background punctate or aggregated? start->q1 a1_yes Likely Probe Aggregation q1->a1_yes Yes q2 Is background diffuse and uniform? q1->q2 No s1 Solution: - Centrifuge/filter probe stock - Lower probe concentration - Test probe solubility a1_yes->s1 a2_yes Likely Non-Specific Binding or Autofluorescence q2->a2_yes Yes q3 Is signal bleed-through from another channel possible? q2->q3 No s2 Solution: - Reduce probe concentration - Add blocking steps (e.g., BSA) - Check for sample autofluorescence - Select less hydrophobic probe a2_yes->s2 a3_yes Spectral Bleed-Through q3->a3_yes Yes s3 Solution: - Image channels sequentially - Use narrower emission filters - Perform spectral unmixing a3_yes->s3 G Role of Phosphatidylserine (PS) in Phagocytosis cluster_cell Apoptotic Cell cluster_phago Phagocyte (e.g., Macrophage) cell_mem Cell Membrane ps DOPS/PS (exposed on surface) receptor PS Receptor ps->receptor 'Eat-Me' Signal Binding phago_mem Phagocyte Membrane receptor->phago_mem Triggers Engulfment

References

Validation & Comparative

A Head-to-Head Comparison of Dioleyl Phosphatidylserine (DOPS) and Palmitoyl-Oleoyl Phosphatidylserine (POPS) in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of membrane biology and drug development, the choice of phospholipids (B1166683) for creating model membranes is a critical determinant of experimental outcomes. Among the anionic phospholipids, dioleyl phosphatidylserine (B164497) (DOPS) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) are two of the most frequently utilized species. Their structural nuances, stemming from the difference in their acyl chain composition, give rise to distinct biophysical properties that can significantly influence membrane protein function and cellular signaling pathways. This guide provides an objective comparison of DOPS and POPS, supported by experimental data, to aid researchers in selecting the appropriate phospholipid for their specific membrane studies.

Biophysical Properties: A Tale of Two Acyl Chains

The primary distinction between DOPS and POPS lies in their fatty acid chains. DOPS contains two oleic acid chains (18:1), each with a single cis double bond. In contrast, POPS possesses a saturated palmitic acid chain (16:0) and an unsaturated oleic acid chain (18:1). This seemingly subtle difference has profound implications for the packing and dynamics of the lipid bilayer.

Membranes composed of DOPS are generally more fluid and have a lower phase transition temperature compared to those made with POPS. This is because the two unsaturated oleyl chains in DOPS introduce more significant kinks, disrupting the orderly packing of the lipid tails. While both DOPS and POPS form a fluid liquid-crystalline phase at physiological temperatures (e.g., 30°C), the inherent disorder in DOPS membranes can influence the lateral diffusion of lipids and embedded proteins.[1]

A study utilizing differential scanning calorimetry (DSC) indicated that at 30°C, both DOPS and POPS, along with other phosphatidylserine species with shorter or unsaturated chains, exist in a fluid phase.[1] This is in contrast to phosphatidylserines with two saturated chains, like dipalmitoyl phosphatidylserine (DPPS), which are in a solid gel phase at the same temperature.[1]

PropertyDioleyl Phosphatidylserine (DOPS)Palmitoyl-Oleoyl Phosphatidylserine (POPS)Reference
Acyl Chain Composition Two oleoyl (B10858665) chains (18:1)One palmitoyl (B13399708) chain (16:0) and one oleoyl chain (18:1)
Phase at 30°C FluidFluid[1]
Membrane Fluidity HigherLowerInferred from structure
Lipid Packing Less denseMore denseInferred from structure

Impact on Membrane Protein Function

The distinct biophysical environments created by DOPS and POPS can differentially modulate the function of membrane proteins. The thickness, curvature, and lateral pressure profile of the bilayer, all influenced by the lipid acyl chains, can affect the conformational stability and activity of embedded proteins such as ion channels and receptors.

While direct comparative studies on a wide range of membrane proteins are limited, the choice between DOPS and POPS can be critical. For instance, the more fluid nature of DOPS membranes might be preferable for studying proteins that undergo significant conformational changes, whereas the more ordered environment of POPS could be more representative of certain cellular membranes with a higher content of saturated lipids.

Role in Cellular Signaling

Phosphatidylserine (PS) is a key player in various signaling pathways, most notably in apoptosis and blood coagulation. The externalization of PS to the outer leaflet of the plasma membrane serves as an "eat-me" signal for phagocytes to clear apoptotic cells. Annexin (B1180172) V, a cellular protein, is a well-known marker for apoptosis due to its high affinity for exposed PS.

The activation of Protein Kinase C (PKC), a crucial family of signaling enzymes, is also dependent on the presence of PS in the membrane. While studies have explored the role of PS in PKC activation, specific comparative data on the differential effects of DOPS and POPS on the recruitment and activation of PKC isoforms are scarce. The subtle differences in the membrane environment created by these two lipids could lead to variations in PKC activity.

Below is a generalized signaling pathway for apoptosis where phosphatidylserine plays a crucial role.

cluster_0 Apoptotic Stimulus cluster_1 Signal Transduction cluster_2 Membrane Alteration cluster_3 Cellular Response DNA_damage DNA Damage Bax_Bak_activation Bax/Bak Activation DNA_damage->Bax_Bak_activation Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->Bax_Bak_activation Mitochondrial_outer_membrane_permeabilization MOMP Bax_Bak_activation->Mitochondrial_outer_membrane_permeabilization Cytochrome_c_release Cytochrome c Release Mitochondrial_outer_membrane_permeabilization->Cytochrome_c_release Caspase_activation Caspase Activation Cytochrome_c_release->Caspase_activation Scramblase_activation Scramblase Activation Caspase_activation->Scramblase_activation PS_externalization Phosphatidylserine Externalization (DOPS or POPS) Scramblase_activation->PS_externalization Phagocyte_recognition Phagocyte Recognition PS_externalization->Phagocyte_recognition Phagocytosis Phagocytosis Phagocyte_recognition->Phagocytosis

Caption: Generalized apoptotic signaling pathway leading to phosphatidylserine externalization.

Experimental Protocols

To facilitate further comparative studies, this section provides detailed methodologies for key experiments used to characterize the biophysical properties of lipid membranes and their interactions with proteins.

Liposome (B1194612) Co-sedimentation Assay for Protein Binding

This assay is used to determine the binding of a protein to liposomes of different lipid compositions (e.g., containing either DOPS or POPS).

Methodology:

  • Liposome Preparation:

    • Prepare lipid mixtures of desired compositions (e.g., a background lipid like DOPC mixed with either DOPS or POPS) in a glass tube.

    • Dry the lipids under a stream of nitrogen gas to form a thin film.

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) to a final lipid concentration of 1-5 mg/mL.

    • Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate the protein of interest with the prepared liposomes at a specific molar ratio for a defined period (e.g., 30 minutes) at room temperature.

  • Sedimentation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

    • Analyze both fractions by SDS-PAGE and quantify the protein bands to determine the percentage of bound protein.

Start Start Liposome_Preparation Prepare Liposomes (with DOPS or POPS) Start->Liposome_Preparation Protein_Incubation Incubate Protein with Liposomes Liposome_Preparation->Protein_Incubation Ultracentrifugation Ultracentrifugation Protein_Incubation->Ultracentrifugation Separation Separate Supernatant and Pellet Ultracentrifugation->Separation Analysis Analyze by SDS-PAGE Separation->Analysis End End Analysis->End

Caption: Workflow for a liposome co-sedimentation assay.

Fluorescence Anisotropy for Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.

Methodology:

  • Liposome Preparation:

    • Prepare LUVs containing either DOPS or POPS as described above.

  • Probe Incorporation:

  • Fluorescence Measurement:

    • Measure the fluorescence anisotropy of the probe using a fluorometer equipped with polarizers.

    • Excitation and emission wavelengths will depend on the specific probe used (for DPH, typically ~360 nm excitation and ~430 nm emission).

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarizers, respectively, and G is the grating correction factor.

    • A lower anisotropy value indicates higher membrane fluidity.

Surface Plasmon Resonance (SPR) for Lipid-Protein Interactions

SPR provides real-time, label-free analysis of binding kinetics and affinity between a protein and a lipid monolayer or bilayer.[4][5][6][7][8]

Methodology:

  • Sensor Chip Preparation:

    • Use a sensor chip suitable for lipid analysis (e.g., L1 chip).

    • Inject liposomes (containing DOPS or POPS) over the sensor surface to form a stable lipid bilayer.

  • Protein Injection:

    • Inject the protein of interest at various concentrations over the lipid surface.

  • Data Acquisition:

    • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the protein to the lipid bilayer.

  • Data Analysis:

    • Fit the binding data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Start Start Chip_Preparation Prepare SPR Sensor Chip with Lipid Bilayer (DOPS or POPS) Start->Chip_Preparation Protein_Injection Inject Protein at Varying Concentrations Chip_Preparation->Protein_Injection Data_Acquisition Real-time SPR Signal Measurement Protein_Injection->Data_Acquisition Kinetic_Analysis Kinetic Analysis (ka, kd, KD) Data_Acquisition->Kinetic_Analysis End End Kinetic_Analysis->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of lipid-protein interactions.

Conclusion

The choice between DOPS and POPS in membrane studies is not trivial and should be guided by the specific research question. The presence of two unsaturated oleyl chains in DOPS results in a more fluid and less ordered membrane compared to the mixed-chain composition of POPS. While both are suitable for creating model membranes in a fluid state at physiological temperatures, these differences can have significant consequences for the function of membrane proteins and their interactions with binding partners.

Currently, there is a notable gap in the literature directly comparing the effects of DOPS and POPS on a wide range of membrane-associated processes. The experimental protocols provided in this guide offer a framework for researchers to conduct such head-to-head comparisons, which will undoubtedly contribute to a more nuanced understanding of the role of lipid acyl chain composition in membrane biology. By carefully considering the biophysical properties of these phospholipids and employing rigorous experimental approaches, scientists can enhance the physiological relevance of their model membrane systems and obtain more accurate and insightful data.

References

Unveiling the Nuances: A Comparative Guide to the Structural and Functional Differences Between DOPS and Other Phosphatidylserines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural variations among phosphatidylserine (B164497) (PS) species is paramount for elucidating cellular processes and designing effective therapeutics. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) with other phosphatidylserines, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Phosphatidylserine, a critical anionic phospholipid, is a key component of cellular membranes, playing a vital role in signal transduction, blood coagulation, and apoptosis. While all phosphatidylserines share a common headgroup, the composition of their fatty acid tails imparts distinct structural and functional characteristics. DOPS, with its two oleoyl (B10858665) (18:1) acyl chains, represents a common monounsaturated species. Variations in acyl chain length and saturation significantly influence the biophysical properties of the membrane, thereby affecting cellular function.

Comparative Analysis of Biophysical Properties

The structural differences in the acyl chains of phosphatidylserines directly translate to measurable differences in the biophysical properties of lipid bilayers. These properties, including bilayer thickness, area per lipid, and membrane fluidity, are critical for membrane protein function and cellular signaling.

PropertyDOPS (18:1/18:1 PS)DMPS (14:0/14:0 PS)Other PS SpeciesReference
Phase State (at 30°C) Fluid (Lα)Gel (Lβ')Dependent on acyl chain saturation and length[1]
Bilayer Thickness (DHH) Thicker than DOPCThicker than DMPC in gel phaseGenerally increases with acyl chain length and saturation[1]
Cross-sectional Area per Lipid (A) 65.3 Ų40.8 Ų (at 20°C)Smaller for saturated chains (e.g., DMPS) compared to unsaturated chains (e.g., DOPS)[1]
Membrane Fluidity HighLowPolyunsaturated PS species exhibit even higher fluidity[2][3]
Spontaneous Curvature (1/R0p) +144 Å (relatively flat)Not reportedVaries with headgroup interactions and acyl chain packing[4]

Impact on Cellular Signaling Pathways

The structural variations among phosphatidylserine species have profound implications for cellular signaling events, particularly those involving membrane-associated proteins.

Protein Kinase C (PKC) Activation

The activation of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction, is highly sensitive to the lipid environment. The presence of phosphatidylserine is essential for the activation of conventional and novel PKC isoforms.[5][6] The degree of unsaturation in the acyl chains of PS can modulate PKC activity. For instance, long-chain unsaturated PS, like DOPS, can render Ca²⁺-dependent PKC isozymes virtually independent of diacylglycerol for activation.[7]

PKC_Activation cluster_cytosol DOPS DOPS (Unsaturated PS) PKC_active Active PKC DOPS->PKC_active Strong Activation Saturated_PS Saturated PS Saturated_PS->PKC_active Weak Activation (Requires DAG) DAG Diacylglycerol (DAG) DAG->Saturated_PS PKC_inactive Inactive PKC PKC_inactive->DOPS Ca²⁺ PKC_inactive->Saturated_PS Ca²⁺

PKC Activation by Different PS Species
FAT10-MAD2 Signaling Pathway

The ubiquitin-like modifier FAT10 (HLA-F-adjacent transcript 10) is implicated in mitotic regulation through its non-covalent interaction with the spindle assembly checkpoint protein MAD2.[8][9][10] This interaction is crucial for the pro-malignant properties of FAT10. While the direct role of specific phosphatidylserine species in this pathway is still under investigation, the localization and function of membrane-associated proteins involved in cell cycle control can be influenced by the surrounding lipid environment.

FAT10_MAD2_Pathway FAT10 FAT10 Interaction Non-covalent Interaction FAT10->Interaction MAD2 MAD2 MAD2->Interaction Mitotic_Regulation Mitotic Regulation Interaction->Mitotic_Regulation Modulates Tumor_Progression Tumor Progression Mitotic_Regulation->Tumor_Progression Impacts PS_Membrane Phosphatidylserine in Nuclear/ER Membrane PS_Membrane->FAT10 Potential Localization and Functional Influence

FAT10-MAD2 Interaction and Potential PS Role

Detailed Experimental Protocols

Reproducible and rigorous experimental design is the cornerstone of scientific advancement. The following are detailed methodologies for key experiments used to characterize the structural and functional differences between DOPS and other phosphatidylserines.

X-Ray Diffraction for Bilayer Characterization

X-ray diffraction is a powerful technique to determine the structural parameters of lipid bilayers, such as thickness and area per lipid.[11][12][13][14]

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by dissolving the desired phosphatidylserine species in a chloroform/methanol mixture.

    • Dry the lipid solution under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a buffer solution at a temperature above the lipid's phase transition temperature.

    • Vortex the suspension to form MLVs.

    • For oriented samples, deposit the MLV suspension onto a solid substrate and allow it to dry slowly in a controlled humidity environment.

  • Data Acquisition:

    • Mount the sample in an X-ray beam.

    • Collect diffraction patterns at both small angles (SAXS) and wide angles (WAXS). SAXS provides information on the lamellar repeat distance (bilayer thickness + water layer), while WAXS gives information about the packing of the acyl chains.

    • For temperature-dependent studies, use a temperature-controlled sample stage.

  • Data Analysis:

    • From the SAXS pattern, determine the lamellar repeat spacing (d) using Bragg's law.

    • The bilayer thickness (DHH) can be calculated from the electron density profile, which is obtained by Fourier analysis of the diffraction intensities.

    • From the WAXS pattern, determine the acyl chain packing. A sharp peak around 4.2 Å indicates a gel phase with ordered chains, while a broad peak around 4.5 Å is characteristic of a fluid phase with disordered chains.

    • The area per lipid (A) can be calculated from the bilayer thickness and the lipid volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipid Analysis

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of lipids within a bilayer.[15][16][17][18][19]

Methodology:

  • Sample Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired phosphatidylserine composition by sonication or extrusion.

    • The lipid concentration should be optimized for the specific NMR experiment.

    • For solid-state NMR, hydrated multilamellar vesicles are typically used.

  • Data Acquisition:

    • Acquire one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR spectra.

    • ³¹P NMR is particularly useful for distinguishing between different phospholipid headgroups and for assessing the phase behavior of the lipid mixture.

    • ¹H and ¹³C NMR provide information about the structure and dynamics of the acyl chains.

    • Deuterium (B1214612) (²H) NMR of specifically deuterated lipids can provide detailed information on the order parameters of the acyl chains, which is a measure of membrane fluidity.

  • Data Analysis:

    • Analyze the chemical shifts, peak intensities, and relaxation times to obtain structural and dynamic information.

    • The line shape of the ³¹P NMR spectrum can indicate the lipid phase (e.g., a broad, asymmetric peak for a gel phase and a narrower, more symmetric peak for a fluid phase).

    • From ²H NMR spectra, calculate the order parameter profile along the acyl chain to quantify membrane fluidity.

Liposome (B1194612) Binding Assay

Liposome binding assays are used to investigate the interaction of proteins with lipid bilayers containing different phosphatidylserine species.[20][21][22][23][24]

Methodology:

  • Liposome Preparation:

    • Prepare LUVs of the desired lipid composition (e.g., with varying mole percentages of DOPS or other PS species) by extrusion.

    • The size of the liposomes should be uniform, typically around 100 nm in diameter.

  • Binding Reaction:

    • Incubate the protein of interest with the prepared liposomes in a suitable buffer.

    • The concentrations of protein and liposomes should be varied to determine binding affinity.

  • Separation of Bound and Unbound Protein:

    • Separate the liposomes (with bound protein) from the unbound protein by ultracentrifugation or by using a sucrose (B13894) gradient.

  • Quantification:

    • Quantify the amount of protein in the liposome pellet and the supernatant using methods such as SDS-PAGE with Coomassie staining or Western blotting.

  • Data Analysis:

    • Plot the fraction of bound protein as a function of the liposome concentration or the mole fraction of the specific phosphatidylserine.

    • From this data, the dissociation constant (Kd) can be determined to quantify the binding affinity.

Conclusion

The structural diversity of phosphatidylserine species, driven by variations in their acyl chain composition, gives rise to a spectrum of biophysical properties that profoundly impact membrane function and cellular signaling. DOPS, with its monounsaturated oleoyl chains, confers a fluid and relatively thick bilayer, influencing the activity of key signaling proteins like PKC. In contrast, saturated phosphatidylserines promote a more ordered and rigid membrane environment. A thorough understanding of these structure-function relationships, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of membrane biology and for the development of targeted therapeutic interventions.

References

Validating DOPS Liposome Charge: A Comparative Guide to Zeta Potential Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the surface charge of liposomes is a critical step in formulation development. This guide provides a comprehensive comparison of zeta potential analysis with alternative methods for validating the charge of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes, supported by experimental data and detailed protocols.

The negative charge imparted by DOPS is a key determinant of a liposome's stability, in vivo fate, and interaction with biological systems. Zeta potential measurement is a widely adopted technique to quantify this surface charge. This guide will delve into the principles of zeta potential analysis, compare it with other characterization techniques, and provide the necessary experimental details for its successful implementation.

Comparative Analysis of Liposome (B1194612) Charge Validation Methods

Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a particle in a colloidal suspension. It is a crucial indicator of the stability of the suspension, with highly positive or negative values suggesting greater repulsion between particles and thus, a more stable formulation.[1] While zeta potential is the most common method for assessing liposome surface charge, other techniques can provide complementary information.

Technique Principle Information Provided Advantages Limitations
Zeta Potential Measurement Measures the electrophoretic mobility of particles in an electric field.[2]Overall surface charge at the hydrodynamic shear boundary.[2]Rapid, widely available, provides a good indication of colloidal stability.[3][4]Indirect measure of surface potential, sensitive to buffer conditions (pH, ionic strength).[5][6]
Angle-Resolved Second Harmonic Scattering (AR-SHS) A label-free optical technique that measures the net orientational order of water molecules at the liposome interface.[7][8]Direct measurement of the membrane surface potential.[7][9]Provides a more direct measure of surface potential compared to zeta potential.[7]Requires specialized equipment, more complex data analysis.
Surface Force Apparatus (SFA) Directly measures the electrostatic forces between two lipid bilayers as a function of their separation distance.[10]Direct quantification of electrostatic interactions between lipid surfaces.Provides fundamental insights into inter-bilayer forces.Technically demanding, not suitable for routine high-throughput analysis.

Experimental Data: Zeta Potential of DOPS-Containing Liposomes

The inclusion of the anionic lipid DOPS in a liposome formulation results in a negative zeta potential. The magnitude of this negative charge is proportional to the molar percentage of DOPS incorporated into the lipid bilayer.

A study investigating binary mixtures of the zwitterionic lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and DOPS demonstrated a clear trend of increasingly negative zeta potential with higher DOPS content.[7][9]

DOPS Content (mol%) Zeta Potential (mV) Surface Potential by AR-SHS (mV)
0-10-10
10-44-145
25Not ReportedNot Reported
50Not ReportedNot Reported
75Not ReportedNot Reported
100-44-145

Data sourced from AIP Publishing (2017) and PubMed (2017).[7][11]

It is noteworthy that the zeta potential values are significantly lower than the surface potential values measured by AR-SHS.[7][11] This difference is attributed to the condensation of counter-ions (e.g., Na+) around the highly charged liposome surface, which screens the surface charge and results in a lower potential at the slipping plane where zeta potential is measured.[7][11]

Experimental Protocol: Zeta Potential Measurement of DOPS Liposomes

This protocol outlines the key steps for determining the zeta potential of DOPS-containing liposomes using a common commercially available instrument such as a Malvern Zetasizer.

1. Liposome Preparation:

  • Lipid Film Hydration: Prepare a lipid film by dissolving the desired molar ratio of DOPS and other lipids (e.g., DOPC) in a suitable organic solvent (e.g., chloroform). Remove the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonication. The buffer choice is critical as its pH and ionic strength will influence the zeta potential.[5][6]

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[7]

2. Sample Preparation for Measurement:

  • Dilution: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for measurement. This is typically done to minimize multiple scattering effects. A 1 in 10 dilution is often sufficient.[12]

3. Zeta Potential Measurement:

  • Instrument Setup: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential measurement module (e.g., Zetasizer Nano ZS).[12]

  • Cell Preparation: Rinse the measurement cell with the buffer and then with the diluted liposome sample.

  • Measurement Parameters: Set the instrument parameters, including temperature (typically 25°C), and the number of runs.[7]

  • Data Acquisition: The instrument applies an electric field and measures the electrophoretic mobility of the liposomes.[2] The zeta potential is then calculated from the electrophoretic mobility using the Smoluchowski approximation.[7][10]

4. Data Analysis:

  • The instrument software will provide the mean zeta potential and the zeta deviation. It is good practice to perform multiple measurements and report the average and standard deviation.

Visualizing the Workflow

The following diagram illustrates the key steps involved in the validation of DOPS liposome charge using zeta potential.

G Workflow for DOPS Liposome Charge Validation cluster_prep Liposome Preparation cluster_measurement Zeta Potential Measurement lipid_film Lipid Film Formation (DOPS + other lipids) hydration Hydration with Buffer lipid_film->hydration extrusion Extrusion for Size Homogenization hydration->extrusion dilution Sample Dilution extrusion->dilution Prepared Liposomes measurement Electrophoretic Mobility Measurement (e.g., Zetasizer) dilution->measurement calculation Zeta Potential Calculation (Smoluchowski Approximation) measurement->calculation analysis Data Analysis and Validation calculation->analysis Zeta Potential Data

Caption: Workflow for DOPS Liposome Charge Validation.

Signaling Pathway of Cellular Uptake Influenced by Liposome Charge

The surface charge of liposomes, validated by zeta potential, plays a crucial role in their interaction with cells. Negatively charged liposomes, such as those containing DOPS, can interact with cell surface receptors and influence uptake pathways.

G Influence of Liposome Charge on Cellular Uptake liposome Negatively Charged DOPS Liposome cell_membrane Cell Membrane receptor Scavenger Receptors liposome->receptor Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion release Drug Release endosome->release Endosomal Escape lysosome->release Degradation & Release

Caption: Influence of Liposome Charge on Cellular Uptake.

References

The Impact of Acyl Chain Unsaturation in DOPS on Membrane Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid composition on membrane characteristics is paramount. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a phospholipid with monounsaturated acyl chains, and its saturated counterparts, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS). Supported by experimental data, we delve into how the presence of a double bond in the acyl chains of DOPS significantly influences key membrane properties, including fluidity, lipid packing, thickness, and bending rigidity.

The fundamental difference between DOPS and saturated phosphatidylserine (B164497) (PS) lies in the geometry of their acyl chains. The two oleoyl (B10858665) (18:1) chains in DOPS each contain a single cis double bond, which introduces a kink in the hydrocarbon chain. In contrast, saturated PS lipids like DPPS have straight, fully saturated palmitoyl (B13399708) (16:0) chains. This seemingly subtle structural variation has profound consequences for the organization and dynamics of the lipid bilayer.

Comparison of Membrane Properties: DOPS vs. Saturated PS

The introduction of unsaturation in the acyl chains of DOPS leads to measurable differences in several key membrane properties when compared to saturated PS lipids. These differences are critical for various cellular processes, including signal transduction, membrane fusion, and protein-lipid interactions.

Membrane Fluidity

One of the most significant effects of acyl chain unsaturation is an increase in membrane fluidity. The "kinks" in the oleoyl chains of DOPS prevent tight packing of the lipid molecules, leading to a more disordered and fluid membrane state at physiological temperatures.[1] This is reflected in the much lower phase transition temperature (Tm), the temperature at which the membrane transitions from a gel-like to a fluid-like state, for DOPS compared to its saturated counterparts.

PhospholipidAcyl Chain CompositionPhase Transition Temperature (Tm) (°C)
DOPS 18:1 / 18:1-11[2]
DPPS 16:0 / 16:054[2]
DSPS 18:0 / 18:068[2]
DMPS 14:0 / 14:035[2]

Table 1: Comparison of phase transition temperatures for DOPS and various saturated phosphatidylserine lipids.

Lipid Packing and Membrane Thickness

The looser packing of DOPS molecules directly impacts the area per lipid and the overall thickness of the membrane. Membranes composed of DOPS exhibit a larger area per lipid and are consequently thinner than membranes made of saturated PS lipids. This is because the unsaturated acyl chains occupy more lateral space and cannot align as compactly as straight saturated chains.

PropertyDOPS DPPS (Saturated)
Area per Lipid (Ų)~66.3 - 69.8~45.8 - 57.8
Membrane Thickness (nm)~2.74~4.06 - 4.51

Table 2: Comparison of area per lipid and membrane thickness for DOPS and DPPS as determined by molecular dynamics simulations. Data for DOPS is inferred from simulations of similar unsaturated lipids like DOPC[3], while DPPS data is from direct simulations.[4]

Bending Rigidity
Lipid CompositionBending Rigidity (k_B T)
DOPC (unsaturated)~18.3 - 20.4
POPC/POPS mixturesBending rigidity increases with higher concentrations of the more saturated POPS.

Table 3: Bending rigidity values for unsaturated lipid membranes. The data suggests that membranes with more unsaturated lipids like DOPC are more flexible. An increase in the proportion of lipids with a saturated chain (like in POPS) tends to increase membrane stiffness.[5][6][8]

Experimental Protocols

The data presented in this guide are derived from a variety of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature

Objective: To determine the phase transition temperature (Tm) of lipid vesicles.

Methodology:

  • Lipid vesicles (e.g., multilamellar vesicles or MLVs) are prepared by hydrating a dry lipid film with a buffer solution.

  • The lipid dispersion is loaded into the sample cell of a differential scanning calorimeter, with a reference cell containing only the buffer.

  • The sample and reference cells are heated at a constant rate.

  • The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and reference.

  • The phase transition is observed as an endothermic peak in the thermogram, and the temperature at the peak maximum is taken as the Tm.[9][10]

Molecular Dynamics (MD) Simulations for Area per Lipid and Membrane Thickness

Objective: To calculate the average area per lipid and the thickness of a lipid bilayer computationally.

Methodology:

  • A model lipid bilayer is constructed in silico with a defined number of lipid molecules (e.g., DOPS or DPPS) and solvated with water molecules.

  • The system is subjected to molecular dynamics simulations using a suitable force field (e.g., CHARMM36) and simulation package (e.g., GROMACS or NAMD).[11]

  • The simulation is run for a sufficient duration (typically nanoseconds to microseconds) to allow the system to equilibrate.

  • The area per lipid is calculated by dividing the total area of the simulation box in the x-y plane by the number of lipids in one leaflet.[12][13]

  • The membrane thickness is typically determined by calculating the distance between the average positions of the phosphorus atoms in the two leaflets of the bilayer.[12][13]

Fluorescence Anisotropy for Membrane Fluidity

Objective: To assess the rotational mobility of a fluorescent probe within the lipid bilayer as a measure of membrane fluidity.

Methodology:

  • Lipid vesicles are labeled with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the membrane.[1][14]

  • The sample is excited with vertically polarized light at the probe's excitation wavelength.

  • The fluorescence emission is measured through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

  • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrumental correction factor.

  • A lower anisotropy value indicates greater rotational freedom of the probe and thus higher membrane fluidity.[15][16]

Small-Angle X-ray Scattering (SAXS) for Membrane Thickness

Objective: To determine the thickness of a lipid bilayer from the scattering pattern of X-rays.

Methodology:

  • A sample of oriented lipid multilayers or a dispersion of unilamellar vesicles is prepared.

  • The sample is exposed to a collimated beam of X-rays.

  • The scattered X-rays are detected at small angles.

  • The resulting scattering pattern provides information about the electron density profile of the bilayer.

  • The membrane thickness, specifically the headgroup-to-headgroup distance (d_HH), can be determined by fitting the scattering data to a model of the bilayer electron density.[17][18]

Micropipette Aspiration for Bending Rigidity

Objective: To measure the mechanical stiffness of a giant unilamellar vesicle (GUV) membrane.

Methodology:

  • GUVs are prepared using methods such as electroformation.

  • A single GUV is held by a micropipette, and a controlled suction pressure is applied.

  • The aspiration of the vesicle into the micropipette is observed using a microscope.

  • The bending rigidity (kc) is calculated from the relationship between the applied suction pressure and the change in the length of the aspirated portion of the vesicle, taking into account the vesicle and pipette radii.[4][19]

Visualizing the Impact of Unsaturation

The structural differences between DOPS and saturated PS, and their consequences on membrane organization, can be visualized through diagrams.

A placeholder for a diagram illustrating the structural difference between saturated and unsaturated acyl chains. This would ideally be replaced with actual images.

G cluster_0 Saturated PS Membrane (e.g., DPPS) cluster_1 Unsaturated PS Membrane (DOPS) cluster_2 Consequences a1 Tightly Packed a2 Ordered Acyl Chains a1->a2 c1 Increased Fluidity a3 Thicker Bilayer a2->a3 a4 Higher Bending Rigidity a3->a4 c2 Increased Flexibility b1 Loosely Packed b2 Disordered Acyl Chains b1->b2 b3 Thinner Bilayer b2->b3 b4 Lower Bending Rigidity b3->b4

References

Unraveling Protein-Lipid Interactions: A Comparative Analysis of Binding Affinities to DOPS and POPS Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and lipid membranes is paramount for deciphering cellular signaling, disease mechanisms, and designing effective therapeutics. Phosphatidylserine (PS), a key anionic phospholipid, plays a critical role in these interactions. The specific acyl chain composition of PS, such as in 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) versus 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), can significantly influence protein binding affinity and cellular function. This guide provides a comparative analysis of protein binding to DOPS and POPS membranes, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Lactadherin C2 Domain

The C2 domain of Lactadherin (LactC2) is a well-established and specific phosphatidylserine-binding protein. A study by Del Vecchio and Stahelin (2018) utilized Surface Plasmon Resonance (SPR) to quantitatively assess the binding affinity of LactC2 to lipid vesicles containing different species of phosphatidylserine, including DOPS and POPS. Their findings provide valuable insights into the impact of acyl chain saturation on this interaction.

ProteinMembrane CompositionBinding Affinity (Kd)Experimental MethodReference
Lactadherin C2 (LactC2)10% DOPS / 90% POPC1.2 ± 0.3 µMSurface Plasmon Resonance (SPR)(Del Vecchio and Stahelin, 2018)
Lactadherin C2 (LactC2)10% POPS / 90% POPC1.5 ± 0.4 µMSurface Plasmon Resonance (SPR)(Del Vecchio and Stahelin, 2018)

The data indicates that the Lactadherin C2 domain exhibits a slightly higher affinity for membranes containing DOPS over those with POPS, as evidenced by the lower dissociation constant (Kd). This suggests that the presence of two unsaturated oleoyl (B10858665) chains in DOPS may create a more favorable environment for LactC2 binding compared to the single unsaturated oleoyl chain in POPS.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding affinity data. Below are the key experimental protocols employed in the cited research.

Liposome (B1194612) Preparation for Protein Binding Assays

The preparation of unilamellar vesicles is a critical first step for in vitro protein-lipid binding assays.

  • Lipid Film Formation: A mixture of lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and either DOPS or POPS, are dissolved in chloroform (B151607) in a glass test tube. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Hydration: The lipid film is hydrated with a buffer (e.g., HEPES-buffered saline) by vortexing or gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This ensures a homogenous population of vesicles for the binding assay.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[2]

  • Liposome Immobilization: LUVs are immobilized on the surface of an SPR sensor chip (e.g., an L1 sensor chip). This is typically achieved through hydrophobic interactions between the lipid bilayers and the lipophilic surface of the chip.

  • Protein Injection: The protein of interest, in this case, the Lactadherin C2 domain, is injected at various concentrations over the immobilized liposome surface.

  • Binding Measurement: The SPR instrument detects changes in the refractive index at the sensor surface as the protein binds to the liposomes. This change is proportional to the amount of bound protein and is recorded in real-time as a sensorgram.

  • Data Analysis: The binding data from multiple protein concentrations are fitted to a binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Visualizing the Experimental Workflow

To further elucidate the process of determining protein-lipid binding affinity, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow cluster_liposome_prep Liposome Preparation cluster_spr Surface Plasmon Resonance (SPR) Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Liposome Immobilization Liposome Immobilization Extrusion->Liposome Immobilization Protein Injection Protein Injection Liposome Immobilization->Protein Injection Binding Measurement Binding Measurement Protein Injection->Binding Measurement Data Analysis Data Analysis Binding Measurement->Data Analysis

Caption: Experimental workflow for determining protein-lipid binding affinity.

SPR_Principle cluster_interaction Binding Interaction Light Source Light Source Prism Prism Light Source->Prism Incident Light Sensor Chip Sensor Chip Prism->Sensor Chip Detector Detector Sensor Chip->Detector Reflected Light Immobilized Liposomes Immobilized Liposomes Protein (Analyte) Protein (Analyte) Protein (Analyte)->Binding Event

Caption: Principle of Surface Plasmon Resonance for detecting protein-liposome binding.

References

A Comparative Guide to Molecular Dynamics Simulations of DOPS and POPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and dynamic properties of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers as studied by molecular dynamics (MD) simulations. Understanding the distinct characteristics of these two common phospholipids (B1166683) is crucial for accurately modeling cell membranes and their interactions with therapeutic agents. This document summarizes key quantitative data from published simulations, details the underlying experimental and computational protocols, and visualizes fundamental differences between these lipids.

Distinguishing DOPS and POPC

DOPS and POPC are both glycerophospholipids with an 18-carbon oleoyl (B10858665) chain, but they differ in their head groups and the saturation of their sn-1 fatty acid chain. POPC has a zwitterionic phosphocholine (B91661) head group and a saturated palmitoyl (B13399708) chain at the sn-1 position, making it a common component of eukaryotic cell membranes. In contrast, DOPS possesses a negatively charged phosphoserine head group and an unsaturated oleoyl chain at the sn-1 position. This net negative charge is a key feature, as DOPS is typically localized to the inner leaflet of the plasma membrane and its exposure on the outer leaflet can be a signal for apoptosis. These fundamental chemical differences give rise to distinct bilayer properties.

G cluster_dops DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) cluster_popc POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) dops_lipid Head Group: Phosphoserine (Net Negative Charge) sn-1 Chain: Oleoyl (Unsaturated) sn-2 Chain: Oleoyl (Unsaturated) popc_lipid Head Group: Phosphocholine (Zwitterionic) sn-1 Chain: Palmitoyl (Saturated) sn-2 Chain: Oleoyl (Unsaturated) dops_lipid:head->popc_lipid:head Different Charge & Size dops_lipid:sn1->popc_lipid:sn1 Different Saturation

Key structural differences between DOPS and POPC lipids.

Comparative Data from Molecular Dynamics Simulations

The following tables summarize key structural and dynamic properties of DOPS and POPC bilayers obtained from all-atom MD simulations. It is important to note that direct comparisons can be complex due to variations in simulation parameters across different studies.

PropertyDOPS BilayerPOPC BilayerKey Differences & Implications
Area per Lipid (APL) ~55 Ų[1]63-70 Ų[2]The smaller APL of DOPS suggests tighter lipid packing, likely due to the smaller headgroup and strong inter-lipid interactions. This can influence membrane permeability and protein insertion.
Bilayer Thickness Not explicitly found for pure DOPS~38.5 - 42.1 Å[3][4]The tighter packing of DOPS would theoretically lead to a thicker bilayer compared to POPC, assuming similar acyl chain lengths.
Volume per Lipid ~1194 ų (for POPS)[1]~1200-1300 ųThe volumes are comparable, indicating that the primary differences lie in how the lipids arrange themselves within the bilayer.
Deuterium Order Parameter (SCD) Higher (more ordered)Lower (less ordered)The higher order parameter in DOPS-rich membranes suggests more restricted acyl chain motion and a more rigid bilayer, which can affect membrane fluidity.
Lateral Diffusion Coefficient SlowerFasterThe stronger inter-lipid interactions and tighter packing in DOPS bilayers hinder the lateral movement of individual lipid molecules, leading to slower diffusion.

Note: Data for DOPS is often reported for POPS (palmitoyl-oleoyl-phosphatidylserine), which has the same headgroup but a saturated sn-1 chain like POPC. The values are expected to be similar for DOPS.

Experimental and Simulation Protocols

The data presented above are derived from molecular dynamics simulations employing established protocols. A typical workflow for such a comparative study is outlined below.

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis build Build Lipid Bilayers (e.g., CHARMM-GUI) solvate Solvate with Water & Add Ions build->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate produce Production Run (NPT) equilibrate->produce trajectory Trajectory Analysis produce->trajectory properties Calculate Properties: - Area per Lipid - Bilayer Thickness - Order Parameters - Diffusion Coefficients trajectory->properties

A typical workflow for a comparative MD simulation study of lipid bilayers.
Key Methodological Details:

  • Force Fields: Commonly used all-atom force fields for lipid simulations include CHARMM36 and AMBER (with lipid-specific parameter sets like Lipid14/17). Coarse-grained models like Martini are employed for longer timescale simulations.

  • Simulation Software: GROMACS and NAMD are widely used software packages for performing MD simulations of biomolecular systems.[5]

  • System Setup: Bilayers are typically constructed with a sufficient number of lipids (e.g., 128 or more) and fully hydrated. Ions are added to neutralize the system and to mimic physiological salt concentrations.

  • Simulation Parameters: Simulations are generally run in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions. Temperature is maintained using thermostats (e.g., Nosé-Hoover), and pressure is controlled with barostats (e.g., Parrinello-Rahman).

  • Analysis: Trajectories are analyzed to calculate various properties. The area per lipid is determined from the box dimensions, bilayer thickness from the distance between phosphate (B84403) groups, order parameters from the orientation of C-H bonds, and diffusion coefficients from the mean squared displacement of lipids over time.[6][7]

Summary and Implications for Research

The choice between DOPS and POPC in a simulation model has significant consequences for the resulting membrane properties. Key takeaways include:

  • Charge Matters: The net negative charge of the DOPS headgroup leads to stronger inter-lipid interactions, including hydrogen bonding, resulting in a more condensed and ordered bilayer compared to the zwitterionic POPC.

  • Packing and Fluidity: POPC bilayers are generally more fluid, with a larger area per lipid and faster lateral diffusion. This can influence the dynamics and function of embedded membrane proteins.

  • Biological Relevance: The distinct properties of DOPS and POPC are biologically significant. The rigidity and charge of DOPS-containing membranes are important for the function of proteins in the inner leaflet, while the properties of POPC are representative of the bulk eukaryotic plasma membrane.

For drug development professionals, understanding these differences is critical when modeling drug-membrane interactions. The permeability of a drug, its partitioning into the membrane, and its interaction with membrane proteins can all be influenced by the specific lipid composition of the bilayer. Therefore, the choice of lipid model should be carefully considered based on the biological context of the research question.

References

Illuminating the Unseen: A Comparative Guide to Validating DOPS Distribution in Asymmetric Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) distribution in asymmetric membranes is paramount for mimicking cellular environments and developing effective therapeutics. This guide provides a comprehensive comparison of key experimental methods used to validate the asymmetric localization of DOPS, supported by detailed protocols and quantitative data to aid in the selection of the most appropriate technique for your research needs.

The asymmetric distribution of phospholipids, particularly the confinement of phosphatidylserine (B164497) (PS) to the inner leaflet of the plasma membrane in healthy cells, is a critical physiological feature. Its exposure on the outer leaflet is a key hallmark of apoptosis.[1][2][3] Consequently, the ability to create and validate model membranes with controlled DOPS asymmetry is essential for a wide range of studies, from fundamental biophysics to drug delivery system design.[4][5]

This guide delves into the most prevalent and effective techniques for verifying DOPS distribution, offering a side-by-side comparison of their principles, advantages, and limitations.

Comparative Analysis of Validation Techniques

The successful creation of asymmetric vesicles necessitates robust analytical methods to confirm the desired lipid distribution. The following table summarizes and compares the primary techniques employed for this purpose.

Technique Principle Primary Output Advantages Limitations Typical Application
Annexin V Binding Assay Annexin V, a calcium-dependent protein, exhibits high-affinity binding to exposed phosphatidylserine (PS) residues.[1][6]Fluorescence intensity or flow cytometry data indicating the percentage of cells or vesicles with exposed PS.Highly specific for PS, sensitive for detecting early apoptosis, and compatible with flow cytometry for high-throughput analysis.[1][2]Requires calcium, and the large size of Annexin V may perturb the membrane.Validating PS exposure in studies of apoptosis, and assessing the outer leaflet PS content in asymmetric liposomes.
Zeta Potential Measurement The surface charge of a vesicle, measured as its zeta potential, is directly related to the concentration of charged lipids, such as DOPS, in the outer leaflet.[7][8]Zeta potential value (in mV), which can be correlated to the mole percentage of anionic lipid in the outer leaflet.Label-free, non-destructive, and provides a quantitative measure of surface charge.[8]Indirect measurement of lipid distribution, can be influenced by buffer composition and pH, and less specific than binding assays.Monitoring the creation of asymmetric vesicles and quantifying the overall surface charge.
Fluorescence-Based Flippase Assay Utilizes fluorescently labeled lipid analogs (e.g., NBD-PS) and a membrane-impermeable quenching agent (e.g., dithionite). The reduction in fluorescence over time in the presence of ATP indicates flippase-mediated transport to the inner leaflet.[9][10][11]Time-resolved fluorescence quenching curves.Allows for the direct measurement of flippase activity and the kinetics of lipid transport.[9]Requires labeled lipid analogs which may not perfectly mimic native lipids, and the quenching agent can have side effects.Characterizing the activity of flippase proteins reconstituted in proteoliposomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Distinguishes between lipids in the inner and outer leaflets by using a lanthanide shift reagent (e.g., Pr³⁺) that alters the NMR signal of lipids in the outer leaflet.[12][13][14]Separate NMR peaks for inner and outer leaflet lipids, allowing for quantification of their relative populations.Provides a direct and quantitative measure of the transmembrane distribution of specific lipids.[13]Requires specific choline-containing headgroups for the shift reagent to be effective, and may require specialized equipment.Detailed structural studies of asymmetric vesicles and determination of lipid flip-flop rates.
Chromatography (HPTLC, GC-MS) Following a separation or modification step that distinguishes between inner and outer leaflet lipids, chromatography is used to quantify the total amount of a specific lipid.[8][14]Quantitative measurement of the total lipid composition.High accuracy and sensitivity for determining the overall lipid composition of the vesicles.[14]Indirect method for asymmetry determination that must be coupled with another technique to differentiate leaflets.Determining the overall lipid composition of asymmetric vesicles before and after manipulation.

Detailed Experimental Protocols

To facilitate the implementation of these techniques, detailed methodologies for key experiments are provided below.

Annexin V Binding Assay for Flow Cytometry

This protocol is adapted for the analysis of asymmetric liposomes.

  • Preparation of Liposomes: Prepare asymmetric DOPS-containing liposomes using a chosen method (e.g., cyclodextrin-mediated exchange).

  • Incubation with Annexin V:

    • Resuspend the liposomes in a binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

    • Add FITC-conjugated Annexin V to the liposome (B1194612) suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the sample using a flow cytometer.

    • Excite the FITC at 488 nm and measure the emission at 530 nm.

    • The resulting fluorescence intensity will be proportional to the amount of DOPS exposed on the outer leaflet of the liposomes.

Zeta Potential Measurement
  • Sample Preparation: Dilute the asymmetric liposome suspension in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to a suitable concentration for the instrument.

  • Instrument Setup:

    • Equilibrate the measurement cell at the desired temperature (e.g., 25°C).

    • Calibrate the instrument using a standard of known zeta potential.

  • Measurement:

    • Introduce the liposome sample into the measurement cell.

    • Apply an electric field and measure the electrophoretic mobility of the vesicles.

    • The instrument's software will calculate the zeta potential based on the measured mobility.

  • Data Interpretation: Create a calibration curve by measuring the zeta potential of symmetric liposomes with varying known percentages of DOPS to correlate the measured zeta potential with the outer leaflet DOPS concentration.[8]

Fluorescence-Based Flippase Assay
  • Proteoliposome Preparation: Reconstitute the flippase of interest into liposomes containing a fluorescent lipid analog (e.g., NBD-PS).

  • Assay Initiation:

    • Dilute the proteoliposomes into an assay buffer.

    • Add ATP to initiate the flippase activity.

  • Fluorescence Quenching:

    • At desired time points, add a membrane-impermeable quenching agent (e.g., sodium dithionite) to the solution. This will quench the fluorescence of the NBD-PS remaining in the outer leaflet.[9][15]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer (Excitation ~470 nm, Emission ~530 nm).

    • A decrease in fluorescence intensity over time in the presence of ATP indicates the flipping of NBD-PS to the inner leaflet, protecting it from the quencher.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate key workflows.

Experimental_Workflow_Annexin_V cluster_prep Liposome Preparation cluster_binding Binding Step cluster_analysis Analysis prep Prepare Asymmetric DOPS Liposomes buffer Resuspend in Binding Buffer prep->buffer annexin Add FITC-Annexin V buffer->annexin incubate Incubate 15-20 min annexin->incubate flow Flow Cytometry Analysis incubate->flow result Quantify Outer Leaflet DOPS flow->result

Workflow for Annexin V Binding Assay.

Experimental_Workflow_Zeta_Potential cluster_sample Sample Preparation cluster_measurement Measurement cluster_data Data Analysis dilute Dilute Asymmetric Liposomes in Buffer setup Instrument Setup and Calibration dilute->setup measure Measure Electrophoretic Mobility setup->measure calculate Calculate Zeta Potential measure->calculate correlate Correlate to Outer Leaflet DOPS % calculate->correlate

Workflow for Zeta Potential Measurement.

Flippase_Assay_Pathway cluster_initial Initial State cluster_process Flippase Activity cluster_final Final State & Measurement start Proteoliposome with NBD-PS in Outer Leaflet atp + ATP start->atp flippase Flippase-mediated Transport atp->flippase inner NBD-PS in Inner Leaflet (Protected) flippase->inner quench + Dithionite (Quenches Outer Leaflet) inner->quench measure Measure Fluorescence quench->measure

Signaling Pathway for Fluorescence-Based Flippase Assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dioleyl Phosphatidylserine (DOPS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Dioleyl phosphatidylserine (B164497) (DOPS), a key phospholipid in biomedical research, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information for the proper disposal of DOPS, empowering your team to adhere to best practices and mitigate potential risks.

Before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) specific to the DOPS product you are using. SDSs from different manufacturers may contain varying safety information and disposal guidelines.

Immediate Safety and Handling Precautions

When preparing for the disposal of Dioleyl phosphatidylserine, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[1] In cases of dust formation, respiratory protection such as a particulate filter device (EN 143) is necessary.[1]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1][2] Remove and wash contaminated clothing before reuse.[2]

  • Spill Management: In the event of a spill, collect, bind, and pump off the material.[2] For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[3] Clean the affected area thoroughly and dispose of the contaminated material as hazardous waste.[2][3] Avoid generating dust from solid forms of DOPS.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all national and local regulations.[2] The following steps provide a general framework for proper disposal:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix DOPS waste with other chemical waste streams.[2] Keep it in its original container or a clearly labeled, compatible waste container.[2]

  • Container Management:

    • Ensure the waste container is in good condition, properly sealed, and clearly labeled with the chemical name and any associated hazards.

    • Handle uncleaned containers with the same precautions as the product itself.[2]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet for the specific DOPS product.

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and local regulations.

Summary of Safety and Disposal Information

AspectSigma-Aldrich (Phosphatidylserine mixture)Cayman Chemical (Phosphatidylserines, bovine)Cayman Chemical (1,2-Dioleoyl-sn-glycero-3-PC)Carl ROTH (Phosphatidyl-L-serine)
Primary Hazards No SARA HazardsFatal in contact with skin, Toxic if inhaled, Suspected of causing cancerMay cause long lasting harmful effects to aquatic lifeDoes not meet criteria for classification
PPE Change contaminated clothing, Wash handsImmediately remove any clothing soiled by the productNo special precautions mentionedSafety goggles, suitable gloves, respiratory protection for dust
Spill Cleanup Collect, bind, pump off spills; Take up dryAbsorb with liquid-binding material; Dispose of contaminated material as wastePick up mechanicallyTake up mechanically; Cover drains
Disposal Guidance Dispose of in accordance with national and local regulations; Do not mix with other wasteDispose of contents/container in accordance with local/regional/national/international regulationsDispose of contents/container in accordance with local/regional/national/international regulationsPlace in appropriate containers for disposal
Environmental Precautions Prevent fire extinguishing water from contaminating surface water or ground water systemDo not allow to enter sewers/ surface or ground waterAvoid release to the environmentKeep away from drains, surface and ground water

This table is a summary and not a substitute for the product-specific Safety Data Sheet.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Identify DOPS Waste consult_sds Consult Product-Specific SDS start->consult_sds Crucial First Step don_ppe Don Appropriate PPE consult_sds->don_ppe segregate Segregate from Other Waste don_ppe->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs document Document Waste Disposal contact_ehs->document end_node End: Compliant Disposal document->end_node

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Dioleyl Phosphatidylserine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling, storage, and disposal of Dioleyl phosphatidylserine (B164497) (DOPS) in a laboratory setting, ensuring the safety of researchers and the integrity of scientific work.

Dioleyl phosphatidylserine is a phospholipid instrumental in a variety of research applications, from studies of cell signaling pathways to the development of drug delivery systems. While it is not classified as a hazardous material, adherence to proper safety protocols is paramount to maintaining a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form, it is crucial to use appropriate personal protective equipment to prevent inhalation and contact. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Respiratory Protection RespiratorType N95 (US) or equivalentTo prevent inhalation of the powder.
Hand Protection GlovesNitrile or other chemical-resistant glovesTo avoid skin contact.
Eye Protection EyeshieldsSafety glasses or gogglesTo protect eyes from dust particles.
Body Protection Lab CoatStandard laboratory coatTo protect clothing and skin from spills.
Handling and Storage

Proper handling and storage are critical to maintain the stability and quality of this compound.

Handling:

  • Work in a well-ventilated area to minimize the potential for inhalation.

  • Avoid generating dust when handling the powdered form.

  • After handling, wash hands thoroughly.

Storage:

  • Store at a temperature of -20°C for long-term stability.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

Spill and Disposal Plan

In the event of a spill and for routine disposal, follow these procedural steps to ensure safety and environmental compliance.

Spill Response:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before cleaning, put on the recommended personal protective equipment.

  • Containment and Cleanup: Gently sweep or vacuum the spilled powder. Avoid dry sweeping that can create dust clouds. Place the collected material into a sealed container.

  • Decontamination: Clean the spill area with a damp cloth or paper towel.

Disposal: this compound is not classified as a hazardous waste. However, it should be disposed of responsibly.

  • Solid Waste: Dispose of the solid DOPS, including any contaminated materials from a spill cleanup, as non-hazardous laboratory waste. It can be placed in the regular trash, but it is best practice to place it in a sealed container to prevent exposure to custodial staff.

  • Liquid Waste: If DOPS is in a solution, it may be permissible to dispose of it down the drain with copious amounts of water, but this is subject to local regulations and institutional policies. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow: Handling and Disposal of this compound

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (N95 Respirator, Gloves, Eyeshields) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to Handling handle_prepare Prepare Solution or Use as Powder handle_weigh->handle_prepare cleanup_decon Decontaminate Work Area handle_prepare->cleanup_decon After Use cleanup_store Store Remaining DOPS at -20°C cleanup_decon->cleanup_store disp_solid Dispose of Solid Waste as Non-Hazardous Laboratory Waste cleanup_store->disp_solid For Waste disp_liquid Consult EHS for Liquid Waste Disposal disp_solid->disp_liquid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.